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  • Product: 6-Amino-2-n-pentylthiobenzothiazole
  • CAS: 73844-29-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Fundamental Properties of 6-Amino-2-n-pentylthiobenzothiazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Benzothiazole Scaffold in Medicinal Chemistry The benzothiazole core, a bicyclic system composed of a benzene ring fused...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in a multitude of compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The synthetic accessibility and the potential for substitution at various positions of the benzothiazole ring system make it an attractive starting point for the design and development of novel therapeutic agents.

Among the various derivatives, those bearing an amino group at the 6-position and an alkylthio substituent at the 2-position have garnered significant interest. This guide focuses on the fundamental properties of a specific and potent member of this class: 6-Amino-2-n-pentylthiobenzothiazole . We will delve into its synthesis, core physicochemical characteristics, and established biological activities, with a particular emphasis on its antifungal mechanism of action. Furthermore, we will explore its potential in other therapeutic areas, such as neuroprotection and oncology, based on the well-documented activities of the broader 2-aminobenzothiazole family.

Synthesis and Characterization

The synthesis of 6-Amino-2-n-pentylthiobenzothiazole can be achieved through a multi-step process, beginning with the formation of the core 2-aminobenzothiazole ring, followed by the introduction of the n-pentylthio group.

General Synthetic Approach

A common route for the synthesis of 2-alkylthio-6-aminobenzothiazoles involves the S-alkylation of a 6-amino-2-mercaptobenzothiazole precursor.[4] This process can be broken down into the following key steps:

  • Formation of the 6-substituted-2-aminobenzothiazole scaffold: This is often achieved by treating a 4-substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine in acetic acid.[5]

  • Conversion to 6-amino-2-mercaptobenzothiazole: This intermediate serves as the direct precursor for the S-alkylation step.

  • S-alkylation: The potassium salt of 6-amino-2-mercaptobenzothiazole is reacted with an appropriate alkylating agent, in this case, an n-pentyl halide (e.g., n-pentyl bromide), to yield the final product.[4]

Experimental Protocol: Synthesis of 2-Alkylthio-6-aminobenzothiazoles

The following is a generalized experimental protocol for the synthesis of 2-alkylthio-6-aminobenzothiazoles, based on established literature procedures.[4]

Step 1: Preparation of the Potassium Salt of 6-Amino-2-mercaptobenzothiazole

  • Dissolve 6-amino-2-mercaptobenzothiazole in a suitable alcoholic solvent (e.g., ethanol).

  • Add a stoichiometric equivalent of potassium hydroxide dissolved in the same solvent.

  • Stir the mixture at room temperature to facilitate the formation of the potassium salt.

  • The salt may be isolated by precipitation or used directly in the next step.

Step 2: S-Alkylation

  • To the solution or suspension of the potassium salt from Step 1, add a stoichiometric equivalent of n-pentyl bromide.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Step 3: Characterization

The structure of the synthesized 6-Amino-2-n-pentylthiobenzothiazole should be confirmed using standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Synthesis_Workflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_alkylation S-Alkylation cluster_product Final Product 4-substituted aniline 4-substituted aniline 6-amino-2-mercaptobenzothiazole 6-amino-2-mercaptobenzothiazole 4-substituted aniline->6-amino-2-mercaptobenzothiazole Thiocyanate Thiocyanate Thiocyanate->6-amino-2-mercaptobenzothiazole Oxidizing Agent Oxidizing Agent Oxidizing Agent->6-amino-2-mercaptobenzothiazole Potassium Salt Formation Potassium Salt Formation 6-amino-2-mercaptobenzothiazole->Potassium Salt Formation Reaction Reaction Potassium Salt Formation->Reaction n-pentyl bromide n-pentyl bromide n-pentyl bromide->Reaction 6-Amino-2-n-pentylthiobenzothiazole 6-Amino-2-n-pentylthiobenzothiazole Reaction->6-Amino-2-n-pentylthiobenzothiazole

Synthesis workflow for 6-Amino-2-n-pentylthiobenzothiazole.

Physicochemical Properties

PropertyExpected Value/CharacteristicRationale/Comparison with Analogs
Molecular Formula C₁₂H₁₆N₂S₂Based on the chemical structure.
Molecular Weight 252.40 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature, possibly crystalline.The 2-aminobenzothiazole core is solid, and the addition of the n-pentylthio chain is unlikely to change the state.
Melting Point Expected to be in the range of other 2-aminobenzothiazole derivatives.For comparison, 2-amino-6-methylbenzothiazole has a melting point of 123-128 °C.[6] The longer alkyl chain may influence the melting point.
Solubility Likely to have low aqueous solubility but good solubility in organic solvents.The benzothiazole ring is hydrophobic, and the n-pentyl chain further increases lipophilicity. However, the amino group can contribute to some polarity.
LogP Expected to be moderately high.The n-pentyl group will significantly increase the octanol-water partition coefficient, suggesting good membrane permeability.
pKa The amino group is expected to be basic.The pKa of the amino group in 2-aminobenzothiazole is around 4.48, indicating it is a weak base.[7] The electronic effects of the 2-n-pentylthio group may slightly modify this value.

Biological Activities and Mechanism of Action

The primary and most well-documented biological activity of 6-Amino-2-n-pentylthiobenzothiazole is its potent antifungal effect.

Antifungal Activity

6-Amino-2-n-pentylthiobenzothiazole has demonstrated significant activity against various fungal species, including Candida albicans and Trichophyton strains.[8]

  • In vitro Efficacy: The compound has been shown to inhibit the growth of three Trichophyton strains at a concentration of 65 µg/ml.[2][8]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal mechanism of 6-Amino-2-n-pentylthiobenzothiazole is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[4]

Specifically, the compound targets the demethylation steps in the ergosterol biosynthesis pathway.[9][10] In Candida albicans, it primarily blocks the 4-demethylation of 4,4-dimethylzymosterol.[9] In Saccharomyces cerevisiae, it leads to the accumulation of various methylated sterol precursors, including lanosterol, 4,4-dimethylzymosterol, and 4-methylzymosterol, indicating a block at the C-4 demethylation step.[4] This disruption of ergosterol production leads to a dysfunctional cell membrane, ultimately resulting in fungal cell death.

Ergosterol_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-Dimethylzymosterol 4,4-Dimethylzymosterol Lanosterol->4,4-Dimethylzymosterol 4-Methylzymosterol 4-Methylzymosterol 4,4-Dimethylzymosterol->4-Methylzymosterol C-4 Demethylation Zymosterol Zymosterol 4-Methylzymosterol->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol APB 6-Amino-2-n-pentylthiobenzothiazole APB->4,4-Dimethylzymosterol Inhibits

Inhibition of ergosterol biosynthesis by 6-Amino-2-n-pentylthiobenzothiazole.

Potential Therapeutic Applications and Future Directions

While the antifungal activity of 6-Amino-2-n-pentylthiobenzothiazole is well-established, the broader 2-aminobenzothiazole scaffold has shown promise in several other therapeutic areas. This suggests that 6-Amino-2-n-pentylthiobenzothiazole and its analogs could be valuable leads for further drug discovery efforts.

Neuroprotective Potential

Derivatives of benzothiazole are being actively investigated as neuroprotective agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][11] Some of the mechanisms through which these compounds exert their neuroprotective effects include:

  • Inhibition of Monoamine Oxidase B (MAO-B): This enzyme is involved in the degradation of neurotransmitters, and its inhibition can be beneficial in Parkinson's disease.[11]

  • Antioxidant Properties: Oxidative stress is a key factor in neuronal damage, and compounds that can scavenge free radicals may offer protection.[11]

Given the structural similarities, it is plausible that 6-Amino-2-n-pentylthiobenzothiazole could possess neuroprotective properties, and further investigation in this area is warranted.

Anticancer Potential

The 2-aminobenzothiazole scaffold is a prominent feature in many potent anticancer agents.[2][12] These compounds have been shown to target various cancer-related pathways, including:

  • Kinase Inhibition: Many 2-aminobenzothiazole derivatives act as inhibitors of protein kinases that are crucial for cancer cell growth and proliferation.[1]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.[1]

The cytotoxic potential of 6-Amino-2-n-pentylthiobenzothiazole against various cancer cell lines has yet to be explored but represents a promising avenue for future research.

Conclusion

6-Amino-2-n-pentylthiobenzothiazole is a potent antifungal agent with a well-defined mechanism of action involving the inhibition of ergosterol biosynthesis. Its synthesis is achievable through established chemical routes, and its physicochemical properties suggest good potential for drug-like characteristics. While its primary documented activity is antifungal, the rich pharmacology of the broader 2-aminobenzothiazole class of compounds suggests that 6-Amino-2-n-pentylthiobenzothiazole may possess untapped potential as a lead compound for the development of new therapies for neurodegenerative diseases and cancer. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic promise of this intriguing molecule.

References

  • Kuchta, T., Leka, C., Farkas, P., Bujdáková, H., Belajová, E., & Russell, N. J. (1995). Inhibition of sterol 4-demethylation in Candida albicans by 6-amino-2-n-pentylthiobenzothiazole, a novel mechanism of action for an antifungal agent. Antimicrobial Agents and Chemotherapy, 39(7), 1538–1541. [Link]

  • Kuchta, T., Bartková, K., & Kubinec, R. (1992). Ergosterol depletion and 4-methyl sterols accumulation in the yeast Saccharomyces cerevisiae treated with an antifungal, 6-amino-2-n-pentylthiobenzothiazole. Biochemical and Biophysical Research Communications, 189(1), 85–91. [Link]

  • BenchChem. (2025).
  • Sutoris, V., Foltinova, P., & Gvozdjakova, A. (1995). New Anticandidous 2-Alkylthio-6-aminobenzothiazoles. Molecules, 1(1), 36. [Link]

  • Bujdáková, H., Múcková, M., Klobusický, M., & Sidóová, E. (1995). Efficacy of 6-amino-2-n-pentylthiobenzothiazole on Trichophyton in vitro and in vivo. Mycopathologia, 130(3), 141–145. [Link]

  • Al-Ostath, A., Al-Qaisi, J., & Al-Qirim, T. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(44), 40061–40079. [Link]

  • Royal Society of Chemistry. (n.d.). Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles from Carbodiimide and Sodium Hydrosulfide. Royal Society of Chemistry.
  • Li, X., He, Y., & Liu, Y. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 238, 114482. [Link]

  • Houghten, R. A., & Nefzi, A. (2003). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Tetrahedron Letters, 44(17), 3469-3472. [Link]

  • Thompson, A. M., Denny, W. A., & eminently, W. C. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS infectious diseases, 4(10), 1535–1545. [Link]

  • Allen, C. F. H., & VanAllan, J. A. (1947). Benzothiazole, 2-amino-6-methyl. Organic Syntheses, 27, 8. [Link]

  • Al-Ayed, A. S. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 5(2), 215-220.
  • ResearchGate. (n.d.). Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Characteristics of 2-Aminobenzothiazole. BenchChem.
  • El-Gamal, M. I., Abdel-Maksoud, M. S., & Al-Said, M. S. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Scientific Reports, 13(1), 2636. [Link]

  • Al-Ayed, A. S. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 5(2), 215-220.
  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.
  • Catto, M., & Abdel-Halim, M. (2024). European Journal of Medicinal Chemistry. Uniba.
  • ChemicalBook. (n.d.). 2-Amino-6-chlorobenzothiazole (95-24-9) 1H NMR spectrum. ChemicalBook.

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Exploratory

"6-Amino-2-n-pentylthiobenzothiazole" chemical structure and synthesis

An In-depth Technical Guide to 6-Amino-2-n-pentylthiobenzothiazole: Structure, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of 6-Amino-2-n-pentylthiobenzothiazole, a heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Amino-2-n-pentylthiobenzothiazole: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-Amino-2-n-pentylthiobenzothiazole, a heterocyclic compound with significant interest in the field of medicinal chemistry. We delve into its molecular structure, physicochemical properties, and detailed synthetic pathways, offering field-proven insights into the rationale behind experimental choices. The guide presents a robust, two-step synthetic strategy commencing with the preparation of the key intermediate, 6-Amino-2-mercaptobenzothiazole, followed by a targeted S-alkylation. Furthermore, we explore the primary biological application of this molecule as an antifungal agent, elucidating its mechanism of action as an inhibitor of ergosterol biosynthesis. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this specific benzothiazole derivative.

The Benzothiazole Scaffold: A Privileged Structure

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] The unique electronic and structural characteristics of the benzothiazole nucleus allow it to interact with various biological targets, leading to diverse activities including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] 6-Amino-2-n-pentylthiobenzothiazole is a specific derivative that leverages this core structure, functionalized to exhibit potent and specific biological activity, particularly against fungal pathogens.[2]

Chemical Structure and Physicochemical Properties

Molecular Structure

6-Amino-2-n-pentylthiobenzothiazole is characterized by three key features:

  • A central benzothiazole core.

  • An amino group (-NH₂) substituted at the 6-position of the benzene ring.

  • An n-pentylthioether group (-S-C₅H₁₁) attached to the 2-position of the thiazole ring.

The presence of the amino group and the thioether linkage provides sites for potential metabolic activity and further chemical modification, making it an interesting candidate for structure-activity relationship (SAR) studies.

Physicochemical Data

The key computed and experimental properties of 6-Amino-2-n-pentylthiobenzothiazole are summarized below for reference.

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂S₂[3]
Molecular Weight252.41 g/mol [3]
Monoisotopic Mass252.07549 Da[3]
XlogP (Predicted)4.3[3]
IUPAC Name2-(pentylsulfanyl)-1,3-benzothiazol-6-amine[3]
InChIKeyLOMPLISLGNPRKZ-UHFFFAOYSA-N[3]
SMILESCCCCCSC1=NC2=C(S1)C=C(C=C2)N[3]

Synthetic Pathways and Methodologies

The synthesis of 6-Amino-2-n-pentylthiobenzothiazole is most effectively achieved through a two-stage process. This strategy involves the initial synthesis of a versatile intermediate, 6-Amino-2-mercaptobenzothiazole, which is subsequently alkylated to yield the final product. This approach allows for modularity, as different alkyl groups can be introduced in the final step to generate a library of derivatives.

Retrosynthetic Analysis and Workflow

The synthetic strategy hinges on a key disconnection at the thioether bond, identifying 6-Amino-2-mercaptobenzothiazole and an appropriate pentyl electrophile as the immediate precursors. The amino-mercapto intermediate is, in turn, derived from its corresponding nitro analog, which provides a reliable and high-yielding route.

G FinalProduct 6-Amino-2-n-pentylthiobenzothiazole (Target) Intermediate2 6-Amino-2-mercaptobenzothiazole FinalProduct->Intermediate2 S-Alkylation AlkylHalide 1-Bromopentane FinalProduct->AlkylHalide Intermediate1 6-Nitro-2-mercaptobenzothiazole Intermediate2->Intermediate1 Nitro Reduction StartingMaterial p-Nitroaniline + CS₂ + S Intermediate1->StartingMaterial Cyclization

Caption: Retrosynthetic workflow for 6-Amino-2-n-pentylthiobenzothiazole.

Synthesis of Key Intermediate: 6-Amino-2-mercaptobenzothiazole

This intermediate is prepared via a two-step sequence starting from commercially available p-nitroaniline.

3.2.1 Protocol: Synthesis of 6-Nitro-2-mercaptobenzothiazole

The formation of the benzothiazole ring is achieved through the high-temperature reaction of an aniline derivative with carbon disulfide and elemental sulfur.[4][5] Starting with p-nitroaniline ensures the nitro group is correctly positioned at the 6-position of the resulting benzothiazole.

  • Rationale: This industrial route, known as the Kelly process, is a robust method for constructing the 2-mercaptobenzothiazole core. The high temperature and pressure are necessary to overcome the activation energy for the cyclization and sulfidation reactions.

  • Step-by-Step Methodology:

    • Warning: This reaction involves flammable carbon disulfide and generates toxic hydrogen sulfide gas (H₂S). It must be performed in a specialized high-pressure reactor within a well-ventilated fume hood by trained personnel.

    • Charge a high-pressure stainless-steel autoclave with p-nitroaniline (1.0 eq), carbon disulfide (1.2 eq), and sulfur (2.2 eq).

    • Seal the reactor and heat to approximately 250 °C. The internal pressure will rise significantly.

    • Maintain the reaction at this temperature for 6-8 hours with constant stirring.

    • Cool the reactor to room temperature and carefully vent the H₂S gas through a scrubber containing a bleach or caustic soda solution.

    • Extract the crude product with a hot aqueous solution of sodium hydroxide to dissolve the acidic 6-nitro-2-mercaptobenzothiazole.

    • Filter the hot solution to remove unreacted starting materials and byproducts.

    • Acidify the filtrate with a mineral acid (e.g., HCl or H₂SO₄) to a pH of ~4-5 to precipitate the product.

    • Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield 6-nitro-2-mercaptobenzothiazole as a solid.

3.2.2 Protocol: Reduction to 6-Amino-2-mercaptobenzothiazole

The selective reduction of the aromatic nitro group in the presence of the sulfur-containing heterocycle is critical. Sodium hydrogen sulfide is an effective reagent for this transformation.[6]

  • Rationale: Sodium hydrogen sulfide (NaHS) is a chemoselective reducing agent for aromatic nitro groups, particularly in sulfur-rich molecules where catalytic hydrogenation might be problematic due to catalyst poisoning by sulfur. The reaction proceeds under reflux conditions, making it experimentally straightforward.

  • Step-by-Step Methodology (Based on US Patent 4,978,756): [6]

    • In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydrogen sulfide (approx. 4.0 eq) in water.

    • With stirring at room temperature, add the 6-nitro-2-mercaptobenzothiazole (1.0 eq) portion-wise over 10-15 minutes.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture in an ice bath to 0-5 °C and stir for 1 hour to ensure complete precipitation.

    • Isolate the product, 6-Amino-2-mercaptobenzothiazole, by filtration.

    • Wash the solid sparingly with cold water and dry under vacuum at 60 °C.

Final Step: S-Alkylation to Yield 6-Amino-2-n-pentylthiobenzothiazole

The final step is a nucleophilic substitution reaction where the thiol group of the intermediate is alkylated. Direct S-alkylation of mercaptobenzothiazoles is a well-established and efficient reaction.[7]

  • Mechanistic Insight: The reaction proceeds via an Sₙ2 mechanism. A base is used to deprotonate the thiol (-SH) of 6-Amino-2-mercaptobenzothiazole, forming a highly nucleophilic thiolate anion (-S⁻). This anion then attacks the electrophilic carbon of 1-bromopentane, displacing the bromide ion and forming the C-S bond of the thioether. The use of a polar aprotic solvent, such as DMF or acetone, stabilizes the transition state and accelerates the rate of this Sₙ2 reaction.

  • Step-by-Step Methodology:

    • Dissolve 6-Amino-2-mercaptobenzothiazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone in a round-bottom flask.

    • Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydroxide (NaOH, 1.1 eq), to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the thiolate anion.

    • Add 1-bromopentane (1.1 eq) dropwise to the reaction mixture.

    • Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 6-Amino-2-n-pentylthiobenzothiazole.

Applications and Biological Activity

Primary Application: Antifungal Agent

The most well-documented application of 6-Amino-2-n-pentylthiobenzothiazole (also referred to as APB in some literature) is as an antifungal agent.[2] It has been shown to be effective against pathogenic yeasts such as Candida albicans and Saccharomyces cerevisiae.

  • Mechanism of Action: The compound functions by inhibiting the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Specifically, APB blocks the pathway, leading to the accumulation of precursor molecules like squalene, lanosterol, and 4-methylzymosterol.[2] This disruption of ergosterol production compromises the integrity and fluidity of the fungal cell membrane, leading to impaired growth and cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol Inhibitor 6-Amino-2-n-pentylthiobenzothiazole Inhibitor->Block Accumulation Accumulation of Squalene & Lanosterol Block->Accumulation

Caption: Mechanism of antifungal action via inhibition of ergosterol biosynthesis.

Conclusion

6-Amino-2-n-pentylthiobenzothiazole is a synthetically accessible benzothiazole derivative with proven antifungal activity. The synthetic route, involving the reduction of a nitro-precursor followed by S-alkylation, is robust and allows for the generation of analogs for further drug discovery efforts. Its well-defined mechanism of action as an inhibitor of ergosterol biosynthesis makes it a valuable lead compound for the development of new antifungal therapeutics. This guide provides the foundational chemical and biological knowledge necessary for researchers to synthesize, study, and potentially improve upon this promising molecular scaffold.

References

  • Wikipedia. Mercaptobenzothiazole. [Link]

  • Wu, F. L., Hussein, W. M., Ross, B. P., & McGeary, R. P. (2012). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Ingenta Connect. [Link]

  • Morgan, K. J. (1958). The Alkylation of Mercaptobenzothiazole. Journal of the Chemical Society. [Link]

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  • Xu, X. H., Hao, E. J., Shi, Z., & Dong, Z. B. (2022). Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. Journal of Organic Chemistry, 87(15), 9675–9687. [Link]

  • Carrillo-Muñoz, A. J., Giusiano, G., Ezkurra, P. A., & Quindós, G. (2006). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules, 11(9), 707–720. [Link]

  • Allen, C. F. H., & VanAllan, J. A. (1946). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 26, 9. [Link]

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  • Kh, H., et al. (2019). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to the Mechanism of Action of 6-Amino-2-n-pentylthiobenzothiazole

This guide provides a comprehensive technical overview of the established and hypothesized mechanisms of action of 6-Amino-2-n-pentylthiobenzothiazole (APB). It is intended for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the established and hypothesized mechanisms of action of 6-Amino-2-n-pentylthiobenzothiazole (APB). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this benzothiazole derivative.

Introduction: The Therapeutic Promise of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] 6-Amino-2-n-pentylthiobenzothiazole (APB) is a derivative that has demonstrated clear therapeutic potential, primarily as an antifungal agent. Its mechanism of action in this context is well-defined. Furthermore, based on the activities of structurally related 2-aminobenzothiazoles, a compelling hypothesis for its action within the central nervous system can be proposed. This guide will first detail the established antifungal mechanism of APB, followed by an exploration of its potential as a modulator of excitatory neurotransmission.

Part 1: The Primary Mechanism of Action - Antifungal Activity via Ergosterol Biosynthesis Inhibition

The principal and experimentally verified mechanism of action for 6-Amino-2-n-pentylthiobenzothiazole is the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[3]

Molecular Target: Inhibition of Sterol 4-Demethylation

APB's antifungal efficacy stems from its ability to block the ergosterol biosynthesis pathway at a critical juncture: the demethylation of sterols at the C-4 position.[3] In fungi such as Candida albicans and Saccharomyces cerevisiae, this inhibition leads to a significant reduction in the production of ergosterol, the primary sterol in the fungal cell membrane, which is essential for maintaining its fluidity, integrity, and function.[4]

The enzymatic target is believed to be the sterol-C4-demethylase complex. Inhibition of this complex results in the depletion of ergosterol and a corresponding accumulation of precursor sterols, specifically 4,4-dimethylsterols like lanosterol and 4,4-dimethylzymosterol.[3][5] In S. cerevisiae, an accumulation of 4-methylsterols has also been noted, suggesting a potential differential sensitivity in the demethylation steps in this organism.[3] This disruption of sterol composition severely compromises the fungal cell membrane, leading to fungistatic and, at higher concentrations, fungicidal effects.

Visualization of the Antifungal Mechanism

The following diagram illustrates the point of inhibition by APB in the fungal ergosterol biosynthesis pathway.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of APB cluster_accumulation Consequence of Inhibition cluster_depletion Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase 4,4-Dimethylzymosterol 4,4-Dimethylzymosterol Lanosterol->4,4-Dimethylzymosterol 14-alpha-demethylase 4-Methylzymosterol 4-Methylzymosterol 4,4-Dimethylzymosterol->4-Methylzymosterol Sterol-C4-demethylase (Step 1) Zymosterol Zymosterol 4-Methylzymosterol->Zymosterol Sterol-C4-demethylase (Step 2) ... ... Zymosterol->... Ergosterol Ergosterol ...->Ergosterol Depletion Depletion of Ergosterol APB 6-Amino-2-n-pentylthiobenzothiazole (APB) APB->InhibitionPoint Accumulation Accumulation of: - Lanosterol - 4,4-Dimethylzymosterol - 4-Methylsterols InhibitionPoint->Accumulation InhibitionPoint->Depletion

Caption: Inhibition of sterol 4-demethylation by APB in the ergosterol pathway.

Quantitative Data: Antifungal Potency

The in vitro antifungal activity of APB has been quantified against several fungal species. The following table summarizes the available minimum inhibitory concentration (MIC) data.

Fungal SpeciesMIC (µg/mL)Reference
Trichophyton spp.65[6]
Fluconazole-resistant C. albicans8 - 32 (MIC80)[7]
Fluconazole-resistant C. dubliniensis16 - 64 (MIC95)[7]
Experimental Protocol: Analysis of Fungal Sterol Composition by GC-MS

This protocol provides a method for extracting and analyzing the sterol composition of fungal cells to verify the mechanism of action of APB.

1.4.1. Fungal Culture and Treatment:

  • Culture the fungal strain of interest (e.g., Saccharomyces cerevisiae) in a suitable liquid medium (e.g., YPD broth) to mid-logarithmic phase.

  • Inoculate fresh cultures and treat with either vehicle (DMSO) or varying concentrations of APB. Include a positive control such as an azole antifungal.

  • Incubate the cultures for a defined period (e.g., 16-24 hours).

1.4.2. Cell Harvesting and Saponification:

  • Harvest the fungal cells by centrifugation. Wash the cell pellet with sterile distilled water.

  • Determine the wet or dry weight of the cell pellet.

  • Add 3 mL of 25% alcoholic potassium hydroxide solution (25g KOH in 35mL sterile water, brought to 100mL with 100% ethanol) to the cell pellet.

  • Vortex vigorously for 1 minute to resuspend the cells.

  • Incubate the suspension in an 85°C water bath for 1 hour to saponify the cellular lipids.

1.4.3. Sterol Extraction:

  • Allow the tubes to cool to room temperature.

  • Add 1 mL of sterile distilled water and 3 mL of n-heptane or pentane to the suspension.

  • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols) into the organic phase.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

1.4.4. Derivatization and GC-MS Analysis:

  • To the dried lipid extract, add 100 µL of anhydrous pyridine and 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

  • Seal the vial and heat at 100°C for 1 hour to convert the sterols to their more volatile trimethylsilyl (TMS) ethers.[8]

  • Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Use a suitable GC column (e.g., a non-polar capillary column) and a temperature program that allows for the separation of different sterol intermediates.

  • Identify and quantify the sterols based on their retention times and mass fragmentation patterns compared to authentic standards.

1.4.5. Expected Outcome: Treatment with APB should result in a dose-dependent decrease in the ergosterol peak and a corresponding increase in the peaks for lanosterol, 4,4-dimethylzymosterol, and other C-4 methylated sterol precursors.

Part 2: Hypothesized Secondary Mechanism of Action - Modulation of Excitatory Neurotransmission

While the antifungal activity of APB is well-established, the broader pharmacology of the 2-aminobenzothiazole class of compounds suggests a potential secondary mechanism of action within the central nervous system (CNS).[9][10] Several compounds in this class, most notably Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), are known to have potent neuroprotective and anticonvulsant properties.[7][11]

Rationale for the Hypothesis: The Riluzole Analogy

Riluzole, which is structurally very similar to APB, exerts its therapeutic effects in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) through a multi-faceted mechanism that dampens glutamate-mediated excitotoxicity.[1][6] The primary mechanisms of Riluzole include:

  • Inhibition of Presynaptic Glutamate Release: Riluzole blocks voltage-gated sodium channels, which reduces neuronal excitability and the subsequent release of glutamate from nerve terminals.[1][12] It may also inhibit P/Q-type calcium channels, further reducing neurotransmitter release.[12]

  • Postsynaptic Effects: It can act as a non-competitive antagonist at NMDA glutamate receptors, directly blocking the postsynaptic effects of glutamate.[6]

Given that other 2-aminobenzothiazole derivatives have also shown anticonvulsant activity in maximal electroshock (MES) models, a test sensitive to sodium channel blockers, it is plausible that APB shares this capacity to modulate neuronal excitability.[11][13] A study on 2-amino-6-trifluoromethoxy benzothiazole, a close analog, demonstrated anticonvulsant properties and suggested a mechanism involving the antagonism of excitatory dicarboxylic amino acids.[3][14]

Visualization of the Hypothesized Neurological Mechanism

The following diagram illustrates the potential sites of action for APB in a glutamatergic synapse, based on the known mechanisms of Riluzole.

Glutamate_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_inhibition Hypothesized APB Action VGSC Voltage-Gated Na+ Channel VGCC Voltage-Gated Ca2+ Channel VGSC->VGCC Depolarization Vesicle Synaptic Vesicle (Glutamate) VGCC->Vesicle Ca2+ Influx Vesicle->SynapticCleft Glutamate Release NMDAR NMDA Receptor AMPAR AMPA Receptor PostsynapticResponse Excitatory Postsynaptic Potential NMDAR->PostsynapticResponse Ca2+ Influx AMPAR->PostsynapticResponse Na+ Influx APB 6-Amino-2-n-pentylthiobenzothiazole (APB) APB->VGSC Block APB->VGCC Block APB->NMDAR Antagonism

Sources

Exploratory

An In-depth Technical Guide to 6-Amino-2-n-pentylthiobenzothiazole: From Discovery to Therapeutic Potential

This guide provides a comprehensive technical overview of 6-Amino-2-n-pentylthiobenzothiazole, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its historical contex...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Amino-2-n-pentylthiobenzothiazole, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its historical context, synthesis, mechanism of action, and established biological activities, with a focus on its potential as an antifungal agent. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic agents.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged structure" in drug discovery. First synthesized by A.W. Hoffmann in 1887, derivatives of this scaffold have been extensively investigated and have demonstrated a wide spectrum of pharmacological activities.[1] In the 1950s, 2-aminobenzothiazoles, in particular, gained attention as central muscle relaxants.[2] Subsequent research has revealed their potential as antitumor, antimicrobial, anthelmintic, anticonvulsant, and anti-inflammatory agents.[2]

The therapeutic versatility of the 2-aminobenzothiazole scaffold stems from its ability to interact with various biological targets, which can be fine-tuned by substitutions on the benzothiazole ring system. This has led to the development of numerous derivatives with tailored pharmacological profiles.

"6-Amino-2-n-pentylthiobenzothiazole": A Historical Perspective

While a singular "discovery" paper for 6-Amino-2-n-pentylthiobenzothiazole (herein referred to as APB) is not readily apparent in the historical literature, its development can be understood within the broader context of systematic research into 2-alkylthio-6-aminobenzothiazoles. The synthesis and antimicrobial activity of this class of compounds were explored in the late 1970s. The core structure, 6-amino-2-mercaptobenzothiazole, serves as a key intermediate for the synthesis of various derivatives. The addition of the n-pentylthio group at the 2-position and the amino group at the 6-position are strategic modifications aimed at modulating the compound's lipophilicity and biological activity.

Synthesis and Physicochemical Properties

The synthesis of APB is conceptually straightforward and follows established methods for the preparation of 2-alkylthio-6-aminobenzothiazoles.[3] The logical synthetic pathway begins with the precursor 6-amino-2-mercaptobenzothiazole.

Synthesis of the Precursor: 6-Amino-2-mercaptobenzothiazole

The synthesis of 6-substituted 2-aminobenzothiazoles often involves the treatment of 4-substituted anilines with potassium thiocyanate and bromine in acetic acid.[4]

Experimental Protocol: Synthesis of 6-Amino-2-mercaptobenzothiazole (Precursor)

  • Materials: p-Phenylenediamine, Potassium thiocyanate, Glacial acetic acid, Bromine.

  • Procedure:

    • Dissolve p-phenylenediamine in glacial acetic acid.

    • Add a solution of potassium thiocyanate in glacial acetic acid to the mixture.

    • Cool the reaction mixture to below 10°C.

    • Add a solution of bromine in glacial acetic acid dropwise with continuous stirring, maintaining the temperature below 10°C.

    • After the addition is complete, continue stirring for several hours at room temperature.

    • Pour the reaction mixture into water and neutralize to precipitate the crude product.

    • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 6-amino-2-mercaptobenzothiazole.

Synthesis of 6-Amino-2-n-pentylthiobenzothiazole

The final step involves the alkylation of the thiol group of 6-amino-2-mercaptobenzothiazole with an n-pentyl halide.

Experimental Protocol: Synthesis of 6-Amino-2-n-pentylthiobenzothiazole

  • Materials: 6-Amino-2-mercaptobenzothiazole, 1-Bromopentane (or another pentyl halide), a suitable base (e.g., sodium hydroxide or potassium carbonate), and a solvent (e.g., ethanol or acetone).

  • Procedure:

    • Dissolve 6-amino-2-mercaptobenzothiazole in the chosen solvent.

    • Add the base to the solution to deprotonate the thiol group, forming a thiolate salt.

    • Add 1-bromopentane to the reaction mixture.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 6-Amino-2-n-pentylthiobenzothiazole.

Synthesis_of_APB cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis p-Phenylenediamine p-Phenylenediamine KSCN_Br2 KSCN, Br2 CH3COOH Precursor 6-Amino-2-mercaptobenzothiazole KSCN_Br2->Precursor Cyclization Base_Solvent Base, Solvent Pentyl_Halide 1-Bromopentane APB 6-Amino-2-n-pentylthiobenzothiazole Base_Solvent->APB Alkylation

Caption: Synthetic pathway for 6-Amino-2-n-pentylthiobenzothiazole.

Physicochemical Properties

Detailed experimental physicochemical data for APB is not widely published. However, properties can be inferred from its precursor and related compounds.

PropertyValue (Precursor: 6-Amino-2-mercaptobenzothiazole)Reference
Molecular Formula C₇H₆N₂S₂
Molecular Weight 182.27 g/mol
Appearance Solid
Melting Point 267-272 °C

For APB (C₁₂H₁₆N₂S₂), the molecular weight is 252.40 g/mol . The addition of the n-pentyl group is expected to increase its lipophilicity and decrease its melting point and aqueous solubility compared to the precursor.

Biological Activity and Mechanism of Action

The primary documented biological activity of APB is its antifungal effect.

Antifungal Activity

APB has demonstrated efficacy against dermatophytes and yeasts.

  • In Vitro Activity: APB inhibits the growth of Trichophyton strains at a concentration of 65 µg/mL. In comparison, 2-mercaptobenzothiazole was not effective at 125 µg/mL, while the standard antifungal ketoconazole showed inhibition at 20-30 µg/mL.

  • In Vivo Activity: In a guinea pig model of dermatophytosis, a 2.5% APB cream was shown to be comparable to a 1% clotrimazole cream (Canesten) in reducing the severity of the infection.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a generalized procedure based on CLSI and EUCAST standards.[5][6]

  • Materials: Fungal isolates, RPMI 1640 medium, 96-well microtiter plates, APB stock solution, positive control antifungal (e.g., ketoconazole), negative control (medium only).

  • Procedure:

    • Prepare a standardized inoculum of the fungal isolate.

    • Serially dilute the APB stock solution in RPMI 1640 medium in the wells of the microtiter plate.

    • Add the fungal inoculum to each well.

    • Include positive and negative control wells.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or spectrophotometrically. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the control.

Experimental Protocol: In Vivo Dermatophytosis Model in Guinea Pigs

This is a generalized protocol based on established models.[7][8]

  • Animals: Healthy guinea pigs.

  • Inoculation:

    • Anesthetize the animals.

    • Gently abrade a small area of the skin on the back.

    • Apply a suspension of Trichophyton mentagrophytes to the abraded area.

  • Treatment:

    • After establishment of the infection (typically 3-5 days), divide the animals into treatment and control groups.

    • Topically apply a 2.5% cream formulation of APB to the infected area of the treatment group daily for a specified period (e.g., 10-14 days).

    • The control group may receive a placebo cream.

  • Evaluation:

    • Monitor the clinical signs of infection (e.g., redness, scaling, lesion size) throughout the study.

    • At the end of the treatment period, skin scrapings can be taken for mycological examination (microscopy and culture) to confirm the eradication of the fungus.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of APB is attributed to its interference with the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, APB inhibits the C-4 demethylation step in the ergosterol biosynthesis pathway. This is a distinct mechanism from azole antifungals, which primarily target the C-14 demethylation step. Inhibition of ergosterol synthesis disrupts membrane integrity and function, leading to fungal cell death or growth inhibition.

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethylzymosterol 4,4-Dimethyl- zymosterol Lanosterol->4,4-dimethylzymosterol C-14 demethylase Zymosterol Zymosterol 4,4-dimethylzymosterol->Zymosterol C-4 demethylase Ergosterol Ergosterol Zymosterol->Ergosterol Multiple steps APB 6-Amino-2-n-pentylthiobenzothiazole APB->4,4-dimethylzymosterol Inhibits Azoles Azole Antifungals Azoles->Lanosterol Inhibits

Caption: Simplified ergosterol biosynthesis pathway showing the site of inhibition for APB.

Potential for Broader Therapeutic Applications

Given the diverse biological activities of the 2-aminobenzothiazole scaffold, it is plausible that APB may possess other therapeutic properties beyond its antifungal effects.

  • Anticonvulsant Potential: Several 6-substituted 2-aminobenzothiazole derivatives have shown anticonvulsant activity. For instance, 2-amino-6-trifluoromethoxybenzothiazole has demonstrated efficacy in various seizure models.[9] The mechanism is thought to involve the antagonism of excitatory amino acid neurotransmission. Further investigation is warranted to determine if APB shares this activity.

  • Anticancer Potential: The 2-aminobenzothiazole core is present in numerous compounds with anticancer properties. These compounds often act by inhibiting key enzymes in cancer cell signaling pathways, such as protein kinases.[10][11] The specific substitutions on APB may confer interactions with such targets, suggesting a potential for repurposing or further derivatization for oncology applications.

Conclusion and Future Directions

6-Amino-2-n-pentylthiobenzothiazole is a promising antifungal agent with a distinct mechanism of action from commonly used azole drugs. Its in vitro and in vivo efficacy against dermatophytes makes it a valuable lead compound for the development of new treatments for superficial fungal infections. The synthetic accessibility of APB and the potential for further structural modifications offer opportunities to optimize its potency, spectrum of activity, and pharmacokinetic properties.

Future research should focus on:

  • A more detailed elucidation of its physicochemical properties.

  • Comprehensive in vitro and in vivo studies against a broader range of fungal pathogens, including resistant strains.

  • Exploration of its potential anticonvulsant and anticancer activities through targeted screening programs.

  • Structure-activity relationship (SAR) studies to guide the design of more potent and selective analogs.

The continued investigation of APB and related benzothiazole derivatives holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs.

References

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  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-Qaisi, Z. A., Al-Sawalha, M., & Al-Hiari, Y. M. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(34), 30784–30803.
  • Wang, L., Wang, Y., Zhang, Y., & Sheng, C. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113642.
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  • Lee, J. H., Kim, D. H., & Lee, J. Y. (2023). In vivo Guinea Pig Model Study for Evaluating Antifungal Effect of a Dual-Diode Laser with Wavelengths of 405 Nm and 635 Nm on Dermatophytosis. Medical Lasers, 12(2), 85–91.
  • Lee, J. H., Kim, D. H., & Lee, J. Y. (2023). In vivo Guinea Pig Model Study for Evaluating Antifungal Effect of a Dual-Diode Laser with Wavelengths of 405 Nm and 635 Nm on Dermatophytosis.
  • Arendrup, M. C., & A. F. (2014). Experimental guinea pig model of dermatophytosis: A simple and useful tool for the evaluation of new diagnostics and antifungals. Medical Mycology, 52(1), 79-88.
  • Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives. (2022).
  • Akhtar, M. J., et al. (2018). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 18(15), 1275-1295.
  • Siddiqui, N., et al. (2011). Synthesis and Anticonvulsant Activity of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl-[3][7]-xazinane-2-thiones. Archiv der Pharmazie, 344(5), 324-332.

  • Datar, P. A., & Shinde, D. B. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy, 7(4), 58-62.
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  • Allen, C. F. H., & VanAllan, J. A. (1942). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 22, 16.
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  • Al-Omary, F. A. M., El-Brollosy, N. R., Al-Deeb, O. A., & Habib, E. E. (2024). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of the Iraqi Chemical Society, 49(4).
  • Wiederhold, N. P. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_3), S28–S35.
  • El-Zaher, A. M., & El-Fattah, A. A. (2007). Antifungal Susceptibility testing: New trends.
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  • Pfaller, M. A. (2012). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Infectious Diseases, 54(suppl_1), S27–S35.
  • Gonec, T., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3326.
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Sources

Foundational

The Biological Versatility of 6-Amino-2-n-pentylthiobenzothiazole: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the biological activities of the synthetic compound 6-Amino-2-n-pentylthiobenzothiazole (APB). Primarily recognized for its potent antifungal properties,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the biological activities of the synthetic compound 6-Amino-2-n-pentylthiobenzothiazole (APB). Primarily recognized for its potent antifungal properties, APB has demonstrated significant efficacy against a range of pathogenic fungi, including yeasts and dermatophytes. The core of this guide delves into its well-established mechanism of action—the inhibition of ergosterol biosynthesis—a critical pathway for fungal cell membrane integrity. We will explore both in vitro and in vivo studies that substantiate its therapeutic potential. Furthermore, this document will contextualize APB within the broader class of 2-aminobenzothiazoles, a scaffold known for a wide spectrum of biological activities, including anticancer, antibacterial, and anticonvulsant effects. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of APB's bioactivity and methodologies for its evaluation.

Introduction to 6-Amino-2-n-pentylthiobenzothiazole (APB)

6-Amino-2-n-pentylthiobenzothiazole is a synthetic derivative of the benzothiazole heterocyclic system. The benzothiazole core, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological properties.[1] The structural uniqueness of APB, featuring an amino group at the 6th position and an n-pentylthio side chain at the 2nd position, confers its distinct biological profile, most notably its antifungal action.

Antifungal Activity: The Primary Biological Role of APB

The most extensively documented biological activity of APB is its potent antifungal effect. It has shown efficacy against both yeast-like fungi and dermatophytes, making it a compound of interest for the development of new antimycotic therapies.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

APB's antifungal prowess stems from its ability to disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital sterol component analogous to cholesterol in mammalian cells.[2][3] Unlike the widely used azole antifungals that target the C-14 demethylation step in the ergosterol pathway, APB exhibits a novel mechanism by primarily inhibiting sterol 4-demethylation.[4]

This inhibition leads to the depletion of ergosterol and a subsequent accumulation of precursor sterols within the fungal cell. Specifically, in Candida albicans, treatment with APB results in a marked accumulation of 4,4-dimethylsterols, namely lanosterol and 4,4-dimethylzymosterol.[2][5] In Saccharomyces cerevisiae, the blockage is also at the C-4 demethylation stage, leading to the buildup of 4-methylsterols.[2][6] This disruption of sterol composition alters the physical properties of the cell membrane, leading to increased permeability, malfunction of membrane-bound enzymes, and ultimately, inhibition of fungal growth.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Effect of APB Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-Dimethylzymosterol 4,4-Dimethylzymosterol Lanosterol->4,4-Dimethylzymosterol 14-alpha-demethylase (Azole Target) 4-Methylzymosterol 4-Methylzymosterol 4,4-Dimethylzymosterol->4-Methylzymosterol C4-demethylase (APB Target) Accumulation Accumulation of: - Lanosterol - 4,4-Dimethylzymosterol - 4-Methylsterols 4,4-Dimethylzymosterol->Accumulation Zymosterol Zymosterol 4-Methylzymosterol->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol APB APB APB->4,4-Dimethylzymosterol Inhibits C4-demethylase

Caption: Inhibition of Ergosterol Biosynthesis by APB.

In Vitro Antifungal Susceptibility

In vitro studies have quantified the antifungal potency of APB against various fungal strains. A key study highlighted its efficacy against dermatophytes of the Trichophyton genus, which are common causative agents of skin, hair, and nail infections in humans.

CompoundTest OrganismMinimum Inhibitory Concentration (MIC)
6-Amino-2-n-pentylthiobenzothiazole (APB) 3 Trichophyton strains65 µg/ml
Ketoconazole (Reference Azole)3 Trichophyton strains20-30 µg/ml
2-Mercaptobenzothiazole (Precursor)3 Trichophyton strains>125 µg/ml
Data sourced from Bujdáková et al. (1995).[4][7]

These results demonstrate that while not as potent as the established antifungal ketoconazole, APB possesses significant intrinsic activity against Trichophyton species, and is considerably more active than its parent compound, 2-mercaptobenzothiazole.

In Vivo Efficacy: A Dermatophytosis Model

The therapeutic potential of APB has been further validated in a preclinical animal model of dermatophytosis.

Experimental Protocol: Guinea Pig Model of Dermatophytosis

This protocol is a representative methodology based on studies evaluating topical antifungal agents.[7][8][9]

  • Animal Model: Hartley strain guinea pigs are commonly used as their skin response to dermatophyte infection mimics that in humans.[10]

  • Infection Induction:

    • The dorsal skin of the guinea pigs is shaved to expose the area for infection.

    • A suspension of a dermatophyte, such as Trichophyton mentagrophytes, is topically applied to the shaved skin. An inoculum of approximately 10^7 fungal cells is often used to establish a consistent infection.[9]

    • The infected area is monitored for the development of clinical signs of dermatophytosis, such as erythema and lesions, which typically appear within 4-6 days.[9]

  • Treatment Protocol:

    • Once the infection is established, the animals are divided into treatment and control groups.

    • A 2.5% (w/w) cream formulation of APB is applied topically to the infected area of the treatment group, typically once daily.[7]

    • A control group receives a placebo cream, and a reference group may be treated with an established antifungal, such as a 1% clotrimazole cream, for comparison.[7]

  • Evaluation of Efficacy:

    • The severity of the infection is scored at regular intervals based on the degree of erythema, scaling, and lesion size.

    • Mycological evaluation is performed by taking skin scrapings for direct microscopy (using potassium hydroxide) and fungal culture to determine the presence or absence of viable dermatophytes.[11]

In a comparative study, a 2.5% APB cream was shown to significantly reduce the clinical signs of dermatophytosis in guinea pigs, with an efficacy comparable to that of a 1% clotrimazole cream (Canesten).[4][7]

InVivo_Workflow cluster_setup Phase 1: Infection Model Setup cluster_treatment Phase 2: Treatment and Evaluation start Start shave Shave Dorsal Skin of Guinea Pig start->shave inoculate Topical Inoculation with Trichophyton mentagrophytes shave->inoculate incubate Incubation and Monitoring for Lesions inoculate->incubate grouping Group Allocation: - APB 2.5% Cream - Clotrimazole 1% Cream - Placebo Control incubate->grouping treatment Daily Topical Treatment grouping->treatment evaluation Efficacy Evaluation: - Clinical Scoring - Mycological Analysis treatment->evaluation end End evaluation->end

Caption: Workflow for In Vivo Dermatophytosis Study.

Broader Biological Potential of the 2-Aminobenzothiazole Scaffold

While the primary focus of research on APB has been its antifungal properties, its core chemical structure, 2-aminobenzothiazole, is a versatile scaffold that has given rise to compounds with a wide range of biological activities. This suggests that APB itself, or its close derivatives, may possess other therapeutic potentials worth exploring.

Anticancer Activity

Numerous 2-aminobenzothiazole derivatives have been synthesized and evaluated as potential anticancer agents.[12][13] These compounds have been shown to exert their effects through various mechanisms, including:

  • Inhibition of protein kinases: Certain derivatives act as inhibitors of key kinases involved in cancer cell proliferation and survival.

  • Induction of apoptosis: Some compounds have been shown to trigger programmed cell death in cancer cells. For instance, a palladium(II) complex of 2-amino-6-methylbenzothiazole was found to induce apoptosis in colon carcinoma cells.

  • Antimitotic activity: By interfering with microtubule dynamics, some benzothiazole analogues can inhibit cell division.[13]

While no specific anticancer studies on APB have been published, the consistent and potent anticancer activity observed in structurally related compounds warrants investigation into APB's potential in this area.[1]

Antibacterial Activity

The 2-aminobenzothiazole nucleus is also present in compounds with antibacterial properties. Studies have identified derivatives with activity against both Gram-positive and Gram-negative bacteria.[14] A notable study identified 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[15][16] This highlights the potential for this chemical class in addressing bacterial infections.

Anticonvulsant and Neuroprotective Activities

Derivatives of 2-aminobenzothiazole have also been investigated for their effects on the central nervous system. For example, 2-amino-6-trifluoromethoxy benzothiazole has been shown to possess anticonvulsant properties, potentially by acting as an antagonist of excitatory amino acid neurotransmission.[13]

Conclusion and Future Directions

6-Amino-2-n-pentylthiobenzothiazole has been clearly established as a potent antifungal agent with a novel mechanism of action targeting ergosterol biosynthesis at the C-4 demethylation step. Its efficacy, demonstrated in both in vitro and in vivo models, positions it as a promising lead compound for the development of new treatments for fungal infections, particularly dermatophytosis.

The true potential of APB may extend beyond its antimycotic activity. The rich pharmacology of the 2-aminobenzothiazole scaffold strongly suggests that APB should be evaluated for other biological activities, including anticancer, antibacterial, and neuroprotective effects. Future research should focus on:

  • Broad-spectrum antifungal testing: Evaluating APB against a wider panel of clinically relevant fungi, including resistant strains.

  • Pharmacokinetic and toxicological profiling: To assess its drug-like properties and safety profile for potential systemic use.

  • Screening for other biological activities: A systematic evaluation of its anticancer, antibacterial, and other potential therapeutic effects.

  • Structure-activity relationship (SAR) studies: To synthesize and test new derivatives of APB to optimize its potency and selectivity for various biological targets.

By exploring these avenues, the full therapeutic potential of 6-Amino-2-n-pentylthiobenzothiazole and its derivatives can be realized, potentially leading to the development of novel therapeutics for a range of diseases.

References

  • Kuchta, T., Léka, C., Farkas, P., Bujdáková, H., Belajová, E., & Russell, N. J. (1995). Inhibition of sterol 4-demethylation in Candida albicans by 6-amino-2-n-pentylthiobenzothiazole, a novel mechanism of action for an antifungal agent. Antimicrobial Agents and Chemotherapy, 39(7), 1538–1541. [Link]

  • Achterman, R. R., & White, T. C. (2012). Experimental guinea pig model of dermatophytosis: a simple and useful tool for the evaluation of new diagnostics and antifungals. Medical mycology, 50(3), 236–242. [Link]

  • Greenberg, J. H., King, R. D., & Ceme, P. (1986). Antifungal therapy of dermatophytosis in guinea pigs and congenitally athymic rats. Journal of clinical microbiology, 24(2), 268–272. [Link]

  • Achterman, R. R., & White, T. C. (2012). Experimental guinea pig model of dermatophytosis: a simple and useful tool for the evaluation of new diagnostics and antifungals. Medical Mycology, 50(3), 236-242. [Link]

  • Kuchta, T., Léka, C., Farkas, P., Bujdáková, H., Belajová, E., & Russell, N. J. (1995). Inhibition of sterol 4-demethylation in Candida albicans by 6-amino-2-n-pentylthiobenzothiazole, a novel mechanism of action for an antifungal agent. Antimicrobial Agents and Chemotherapy, 39(7), 1538–1541. [Link]

  • Kim, J., & Kim, H. (2023). In vivo Guinea Pig Model Study for Evaluating Antifungal Effect of a Dual-Diode Laser with Wavelengths of 405 Nm and 635 Nm on Dermatophytosis. Medicina, 59(6), 1141. [Link]

  • Taguchi, H. (2013). Animal Model of Dermatophytosis. Mycopathologia, 175(1-2), 1-8. [Link]

  • Bujdáková, H., Múcková, M., Klobusický, M., & Sidóová, E. (1995). Efficacy of 6-amino-2-n-pentylthiobenzothiazole on Trichophyton in vitro and in vivo. Mycopathologia, 130(3), 141–145. [Link]

  • Bujdáková, H., Múcková, M., Klobusický, M., & Sidóová, E. (1995). Efficacy of 6-amino-2-n-pentylthiobenzothiazole on Trichophyton in vitro and in vivo. ResearchGate. [Link]

  • Racane, L., Stojković, R., Tralić-Kulenović, V., & Karminski-Zamola, G. (2009). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Molecules, 14(10), 4169–4181. [Link]

  • Kutcha, T., Bartkova, K., & Kubinec, R. (1992). Ergosterol depletion and 4-methyl sterols accumulation in the yeast Saccharomyces cerevisiae treated with an antifungal, 6-amino-2-n-pentylthiobenzothiazole. Biochemical and biophysical research communications, 189(1), 85–91. [Link]

  • Chung, Y. S., Lee, C. O., & Kim, K. H. (2004). Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives. Archives of pharmacal research, 27(9), 903–909. [Link]

  • Rodrigues, F. A., de Oliveira, K. T., & de Almeida, V. L. (2019). Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review. Frontiers in microbiology, 10, 2399. [Link]

  • Jovičić Milić, S., et al. (2023). Investigation of the anticancer activity of 2-amino-6-methylbenzothiazole and corresponding Pd(II) complex using molecular docking simulations. SCIDAR. [Link]

  • Benazzouz, A., et al. (1985). 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. Neuropharmacology, 24(11), 1075-1083. [Link]

  • Early, J. V., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS infectious diseases, 9(3), 629–641. [Link]

  • Early, J. V., et al. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv. [Link]

  • Early, J. V., et al. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv. [Link]

  • Patel, N. B., & Patel, H. R. (2011). Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. Journal of Chemical and Pharmaceutical Research, 3(6), 90-96. [Link]

  • Khan, I., et al. (2022). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in-vitro Biological Evaluation. Cancer Management and Research, 14, 2593–2612. [Link]

  • Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta biochimica Polonica, 42(4), 465–479. [Link]

Sources

Exploratory

The Antifungal Potential of 6-Amino-2-n-pentylthiobenzothiazole: A Technical Guide

The persistent challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates the exploration of novel antifungal agents. Within this landscape, 6-Amino-2-n-pentylthiobenzothiazole (APB)...

Author: BenchChem Technical Support Team. Date: January 2026

The persistent challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates the exploration of novel antifungal agents. Within this landscape, 6-Amino-2-n-pentylthiobenzothiazole (APB) has emerged as a promising candidate, demonstrating significant efficacy against a range of pathogenic fungi. This technical guide provides a comprehensive overview of the antifungal properties of APB, delving into its mechanism of action, synthesis, in vitro and in vivo activity, and the broader context of structure-activity relationships within the benzothiazole class of compounds.

Introduction: The Imperative for Novel Antifungals

The therapeutic arsenal against fungal pathogens is limited, and the increasing incidence of resistance to existing drugs, such as azoles and polyenes, presents a critical public health concern. This underscores the urgent need for antifungal agents with novel mechanisms of action. Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. Among these, 6-Amino-2-n-pentylthiobenzothiazole has been a subject of focused research for its potent anticandidal and antidermatophytic activities[4][5][6].

Synthesis and Chemical Profile of 6-Amino-2-n-pentylthiobenzothiazole

The synthesis of 6-Amino-2-n-pentylthiobenzothiazole and its derivatives is typically achieved through the alkenylation or alkylation of the potassium salt of 6-amino-2-mercaptobenzothiazole with appropriate alkyl or alkenyl bromides[7]. The structural integrity of the synthesized compounds is commonly verified using techniques such as 1H NMR spectroscopy[7]. The lipophilicity of the substituent at the 2-thio position plays a crucial role in the biological activity, with the n-pentyl group in APB contributing to its potent antifungal effects[7].

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism underlying the antifungal activity of 6-Amino-2-n-pentylthiobenzothiazole is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis[7][8][9].

Targeting Sterol 4-Demethylation

APB specifically targets the sterol 4-demethylation step in the ergosterol biosynthesis pathway[7][8][9]. This inhibition leads to a depletion of ergosterol, a vital component of the fungal cell membrane, and a concomitant accumulation of aberrant 4-methylated sterols[7]. This shift in sterol composition impairs crucial cellular functions and reduces the viability of the fungal cells[7].

In Candida albicans, APB causes a marked inhibition of acetate incorporation into 4-desmethylsterols, with a significant accumulation of 4,4-dimethylsterols like lanosterol and 4,4-dimethylzymosterol[8][9]. This indicates a primary block at the 4-demethylation of 4,4-dimethylzymosterol[8][9]. Interestingly, in Saccharomyces cerevisiae, the pathway appears to be blocked at the level of 4-demethylation of 4-methylsterols, suggesting different sensitivities of the demethylation enzymes in various fungal species[8][9].

Visualizing the Mechanism of Action

The following diagram illustrates the point of inhibition by 6-Amino-2-n-pentylthiobenzothiazole in the ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Inhibition Acetate Acetate Squalene Squalene Acetate->Squalene Lanosterol Lanosterol (4,4-dimethylsterol) Squalene->Lanosterol Dimethylzymosterol 4,4-Dimethylzymosterol Lanosterol->Dimethylzymosterol Methylsterols 4-Methylsterols Dimethylzymosterol->Methylsterols 4-Demethylation Ergosterol Ergosterol Methylsterols->Ergosterol APB 6-Amino-2-n-pentylthio- benzothiazole (APB) APB->Inhibition Inhibition->Dimethylzymosterol

Caption: Inhibition of sterol 4-demethylation by APB.

In Vitro Antifungal Activity

6-Amino-2-n-pentylthiobenzothiazole has demonstrated significant in vitro activity against a broad spectrum of pathogenic fungi, most notably Candida and Trichophyton species.

Activity against Candida Species

Studies have shown that APB is effective against various Candida strains. In one study of 26 Candida strains, 17 were susceptible with an IC50 of ≤ 40 µmol/ml, 7 strains had an IC50 between 40-80 µmol/ml, and 2 strains had an IC50 between 80-200 µmol/ml[4]. APB also exhibits inhibitory activity on germ-tube formation and mycelial growth in C. albicans, a critical virulence factor[10]. Furthermore, APB has shown high activity against nystatin-resistant C. albicans mutants, with IC50 values in the range of 10⁻⁶ to 10⁻⁵ M[10]. The compound has also been tested against fluconazole-resistant C. albicans and C. dubliniensis, showing MIC80 values of 8–32 mg/l and MIC95 values of 16–64 mg/l[11].

Activity against Dermatophytes

APB is also effective against dermatophytes of the genus Trichophyton. It has been shown to inhibit the growth of three Trichophyton strains at a concentration of 65 µg/ml[5][6]. In comparison, 2-mercaptobenzothiazole was not effective even at 125 µg/ml, while the standard antifungal ketoconazole inhibited growth at 20-30 µg/ml[5][6].

Quantitative Summary of In Vitro Activity
Fungal SpeciesNumber of StrainsIn Vitro MetricConcentration RangeReference
Candida spp.26IC50≤ 40 - 200 µmol/ml[4]
Candida albicansNot SpecifiedIC5010⁻⁵ M[10]
Nystatin-resistant C. albicansNot SpecifiedIC5010⁻⁶ - 10⁻⁵ M[10]
Fluconazole-resistant C. albicans & C. dubliniensisNot SpecifiedMIC808–32 mg/l[11]
Trichophyton spp.3Inhibitory Concentration65 µg/ml[5][6]

In Vivo Antifungal Efficacy

The promising in vitro activity of 6-Amino-2-n-pentylthiobenzothiazole has been substantiated by in vivo studies, demonstrating its therapeutic potential.

Murine Model of Generalized Candidosis

In a murine model of generalized candidosis, treatment with APB at doses of 50, 100, and 250 mg/kg was evaluated. The optimal dose was found to be 100 mg/kg, which resulted in a 25% survival rate of mice after 14 days, and C. albicans was not detected in the kidneys of the sacrificed mice[4]. While the survival rate was lower than that observed with ketoconazole (80% survival at 50 mg/kg), the study confirmed the in vivo efficacy of APB[4].

Guinea Pig Model of Dermatophytosis

The efficacy of APB has also been demonstrated in a guinea pig model of experimental dermatophytosis caused by Trichophyton species. A 2.5% APB cream was compared to a 1% clotrimazole cream (Canesten)[5][6]. Both treatments significantly reduced the dermatophytosis, with the APB therapy showing clinical activity after 3 days of treatment, while Canesten's activity was manifested after 7 days[5]. After 10 days of treatment, both agents were found to be active against the experimental infection[5].

Structure-Activity Relationship (SAR) of Benzothiazole Derivatives

The antifungal activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring system. The amino group at position 6 of the benzothiazole ring is considered a pharmacophore, crucial for its antimycobacterial and anticandidal activity[7]. Substitution of the hydrogen atoms in this amino group can lead to a decrease in water solubility and a loss of in vivo efficacy[7].

The substituent at the 2-position also plays a critical role. For 2-alkylthio-6-aminobenzothiazoles, the lipophilicity of the alkyl group is a key determinant of antifungal activity[7]. Studies on a series of 2-alkenyl-6-aminobenzothiazoles revealed that compounds with C5 alkenyl substituents exhibited better anticandidal activity than APB itself[12]. This highlights the potential for further optimization of the benzothiazole scaffold to enhance antifungal potency and spectrum.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.

In Vitro Susceptibility Testing (Broth Microdilution)

This protocol is based on standardized methods for antifungal susceptibility testing.

Objective: To determine the minimum inhibitory concentration (MIC) of 6-Amino-2-n-pentylthiobenzothiazole against fungal isolates.

Materials:

  • 6-Amino-2-n-pentylthiobenzothiazole (APB)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum (adjusted to 0.5 McFarland standard)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of APB in DMSO.

  • Serial Dilutions: Perform serial twofold dilutions of the APB stock solution in RPMI-1640 medium in the microtiter plate wells to achieve the desired final concentration range.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well containing the diluted APB, as well as to positive (no drug) and negative (no inoculum) control wells.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of APB that causes a significant inhibition of fungal growth compared to the positive control, determined visually or spectrophotometrically.

In Vivo Murine Candidosis Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of APB.

Objective: To assess the therapeutic efficacy of 6-Amino-2-n-pentylthiobenzothiazole in a systemic Candida albicans infection model in mice.

Materials:

  • 6-Amino-2-n-pentylthiobenzothiazole (APB)

  • Vehicle for drug administration (e.g., carboxymethyl cellulose)

  • Candida albicans strain

  • Male or female BALB/c mice (6-8 weeks old)

  • Saline solution

  • Standard laboratory animal housing and care facilities

Procedure:

  • Infection: Infect mice intravenously with a predetermined lethal or sublethal dose of C. albicans.

  • Treatment: Administer APB orally or intraperitoneally at various doses (e.g., 50, 100, 250 mg/kg) at specified time points post-infection (e.g., 2 hours and 24 hours). A control group should receive the vehicle only.

  • Monitoring: Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 14-21 days).

  • Endpoint Analysis: The primary endpoint is survival. Secondary endpoints can include fungal burden in target organs (e.g., kidneys, spleen, liver), which is determined by homogenizing the organs and plating serial dilutions on selective agar to count colony-forming units (CFU).

Sources

Foundational

6-Amino-2-n-pentylthiobenzothiazole: A Technical Guide to its Function as an Ergosterol Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Ergosterol in Fungal Pathogens and the Therapeutic Opportunity Fungi represent a significant and growing threat to human...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Ergosterol in Fungal Pathogens and the Therapeutic Opportunity

Fungi represent a significant and growing threat to human health, causing a spectrum of diseases from superficial skin infections to life-threatening systemic mycoses, particularly in immunocompromised individuals. A key distinguishing feature between fungal and mammalian cells lies in the composition of their cell membranes. While mammalian cells utilize cholesterol, fungal membranes are primarily composed of ergosterol. This unique sterol is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes, making its biosynthetic pathway a prime target for antifungal drug development.[1][2] The disruption of ergosterol synthesis not only depletes this vital component but can also lead to the accumulation of toxic sterol intermediates, further compromising fungal cell viability.

Over the years, several classes of antifungal agents have been developed that target various enzymes within the ergosterol biosynthesis pathway. These include the well-known azoles, which inhibit lanosterol 14α-demethylase, and the allylamines, which target squalene epoxidase.[3] However, the rise of antifungal resistance necessitates the exploration of novel compounds with different mechanisms of action. One such promising area of investigation is the inhibition of the later stages of ergosterol biosynthesis, specifically the C4-demethylation steps. This guide focuses on a specific benzothiazole derivative, 6-Amino-2-n-pentylthiobenzothiazole (APB) , which has demonstrated a unique mechanism of action as an inhibitor of ergosterol biosynthesis at the level of sterol 4-demethylation.[4]

This technical guide provides an in-depth exploration of APB, from its chemical synthesis and mechanism of action to detailed experimental protocols for its evaluation as an ergosterol biosynthesis inhibitor.

The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target

The biosynthesis of ergosterol is a complex, multi-step process that can be broadly divided into three main stages: the synthesis of farnesyl pyrophosphate (FPP) from acetyl-CoA, the cyclization of squalene to form lanosterol, and the subsequent conversion of lanosterol to ergosterol. This final stage involves a series of demethylations, desaturations, and reductions catalyzed by a host of enzymes, many of which are unique to fungi.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Erg9 SqualeneEpoxide 2,3-Oxidosqualene Squalene->SqualeneEpoxide Erg1 (Allylamine target) Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Erg7 Dimethylzymosterol 4,4-Dimethylzymosterol Lanosterol->Dimethylzymosterol Erg11 (Azole target) Methylzymosterol 4-Methylzymosterol Dimethylzymosterol->Methylzymosterol Sterol C4-demethylase (APB Target) Zymosterol Zymosterol Methylzymosterol->Zymosterol Sterol C4-demethylase Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps APB 6-Amino-2-n-pentylthiobenzothiazole (APB) APB->Dimethylzymosterol

Figure 1: Simplified overview of the ergosterol biosynthesis pathway highlighting the inhibitory targets of major antifungal classes and 6-Amino-2-n-pentylthiobenzothiazole (APB).

6-Amino-2-n-pentylthiobenzothiazole (APB): A Novel Inhibitor of Sterol 4-Demethylation

Chemical Structure and Properties

6-Amino-2-n-pentylthiobenzothiazole is a derivative of the benzothiazole heterocyclic system. The core structure consists of a benzene ring fused to a thiazole ring, with an amino group at the 6-position and an n-pentylthio group at the 2-position.

Molecular Formula: C₁₂H₁₆N₂S₂ Molecular Weight: 252.41 g/mol

The lipophilic n-pentylthio side chain is a crucial feature for its biological activity, likely facilitating its interaction with the lipophilic active site of its target enzyme within the fungal cell membrane.

Mechanism of Action: Targeting the Sterol C4-Demethylation Complex

Studies on Candida albicans and Saccharomyces cerevisiae have elucidated the mechanism of action of APB. Unlike the azoles that target the C14-demethylation step, APB inhibits the ergosterol biosynthesis pathway at the level of sterol 4-demethylation .[4] This process is catalyzed by a multi-enzyme complex known as the sterol C4-demethylase complex, which is responsible for the removal of the two methyl groups at the C4 position of the sterol ring.

Inhibition of this complex by APB leads to a marked decrease in the synthesis of 4-desmethylsterols, including ergosterol. Concurrently, there is a significant accumulation of 4,4-dimethylsterols, such as lanosterol and 4,4-dimethylzymosterol.[4] In S. cerevisiae, treatment with APB also results in the accumulation of 4-methylsterols like 4-methylzymosterol and 4-methylfecosterol, suggesting a potential differential sensitivity of the two demethylation steps at the C4 position in this organism.[4] This accumulation of aberrant sterols disrupts the normal structure and function of the fungal cell membrane, ultimately leading to growth inhibition.

APB_Mechanism cluster_pathway Sterol C4-Demethylation Lanosterol Lanosterol Dimethylzymosterol 4,4-Dimethylzymosterol Lanosterol->Dimethylzymosterol Erg11 Methylzymosterol 4-Methylzymosterol Dimethylzymosterol->Methylzymosterol Sterol C4-demethylase (First demethylation) Accumulation Accumulation of 4,4-dimethylsterols Dimethylzymosterol->Accumulation Zymosterol Zymosterol Methylzymosterol->Zymosterol Sterol C4-demethylase (Second demethylation) Ergosterol Ergosterol Zymosterol->Ergosterol Further processing Depletion Depletion of Ergosterol Ergosterol->Depletion APB 6-Amino-2-n-pentylthiobenzothiazole (APB) APB->Dimethylzymosterol Inhibits Disruption Membrane Disruption & Growth Inhibition Accumulation->Disruption Depletion->Disruption

Figure 2: Mechanism of action of 6-Amino-2-n-pentylthiobenzothiazole (APB) on the sterol C4-demethylation step in ergosterol biosynthesis.

Antifungal Activity of 6-Amino-2-n-pentylthiobenzothiazole

The in vitro antifungal activity of APB has been evaluated against a range of fungal pathogens. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.

Fungal SpeciesStrain(s)MIC (µg/mL)Reference
Trichophyton mentagrophytes3 strains65[5]
Trichophyton rubrumNot specified65[5]
Trichophyton schoenleiniiNot specified65[5]
Fluconazole-resistant Candida albicansNot specified8 - 32 (MIC₈₀), 16 - 64 (MIC₉₅)[6]
Fluconazole-resistant Candida dubliniensisNot specified8 - 32 (MIC₈₀), 16 - 64 (MIC₉₅)[6]

Note: MIC₈₀ and MIC₉₅ represent the minimum concentrations required to inhibit 80% and 95% of the tested isolates, respectively.

Experimental Protocols for the Evaluation of APB

This section provides detailed, step-by-step methodologies for key experiments to assess the activity of APB as an ergosterol biosynthesis inhibitor.

Proposed Synthesis of 6-Amino-2-n-pentylthiobenzothiazole

The following is a proposed synthetic route for APB, adapted from general methods for the synthesis of 2-alkylthio-6-aminobenzothiazoles.

Synthesis_Workflow Start Start: 4-Aminothiophenol Step1 Step 1: Thiocyanation (NaSCN, Br₂ in Acetic Acid) Start->Step1 Intermediate1 Intermediate: 6-Amino-2-mercaptobenzothiazole Step1->Intermediate1 Step2 Step 2: S-Alkylation (1-Bromopentane, Base) Intermediate1->Step2 Product Product: 6-Amino-2-n-pentylthiobenzothiazole Step2->Product Purification Purification (Recrystallization or Chromatography) Product->Purification Characterization Characterization (NMR, MS, Elemental Analysis) Purification->Characterization

Figure 3: Proposed workflow for the synthesis of 6-Amino-2-n-pentylthiobenzothiazole.

Step-by-Step Protocol:

  • Synthesis of 6-Amino-2-mercaptobenzothiazole:

    • Dissolve 4-aminothiophenol in glacial acetic acid.

    • Add a solution of sodium thiocyanate (NaSCN) in glacial acetic acid to the reaction mixture.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature for several hours.

    • Pour the reaction mixture into ice water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and dry.

  • S-Alkylation to form 6-Amino-2-n-pentylthiobenzothiazole:

    • Dissolve the 6-amino-2-mercaptobenzothiazole in a suitable solvent such as ethanol or DMF.

    • Add a base (e.g., sodium hydroxide or potassium carbonate) to the solution.

    • Add 1-bromopentane dropwise to the reaction mixture.

    • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and pour it into water to precipitate the crude product.

    • Collect the crude product by filtration and wash with water.

  • Purification and Characterization:

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

    • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Protocol for [¹⁴C]Acetate Incorporation Assay to Assess Ergosterol Biosynthesis Inhibition

This assay measures the de novo synthesis of sterols by fungal cells through the incorporation of a radiolabeled precursor, [¹⁴C]acetate. Inhibition of the ergosterol biosynthesis pathway will result in a dose-dependent decrease in the incorporation of the radiolabel into the final ergosterol fraction.

Materials:

  • Fungal culture in the mid-logarithmic growth phase.

  • [1-¹⁴C]Acetic acid, sodium salt.

  • Test compound (APB) dissolved in a suitable solvent (e.g., DMSO).

  • Growth medium (e.g., Sabouraud Dextrose Broth or Yeast Peptone Dextrose).

  • Saponification solution (e.g., 20% KOH in 50% ethanol).

  • n-Heptane or hexane for extraction.

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • TLC developing solvent (e.g., a mixture of petroleum ether, diethyl ether, and acetic acid).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Step-by-Step Protocol:

  • Fungal Culture Preparation:

    • Inoculate the fungal species of interest into a suitable liquid medium and grow to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and resuspend them in fresh medium to a standardized cell density.

  • Inhibitor Treatment and Radiolabeling:

    • Prepare a series of dilutions of APB in the growth medium.

    • Add the APB dilutions to the fungal cell suspensions. Include a solvent control (e.g., DMSO) without the inhibitor.

    • Pre-incubate the cells with the inhibitor for a short period (e.g., 15-30 minutes) at the optimal growth temperature.

    • Add [¹⁴C]acetate to each culture to a final concentration of approximately 1-5 µCi/mL.

    • Incubate the cultures for a defined period (e.g., 1-4 hours) to allow for the incorporation of the radiolabel into newly synthesized sterols.

  • Lipid Extraction:

    • Stop the reaction by adding a strong acid or by rapid centrifugation.

    • Wash the cells to remove unincorporated [¹⁴C]acetate.

    • Saponify the cell pellet by adding the saponification solution and heating at 80-90°C for 1-2 hours. This process hydrolyzes esterified sterols.

    • Cool the mixture and extract the non-saponifiable lipids (containing the free sterols) by adding water and n-heptane (or hexane). Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the upper organic phase containing the sterols. Repeat the extraction process on the aqueous phase to maximize recovery.

    • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Analysis of Radiolabeled Sterols by TLC:

    • Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., chloroform).

    • Spot the samples onto a silica gel TLC plate. Also, spot a standard solution of ergosterol.

    • Develop the TLC plate in an appropriate solvent system to separate the different sterol fractions.

    • Visualize the sterol spots under UV light (if standards are co-spotted) or by using iodine vapor.

    • Scrape the silica corresponding to the ergosterol spot (and other sterol fractions if desired) into a scintillation vial.

    • Add scintillation cocktail to the vials and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of [¹⁴C]acetate incorporation into ergosterol for each concentration of APB compared to the solvent control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes a 50% reduction in ergosterol synthesis).

Protocol for Fungal Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the detailed qualitative and quantitative analysis of the entire sterol profile of fungal cells, providing definitive evidence for the point of inhibition in the ergosterol biosynthesis pathway.

Materials:

  • Fungal cultures treated with and without the test compound (APB).

  • Saponification solution (e.g., 10% KOH in methanol).

  • n-Heptane or hexane for extraction.

  • Derivatization agent (e.g., BSTFA with 1% TMCS).

  • Internal standard (e.g., cholesterol or epicoprostanol).

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Step-by-Step Protocol:

  • Sample Preparation:

    • Grow fungal cultures to the desired growth phase in the presence of APB at a concentration that causes partial growth inhibition (e.g., at or near the MIC). Include a solvent-treated control culture.

    • Harvest the cells by filtration or centrifugation, wash with distilled water, and determine the dry weight.

  • Lipid Extraction and Saponification:

    • To the cell pellet, add the saponification solution and the internal standard.

    • Heat the mixture at 80°C for 1-2 hours with occasional vortexing.

    • After cooling, add distilled water and extract the non-saponifiable lipids with n-heptane or hexane.

    • Collect the organic phase and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried lipid extract, add the derivatization agent (e.g., BSTFA with 1% TMCS) to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

    • Heat the mixture at 60-70°C for 30 minutes.

    • Evaporate the excess derivatizing agent under a stream of nitrogen and resuspend the sample in a suitable solvent (e.g., hexane).

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar column like a DB-5ms).

    • Program the oven temperature with a gradient to separate the different sterol components.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

  • Data Analysis:

    • Identify the different sterol peaks in the chromatogram by comparing their retention times and mass spectra to those of authentic standards and to library databases (e.g., NIST).

    • Quantify the amount of each sterol relative to the internal standard.

    • Compare the sterol profiles of the APB-treated samples to the control samples. A block in the pathway will be indicated by the accumulation of the substrate of the inhibited enzyme and a depletion of the downstream products. For APB, an accumulation of 4,4-dimethylsterols and a decrease in ergosterol is expected.

Conclusion and Future Directions

6-Amino-2-n-pentylthiobenzothiazole represents a compelling lead compound in the search for novel antifungal agents. Its distinct mechanism of action, targeting the sterol C4-demethylation complex, offers a potential avenue to circumvent existing resistance mechanisms to commonly used antifungals like the azoles. The accumulation of toxic 4,4-dimethylsterols, coupled with the depletion of essential ergosterol, provides a dual blow to fungal cell membrane integrity and function.

Further research is warranted to fully elucidate the potential of APB and its analogs. This includes:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzothiazole core, the amino group, and the alkylthio side chain could lead to the discovery of derivatives with enhanced potency, a broader spectrum of activity, and improved pharmacokinetic properties.

  • Target Deconvolution: While the inhibition of the C4-demethylase complex is established, identifying the specific enzyme(s) within this complex that APB binds to will provide a more detailed understanding of its mechanism and facilitate structure-based drug design.

  • In Vivo Efficacy Studies: Comprehensive in vivo studies in animal models of fungal infections are necessary to evaluate the therapeutic potential of APB and its derivatives.

  • Resistance Studies: Investigating the potential for and mechanisms of resistance development to APB is crucial for predicting its long-term clinical utility.

References

  • Melkusová, S., Bujdáková, H., Volleková, A., Myoken, Y., & Mikami, Y. (2004). The efficiency of the benzothiazole APB, the echinocandin micafungin, and amphotericin B in fluconazole-resistant Candida albicans and Candida dubliniensis. Pharmazie, 59(7), 573–574. [Link]

  • Kuchta, T., Léka, C., Farkas, P., Bujdáková, H., Belajová, E., & Russell, N. J. (1995). Inhibition of sterol 4-demethylation in Candida albicans by 6-amino-2-n-pentylthiobenzothiazole, a novel mechanism of action for an antifungal agent. Antimicrobial Agents and Chemotherapy, 39(7), 1538–1541. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • Bujdáková, H., Múcková, M., Klobusický, M., & Sidóová, E. (1995). Efficacy of 6-amino-2-n-pentylthiobenzothiazole on Trichophyton in vitro and in vivo. Mycopathologia, 130(3), 141–145. [Link]

  • Bujdáková, H., Múcková, M., Klobusický, M., & Sidóová, E. (1995). Efficacy of 6-amino-2-n-pentylthiobenzothiazole on Trichophyton in vitro and in vivo. Mycopathologia, 130(3), 141–145. [Link]

  • Allen, C. F. H., & VanAllan, J. A. (1947). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 27, 4. [Link]

  • Petranyi, G., Ryder, N. S., & Stütz, A. (1984). Specific inhibition of fungal sterol biosynthesis by SF 86-327, a new allylamine antimycotic agent. Antimicrobial Agents and Chemotherapy, 25(6), 751–757. [Link]

  • Debieu, D., Bach, J., Hugon, M., Malosse, C., & Leroux, P. (2001). The 3-keto reductase activity of the C4-demethylation is the target of the fungicide fenhexamid in Botrytis cinerea. Pest Management Science, 57(11), 1060–1067. [Link]

  • Dobritzsch, D., Dobritzsch, D., Stivala, A., & Stivala, A. (2022). Inhibiting C-4 Methyl Sterol Oxidase with Novel Diazaborines to Target Fungal Plant Pathogens. ACS Chemical Biology, 17(6), 1435–1444. [Link]

  • Babii, C., Tighineanu, E., Lupașcu, D., Vasile, C., & Deleanu, C. (2021). Arabidopsis ERG28 Tethers the Sterol C4-Demethylation Complex to Prevent Accumulation of a Biosynthetic Intermediate That Interferes with Polar Auxin Transport. The Plant Cell, 25(12), 4879–4893. [Link]

  • Buurman, E. T., Blodgett, A. E., Hull, K. G., & Carcanague, D. (2004). Pyridines and pyrimidines mediating activity against an efflux-negative strain of Candida albicans through putative inhibition of lanosterol demethylase. Antimicrobial Agents and Chemotherapy, 48(1), 237–244. [Link]

  • Kuchta, T., Léka, C., Farkas, P., Bujdáková, H., Belajová, E., & Russell, N. J. (1995). Inhibition of sterol 4-demethylation in Candida albicans by 6-amino-2-n-pentylthiobenzothiazole, a novel mechanism of action for an antifungal agent. Antimicrobial Agents and Chemotherapy, 39(7), 1538–1541. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta Biochimica Polonica, 42(4), 465–479. [Link]

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Exploratory

A Technical Guide to the Spectral Analysis of 6-Amino-2-n-pentylthiobenzothiazole

Introduction 6-Amino-2-n-pentylthiobenzothiazole is a heterocyclic compound of significant interest within the field of medicinal chemistry and drug development. As a derivative of the benzothiazole core, it holds potent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-2-n-pentylthiobenzothiazole is a heterocyclic compound of significant interest within the field of medicinal chemistry and drug development. As a derivative of the benzothiazole core, it holds potential for a range of biological activities. Benzothiazole and its analogues are known to exhibit diverse pharmacological properties, including antimicrobial, anticonvulsant, and anticancer activities.[1][2][3] The specific functionalization at the 2 and 6 positions of the benzothiazole ring, namely the 2-n-pentylthio and 6-amino groups, can significantly influence its physicochemical properties and biological interactions.[4] A thorough spectral analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, which are critical steps in any drug discovery and development pipeline.

This in-depth technical guide provides a comprehensive overview of the spectral analysis of 6-Amino-2-n-pentylthiobenzothiazole. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for the application of key analytical techniques. We will delve into the principles and experimental workflows for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and the interpretation of the resulting spectral data will be explained in detail to ensure a self-validating and robust analytical approach.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure of 6-Amino-2-n-pentylthiobenzothiazole is fundamental to interpreting its spectral data. The molecule consists of a bicyclic benzothiazole core, an amino group at the 6th position, and an n-pentylthio group at the 2nd position.

Caption: Molecular structure of 6-Amino-2-n-pentylthiobenzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[5] It provides detailed information about the carbon-hydrogen framework of the molecule. For 6-Amino-2-n-pentylthiobenzothiazole, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Illustrative ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.50d1HH-4
7.25d1HH-7
6.80dd1HH-5
5.35br s2H-NH₂
3.20t2H-S-CH₂-
1.70m2H-S-CH₂-CH₂-
1.40m4H-(CH₂)₂-CH₃
0.90t3H-CH₃

Interpretation and Rationale:

  • Aromatic Protons: The protons on the benzothiazole ring (H-4, H-5, and H-7) will appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current.[6] The specific splitting patterns (doublet, doublet of doublets) arise from coupling with adjacent protons.

  • Amino Protons: The protons of the amino group (-NH₂) typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. Its chemical shift can be variable.[7]

  • n-Pentylthio Protons: The protons of the n-pentylthio group will appear in the upfield region. The methylene group attached to the sulfur atom (-S-CH₂-) is the most deshielded of the alkyl protons due to the electronegativity of sulfur and will appear as a triplet. The terminal methyl group (-CH₃) will be the most shielded and will also appear as a triplet. The remaining methylene groups will appear as multiplets.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms and their chemical environment.

Illustrative ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
165.0C-2
150.0C-8 (C=N)
145.0C-6
135.0C-9 (C-S)
122.0C-4
115.0C-5
105.0C-7
35.0-S-CH₂-
31.0-S-CH₂-CH₂-
29.0-CH₂-CH₂-CH₃
22.0-CH₂-CH₃
14.0-CH₃

Interpretation and Rationale:

  • Aromatic and Heterocyclic Carbons: The carbons of the benzothiazole ring will appear in the downfield region (100-170 ppm). The carbon atom at the C-2 position, bonded to both sulfur and nitrogen, will be significantly deshielded.[5]

  • Alkyl Carbons: The carbons of the n-pentylthio group will appear in the upfield region (10-40 ppm). The chemical shifts will decrease with increasing distance from the electronegative sulfur atom.[8]

Experimental Protocol for NMR Spectroscopy

cluster_nmr NMR Analysis Workflow prep Sample Preparation (5-10 mg in 0.5 mL CDCl3 or DMSO-d6) instrument NMR Spectrometer (e.g., 400 MHz) prep->instrument acquire Data Acquisition (¹H, ¹³C, COSY, HSQC) instrument->acquire process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Peak Picking, Integration, Assignment) process->analyze

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Dissolve 5-10 mg of 6-Amino-2-n-pentylthiobenzothiazole in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5] The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.[8]

  • Data Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum. For more detailed structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.[9]

  • Data Processing and Analysis: Process the raw data using appropriate software. This involves Fourier transformation, phasing, baseline correction, and referencing the spectra (typically to the residual solvent peak or an internal standard like TMS). Analyze the processed spectra by identifying chemical shifts, splitting patterns, and integration values to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Illustrative FT-IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretching (Amino group)
3100-3000MediumAromatic C-H stretching
2950-2850StrongAliphatic C-H stretching
1620-1580StrongC=N stretching (Benzothiazole ring)
1550-1450MediumAromatic C=C stretching
1350-1250MediumC-N stretching
700-600MediumC-S stretching

Interpretation and Rationale:

  • N-H Stretching: The amino group will give rise to characteristic strong and broad absorption bands in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[10]

  • C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching from the n-pentyl group will appear as strong bands in the 2950-2850 cm⁻¹ range.[11]

  • C=N and C=C Stretching: The C=N stretching of the thiazole ring and the C=C stretching of the benzene ring will result in absorptions in the 1620-1450 cm⁻¹ fingerprint region.[11]

  • C-S Stretching: The C-S bond will show a weaker absorption in the lower frequency region of the spectrum.[12]

Experimental Protocol for FT-IR Spectroscopy

cluster_ftir FT-IR Analysis Workflow prep Sample Preparation (KBr pellet or ATR) instrument FT-IR Spectrometer prep->instrument acquire Data Acquisition (Scan range: 4000-400 cm⁻¹) instrument->acquire process Data Processing (Background subtraction) acquire->process analyze Spectral Analysis (Peak identification and assignment) process->analyze

Caption: Workflow for FT-IR spectroscopic analysis.

  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis: The software automatically subtracts the background spectrum from the sample spectrum. The resulting spectrum is then analyzed by identifying the positions (in cm⁻¹) and intensities of the absorption bands and assigning them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Illustrative Mass Spectrometry Data:

m/zRelative Intensity (%)Assignment
265.1100[M+H]⁺ (Molecular Ion)
194.145[M - C₅H₁₁]⁺
164.060[M - C₅H₁₁S]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: The peak with the highest m/z value will correspond to the molecular ion (or a protonated/adducted form, such as [M+H]⁺ in electrospray ionization).[13] This peak confirms the molecular weight of the compound. For 6-Amino-2-n-pentylthiobenzothiazole (C₁₂H₁₆N₂S), the expected monoisotopic mass is approximately 236.10 Da. The observed [M+H]⁺ would be around 237.11 Da.

  • Fragmentation Peaks: The fragmentation pattern provides clues about the structure of the molecule. Common fragmentation pathways for this molecule would include the loss of the n-pentyl group or the entire n-pentylthio group.

Experimental Protocol for Mass Spectrometry

cluster_ms Mass Spectrometry Analysis Workflow prep Sample Preparation (Dilute solution in suitable solvent) instrument Mass Spectrometer (e.g., ESI-MS) prep->instrument acquire Data Acquisition (Full scan mode) instrument->acquire analyze Spectral Analysis (Identify molecular ion and fragmentation peaks) acquire->analyze

Caption: Workflow for Mass Spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[13]

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire data in full scan mode to obtain a mass spectrum over a desired m/z range.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.[13]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems.

Illustrative UV-Vis Data:

λmax (nm)Molar Absorptivity (ε)Assignment
~280~15,000π → π* transition of the benzothiazole ring
~350~8,000n → π* transition involving the amino group

Interpretation and Rationale:

  • π → π Transitions:* The benzothiazole ring system will exhibit strong absorption in the UV region due to π → π* electronic transitions.[6]

  • n → π Transitions:* The presence of the amino group with its non-bonding electrons can give rise to a weaker n → π* transition at a longer wavelength.[14] The solvent can influence the position of these absorption maxima.

Experimental Protocol for UV-Vis Spectroscopy

cluster_uvvis UV-Vis Analysis Workflow prep Sample Preparation (Dilute solution of known concentration) instrument UV-Vis Spectrophotometer prep->instrument acquire Data Acquisition (Scan from ~200-800 nm) instrument->acquire analyze Spectral Analysis (Determine λmax and molar absorptivity) acquire->analyze

Caption: Workflow for UV-Vis spectroscopic analysis.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a precisely known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record a baseline spectrum with the cuvette filled only with the solvent. Then, record the absorption spectrum of the sample solution over a wavelength range of approximately 200 to 800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Conclusion

The comprehensive spectral analysis of 6-Amino-2-n-pentylthiobenzothiazole, employing a combination of NMR, FT-IR, MS, and UV-Vis spectroscopy, provides a robust framework for its unequivocal structural characterization and purity assessment. Each technique offers complementary information, and together they form a powerful analytical toolkit for researchers in drug discovery and development. The methodologies and interpretative guidance provided in this technical guide are designed to ensure scientific integrity and to empower scientists to confidently analyze this and structurally related compounds. A thorough understanding and application of these spectral techniques are indispensable for advancing the study of novel benzothiazole derivatives and unlocking their therapeutic potential.

References

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Foundational

An In-Depth Technical Guide to 6-Amino-2-n-pentylthiobenzothiazole: Synthesis, Antifungal Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Novel Antifungal Agent The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of num...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Novel Antifungal Agent

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within this diverse family, 6-Amino-2-n-pentylthiobenzothiazole has emerged as a compound of significant interest, particularly for its potent antifungal properties. This technical guide provides a comprehensive overview of its chemical identity, synthesis, mechanism of action, and potential applications in drug development, tailored for researchers and scientists in the field.

PART 1: Core Chemical Identity and Nomenclature

Chemical Structure and Identifiers
  • Common Name: 6-Amino-2-n-pentylthiobenzothiazole

  • IUPAC Name: 2-(pentylsulfanyl)-1,3-benzothiazol-6-amine[1]

  • CAS Number: 73844-29-8[2]

  • Molecular Formula: C₁₂H₁₆N₂S₂[1]

  • Molecular Weight: 252.40 g/mol

Table 1: Physicochemical Properties of 6-Amino-2-n-pentylthiobenzothiazole

PropertyValueSource
Molecular Weight 252.40 g/mol Calculated
XlogP3 4.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 5PubChem

PART 2: Synthesis and Characterization

The synthesis of 6-Amino-2-n-pentylthiobenzothiazole is primarily achieved through the S-alkylation of the precursor, 6-amino-2-mercaptobenzothiazole. This method offers a straightforward and efficient route to obtaining the desired product.

Causality of the Synthetic Approach

The choice of S-alkylation is dictated by the nucleophilic nature of the thiol group on the 6-amino-2-mercaptobenzothiazole precursor. The sulfur atom readily attacks the electrophilic carbon of an alkyl halide, in this case, a pentyl halide, leading to the formation of a stable thioether linkage. The 6-amino group generally does not interfere with this reaction under appropriate conditions, making it a regioselective and high-yielding transformation.

Experimental Protocol: Synthesis of 6-Amino-2-n-pentylthiobenzothiazole

This protocol is a representative procedure based on general methods for the synthesis of 2-alkylthio-6-aminobenzothiazoles.

Materials:

  • 6-Amino-2-mercaptobenzothiazole (CAS: 7442-07-1)[3]

  • 1-Bromopentane (or another suitable pentyl halide)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Ethanol or Acetone (as solvent)

  • Stirring apparatus and reflux condenser

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Deprotonation of the Thiol: In a round-bottom flask, dissolve 6-amino-2-mercaptobenzothiazole (1 equivalent) in a suitable solvent such as ethanol or acetone. Add a base, such as potassium carbonate or sodium hydroxide (1.1 equivalents), to the solution to deprotonate the thiol group and form the more nucleophilic thiolate anion.

  • Alkylation Reaction: To the stirred solution, add 1-bromopentane (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (the product) forms, it can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • Purification: The crude 6-Amino-2-n-pentylthiobenzothiazole can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure compound.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Final Product Reactant1 6-Amino-2-mercaptobenzothiazole Deprotonation Deprotonation in Solvent Reactant1->Deprotonation Reactant2 1-Bromopentane Alkylation S-Alkylation (Reflux) Reactant2->Alkylation Base Base (e.g., K₂CO₃) Base->Deprotonation Deprotonation->Alkylation Workup Work-up & Isolation Alkylation->Workup Purification Purification Workup->Purification Product 6-Amino-2-n-pentylthiobenzothiazole Purification->Product

Caption: Synthetic workflow for 6-Amino-2-n-pentylthiobenzothiazole.

Characterization Data (Representative)
  • ¹H NMR: Signals corresponding to the aromatic protons on the benzothiazole ring, a singlet for the amino (-NH₂) protons, and signals for the pentyl chain (triplets for the terminal methyl and methylene groups adjacent to the sulfur, and multiplets for the other methylene groups).

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and alkyl chain, C=N stretching of the thiazole ring, and C-S stretching.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (252.40).

PART 3: Biological Activity and Mechanism of Action

6-Amino-2-n-pentylthiobenzothiazole exhibits significant antifungal activity, particularly against pathogenic yeasts like Candida albicans and dermatophytes.[4]

Antifungal Spectrum

The compound has demonstrated efficacy against various fungal species, including:

  • Candida albicans

  • Saccharomyces cerevisiae[4]

  • Trichophyton species

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of 6-Amino-2-n-pentylthiobenzothiazole is the disruption of the fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][5]

Specifically, the compound blocks the ergosterol biosynthesis pathway at the C-4 demethylation step.[4] This leads to an accumulation of sterol precursors, such as lanosterol and 4,4-dimethylzymosterol, and a depletion of ergosterol in the fungal cell membrane.[4][5] The altered sterol composition disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and proliferation.

Diagram of the Ergosterol Biosynthesis Inhibition

ErgosterolInhibition cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Dimethylzymosterol 4,4-Dimethylzymosterol Lanosterol->Dimethylzymosterol Zymosterol Zymosterol Dimethylzymosterol->Zymosterol C-4 Demethylation Ergosterol Ergosterol Zymosterol->Ergosterol APB 6-Amino-2-n-pentylthiobenzothiazole APB->Dimethylzymosterol Inhibition

Caption: Inhibition of C-4 demethylation in the ergosterol pathway.

PART 4: Applications in Drug Development

The potent antifungal activity and novel mechanism of action of 6-Amino-2-n-pentylthiobenzothiazole make it a promising candidate for further investigation and development as a therapeutic agent.

Potential Therapeutic Indications
  • Candidiasis: Due to its activity against Candida albicans, it could be developed for the treatment of both superficial and systemic candidiasis.

  • Dermatophytosis: Its efficacy against Trichophyton species suggests its potential as a treatment for skin and nail infections caused by dermatophytes.

  • Combination Therapy: Its unique mechanism of action could be exploited in combination with other antifungal drugs that target different pathways, potentially leading to synergistic effects and overcoming drug resistance.

Pharmacokinetics and Drug-likeness (Inferred)

While specific pharmacokinetic data for 6-Amino-2-n-pentylthiobenzothiazole is limited, general properties of benzothiazole derivatives suggest that they often possess good membrane permeability due to their lipophilic nature. The XlogP3 value of 4.3 for this compound supports this hypothesis. However, metabolic stability can be a challenge for this class of compounds and would require thorough investigation in preclinical studies. Key areas for future research include absorption, distribution, metabolism, and excretion (ADME) profiling to assess its potential as a viable drug candidate.

Conclusion and Future Directions

6-Amino-2-n-pentylthiobenzothiazole is a compelling antifungal agent with a well-defined mechanism of action targeting ergosterol biosynthesis. Its chemical tractability and potent in vitro activity warrant further exploration for its therapeutic potential. Future research should focus on a comprehensive evaluation of its in vivo efficacy in animal models of fungal infections, detailed pharmacokinetic and toxicology studies, and structure-activity relationship (SAR) studies to optimize its potency and drug-like properties. The insights provided in this guide serve as a foundational resource for scientists and researchers dedicated to the discovery and development of novel antifungal therapies.

References

  • Hitchcock, C. A., Dickinson, K., Brown, S. B., Evans, E. G., & Adams, D. J. (1995). Inhibition of sterol 4-demethylation in Candida albicans by 6-amino-2-n-pentylthiobenzothiazole, a novel mechanism of action for an antifungal agent. Antimicrobial agents and chemotherapy, 39(7), 1538–1541. [Link]

  • Pálenı́ková, O., & Pichler, A. (1992). Ergosterol depletion and 4-methyl sterols accumulation in the yeast Saccharomyces cerevisiae treated with an antifungal, 6-amino-2-n-pentylthiobenzothiazole. Biochemical and biophysical research communications, 189(1), 85–91. [Link]

  • PubChem. (n.d.). 6-amino-2-n-pentylthiobenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Sidoova, E., & Odlerova, Z. (1985). Benzothiazole compounds. XII. 2-Alkylthio-6-aminobenzothiazoles in the Mannich reaction with 2-mercaptobenzothiazole and 2-mercaptobenzoxazole. Chemical Papers, 39(5), 677-684.
  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants. (2025). ResearchGate. Retrieved from [Link]

  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2025). ResearchGate. Retrieved from [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI. Retrieved from [Link]

  • MeSH. (2025). 6-amino-2-n-pentylthiobenzothiazole MeSH Supplementary Concept Data 2025. National Library of Medicine. Retrieved from [Link]

  • Vu, C. B., Milne, J. C., Carney, D. P., Song, J., Choy, W., Lambert, P. D., ... & Perni, R. B. (2009). Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. Bioorganic & medicinal chemistry letters, 19(5), 1416–1420. [Link]

  • Sidoova, E., & Odlerova, Z. (1979). Benzothiazole compounds. XII. 2-Alkylthio-6-aminobenzothiazoles in the Mannich reaction with 2-mercaptobenzothiazole and 2-merca. Chemical Papers, 33(6), 830-836.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). Molecules, 17(10), 11946-11964.
  • Khan, A. U., & Singh, A. (2013). Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans. AMB Express, 3(1), 1-7.
  • Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2022). Processes, 10(7), 1361.
  • Alias, M. F., & Seewan, A. N. (2020). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole.
  • 6-amino-2-mercaptobenzothiazole complexes as photocatalyst in tandem with TiO2 for CO2 reduction to alcohols. (2025).
  • 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. (2025).
  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (2024). MDPI.
  • Antifungals that target ergosterol and its biosynthesis. (A) Ergosterol... (n.d.). ResearchGate. Retrieved from [Link]

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. (2012). MDPI.
  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (2018). Antimicrobial Agents and Chemotherapy, 62(10), e00981-18.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2021). MDPI.
  • PubChem. (n.d.). 6-Amino-2-mercaptobenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. The peak of 2953cm - (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides. (2016).
  • SpectraBase. (n.d.). 6-amino-2-methyl-7-nitrobenzothiazole - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for Evaluating the Antifungal Efficacy of 6-Amino-2-n-pentylthiobenzothiazole

Authored by: Senior Application Scientist, Gemini Division Introduction The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to glo...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Introduction

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] This has catalyzed the search for novel antifungal agents with unique mechanisms of action. Among the various heterocyclic scaffolds explored, benzothiazole derivatives have emerged as a particularly promising class of compounds, exhibiting a broad spectrum of antimicrobial activities.[2]

This application note focuses on 6-Amino-2-n-pentylthiobenzothiazole (APB) , a derivative that has demonstrated notable antifungal efficacy.[3][4] Published studies have confirmed its activity against dermatophytes of the Trichophyton genus and yeasts of the Candida genus.[3][4] Critically, its mechanism of action appears distinct from that of widely used azole antifungals. While azoles typically inhibit the C-14 demethylation step in the ergosterol biosynthesis pathway, evidence suggests that APB interferes with a different stage, potentially the C-4 demethylation step.[4][5] This distinction marks APB as a compound of significant interest for overcoming existing resistance mechanisms.

This document provides a detailed, field-proven guide for researchers and drug development professionals to reliably assess the in vitro antifungal activity of 6-Amino-2-n-pentylthiobenzothiazole. We will detail the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and a disk diffusion assay for preliminary screening, grounded in standards from the Clinical and Laboratory Standards Institute (CLSI).

Proposed Mechanism of Action: Disruption of Ergosterol Biosynthesis

Ergosterol is an essential sterol in the fungal cell membrane, where it regulates membrane fluidity, integrity, and the function of membrane-bound enzymes. Its biosynthesis pathway is a validated and critical target for many antifungal drugs. The diagram below illustrates the proposed distinction between the mechanism of APB and that of conventional azole antifungals. By targeting a different enzyme in the pathway, APB may retain efficacy against azole-resistant fungal strains.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitor Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate_14 14-demethylated Intermediate Lanosterol->Intermediate_14 C-14 Demethylation (Lanosterol 14α-demethylase) Intermediate_4 4-demethylated Intermediate Intermediate_14->Intermediate_4 C-4 Demethylation Ergosterol Ergosterol (Functional Cell Membrane) Intermediate_4->Ergosterol Multiple Steps Azoles Azole Antifungals (e.g., Fluconazole) Azoles->Lanosterol Inhibition APB 6-Amino-2-n-pentylthiobenzothiazole (APB) APB->Intermediate_14 Proposed Inhibition

Caption: Proposed differential inhibition of the fungal ergosterol pathway.

Experimental Workflow Overview

The following diagram provides a high-level summary of the experimental procedure for determining the MIC of the target compound. Adherence to this workflow ensures reproducibility and generates reliable, comparable data.

Workflow prep_compound 1. Compound Preparation - Dissolve APB in DMSO - Prepare serial dilutions plate_setup 3. Microplate Setup - Add compound dilutions - Add controls (Vehicle, Positive) prep_compound->plate_setup prep_inoculum 2. Inoculum Preparation - Culture fungal strain - Adjust to 0.5 McFarland - Dilute to final concentration inoculation 4. Inoculation - Add standardized fungal  suspension to all wells prep_inoculum->inoculation plate_setup->inoculation incubation 5. Incubation - 35°C for 24-48 hours (species-dependent) inoculation->incubation readout 6. Data Acquisition - Visual inspection - Spectrophotometer (OD530) incubation->readout analysis 7. MIC Determination - Lowest concentration with  ≥50% growth inhibition readout->analysis

Caption: Standard workflow for broth microdilution antifungal assay.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi and is the gold standard for determining the quantitative susceptibility of a fungus to a given compound.

Materials and Reagents
  • 6-Amino-2-n-pentylthiobenzothiazole (APB)

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Positive Control Antifungal (e.g., Fluconazole, Ketoconazole)[3]

  • Fungal Strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305, Trichophyton rubrum)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS

  • Sterile 96-well, flat-bottom microtiter plates

  • Spectrophotometer with a 530 nm filter

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Incubator set to 35°C

Step-by-Step Methodology

1. Preparation of Fungal Inoculum (Yeast Example: C. albicans)

  • Causality: A standardized inoculum is the most critical variable for inter-experiment reproducibility. An overly dense culture can overwhelm the compound, leading to falsely high MIC values.

  • a. Streak the yeast strain from a frozen stock onto a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • b. Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline.

  • c. Vortex thoroughly to create a homogenous suspension.

  • d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more saline or colonies. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • e. Perform a 1:1000 dilution of this adjusted suspension in RPMI-1640 medium to achieve a final working concentration of 1-5 x 10³ CFU/mL. This will be the final inoculum.

2. Preparation of Compound Plate

  • Causality: A serial two-fold dilution series creates a precise concentration gradient, allowing for the accurate determination of the inhibitory concentration endpoint.

  • a. Prepare a stock solution of APB at 10 mg/mL in 100% DMSO. The positive control (e.g., Fluconazole) should also be prepared similarly.

  • b. In a 96-well plate, add 100 µL of RPMI-1640 medium to wells in columns 2 through 12.

  • c. Create a starting concentration of APB (e.g., 256 µg/mL) in column 1 by adding the appropriate amount of stock solution to RPMI medium. Ensure the final DMSO concentration does not exceed 1%, as higher concentrations can inhibit fungal growth.

  • d. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

  • e. Column 11 (Vehicle Control): Add RPMI medium containing the same percentage of DMSO used in the test wells (e.g., 1%). This well validates that the solvent itself does not inhibit fungal growth.

  • f. Column 12 (Sterility Control): Add 100 µL of RPMI medium only. This well should show no growth and confirms the sterility of the medium and plate.

3. Inoculation and Incubation

  • a. Add 100 µL of the final fungal inoculum (from step 1e) to wells in columns 1 through 11. Do not add inoculum to the sterility control in column 12.

  • b. The final volume in each well will be 200 µL. The final test concentrations of APB will now be half of the concentrations prepared in step 2c (e.g., ranging from 128 µg/mL down to 0.25 µg/mL).

  • c. Seal the plate with a breathable membrane or place it in a humidified container to prevent evaporation.

  • d. Incubate at 35°C for 24-48 hours. The incubation time should be standardized based on the growth rate of the vehicle control.

4. MIC Determination (Endpoint Reading)

  • Causality: The endpoint is defined as a significant reduction in growth compared to the drug-free control. Both visual and spectrophotometric readings provide a robust, dual-validation system.

  • a. Visual Reading: Before agitating the plate, examine the wells. The MIC is the lowest drug concentration where a significant decrease in turbidity (for yeast) or hyphal formation (for molds) is observed compared to the vehicle control (column 11).

  • b. Spectrophotometric Reading: Shake the plate gently to resuspend the cells. Measure the optical density (OD) at 530 nm.

  • c. Calculation: Calculate the percentage of growth inhibition for each concentration using the formula: % Inhibition = 100 - [ (OD_test - OD_sterility) / (OD_vehicle - OD_sterility) ] * 100

  • d. MIC Endpoint: The MIC is typically defined as the lowest concentration of APB that produces ≥50% (MIC₅₀) or ≥90% (MIC₉₀) growth inhibition. For this compound, referencing its azole-like mechanism, a more stringent endpoint of ≥90% inhibition may be appropriate.

Protocol 2: Disk Diffusion Assay (Qualitative Screening)

This method provides a rapid, qualitative assessment of antifungal activity, useful for initial screening or for testing multiple isolates simultaneously.

  • 1. Plate Preparation: Prepare large petri dishes with Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeast).

  • 2. Inoculation: Spread a standardized fungal inoculum (adjusted to 0.5 McFarland) evenly across the entire surface of the agar plate using a sterile cotton swab.

  • 3. Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

  • 4. Compound Addition: Pipette a fixed volume (e.g., 10 µL) of a high-concentration APB solution (e.g., 1 mg/mL in DMSO) onto a disk. Apply DMSO to a negative control disk and a known antifungal to a positive control disk.

  • 5. Incubation: Incubate the plates at 35°C for 24-48 hours.

  • 6. Interpretation: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disk where no fungal growth occurs). A larger zone diameter corresponds to higher antifungal activity.

Data Presentation and Interpretation

Results should be tabulated to allow for clear comparison between the test compound and controls across different fungal species.

Fungal SpeciesStrainAPB MIC (µg/mL)Ketoconazole MIC (µg/mL)Vehicle Control
Trichophyton rubrumClinical Isolate62.525No Inhibition
Candida albicansATCC 9002812531.25No Inhibition
Aspergillus fumigatusATCC 204305>25662.5No Inhibition

The data presented in this table are illustrative and based on published findings for similar compounds. Actual results must be determined experimentally. The MIC for T. rubrum is consistent with published data indicating an effective concentration of 65 µg/mL.[3][4]

Interpretation:

  • A low MIC value indicates high potency.

  • Comparing the MIC of APB to a known antifungal (e.g., Ketoconazole) provides a benchmark for its relative efficacy.

  • Activity across different genera (e.g., Trichophyton, Candida) indicates the spectrum of activity.

  • A crucial next step is to perform cytotoxicity assays on mammalian cell lines (e.g., HEK293, HepG2) to determine the Selectivity Index (SI = CC₅₀ / MIC), which is a measure of the compound's therapeutic window.

References

  • Bujdáková, H., Múcková, M., Klobusický, M., & Sidóová, E. (1995). Efficacy of 6-amino-2-n-pentylthiobenzothiazole on Trichophyton in vitro and in vivo. Mycopathologia, 130(3), 141–145. [Link]

  • Bujdáková, H., et al. (1995). Efficacy of 6-amino-2-n-pentylthiobenzothiazole on Trichophyton in vitro and in vivo. ResearchGate. [Link]

  • Zhao, W., et al. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. European Journal of Medicinal Chemistry, 124, 424-434. [Link]

  • Kumar, R., et al. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publication. [Link]

  • Gueye, M. N., et al. (2023). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. Pharmaceuticals. [Link]

  • Gueye, M. N., et al. (2023). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. MDPI. [Link]

  • Sahu, K., et al. (2016). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules. [Link]

  • Jenks, J. D., et al. (2024). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]

  • Singh, P., et al. (2022). Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. RSC Advances. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 753–779. [Link]

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Application

Application Notes and Protocols for In Vitro Testing of "6-Amino-2-n-pentylthiobenzothiazole" Against Trichophyton Strains

Introduction: The Imperative for Novel Antifungal Agents Against Dermatophytosis Dermatophytosis, a superficial fungal infection of keratinized tissues such as skin, hair, and nails, is primarily caused by fungi of the g...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents Against Dermatophytosis

Dermatophytosis, a superficial fungal infection of keratinized tissues such as skin, hair, and nails, is primarily caused by fungi of the genus Trichophyton.[1][2] The rising incidence of these infections, coupled with emerging resistance to conventional antifungal therapies, presents a significant challenge in clinical practice.[3][4][5] This necessitates the exploration and rigorous evaluation of novel antifungal compounds. Benzothiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties.[6][7][8][9][10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 6-Amino-2-n-pentylthiobenzothiazole , a synthetic benzothiazole derivative, against clinically relevant Trichophyton strains. These protocols are designed to ensure scientific integrity and reproducibility, drawing upon established methodologies and providing the rationale behind critical experimental steps. A study by Bujdáková et al. (1995) has already indicated the potential of this compound, showing it inhibited the growth of three Trichophyton strains at a concentration of 65 µg/mL.[11][12]

Underlying Principles of Antifungal Susceptibility Testing

The primary objective of in vitro antifungal susceptibility testing is to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism. This data is crucial for predicting the potential therapeutic efficacy of a new drug candidate.[13][14] Two widely accepted methods for testing filamentous fungi like Trichophyton are the broth microdilution and agar diffusion assays. The Clinical and Laboratory Standards Institute (CLSI) has established guidelines, specifically the M38-A2 document, for the broth microdilution method to ensure standardization and comparability of results across different laboratories.[3][5][13][15]

Mechanism of Action of Benzothiazole Derivatives

While the precise mechanism of action for 6-Amino-2-n-pentylthiobenzothiazole against Trichophyton requires further specific investigation, studies on similar benzothiazole compounds provide valuable insights. Some benzothiazole derivatives have been shown to interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.[16] Specifically, some derivatives appear to interfere with the C-4 demethylation step in the ergosterol biosynthesis pathway.[12] This disruption of the cell membrane integrity ultimately leads to fungal cell death. Other potential mechanisms for benzothiazole derivatives include the inhibition of enzymes crucial for fungal survival, such as N-myristoyltransferase.[7]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the in vitro testing of 6-Amino-2-n-pentylthiobenzothiazole against Trichophyton strains.

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Compound_Prep Prepare Stock Solution of 6-Amino-2-n-pentylthiobenzothiazole Broth_Dilution Broth Microdilution Assay (CLSI M38-A2) Compound_Prep->Broth_Dilution Agar_Diffusion Agar Disk Diffusion Assay Compound_Prep->Agar_Diffusion Media_Prep Prepare Fungal Culture Media (e.g., RPMI-1640) Media_Prep->Broth_Dilution Media_Prep->Agar_Diffusion Inoculum_Prep Prepare Standardized Trichophyton Inoculum Inoculum_Prep->Broth_Dilution Inoculum_Prep->Agar_Diffusion Incubation Incubate at Optimal Temperature and Duration Broth_Dilution->Incubation Agar_Diffusion->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Data_Analysis Analyze and Summarize Data MIC_Determination->Data_Analysis

Caption: General workflow for in vitro antifungal susceptibility testing.

Detailed Protocols

Protocol 1: Broth Microdilution Assay (Adapted from CLSI M38-A2)

This method is considered the gold standard for determining the MIC of antifungal agents against filamentous fungi.[14]

1. Preparation of 6-Amino-2-n-pentylthiobenzothiazole Stock Solution:

  • Rationale: A high-concentration stock solution is prepared in a suitable solvent to allow for serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.

  • Procedure:

    • Accurately weigh a precise amount of 6-Amino-2-n-pentylthiobenzothiazole powder.

    • Dissolve the compound in 100% DMSO to create a stock solution of a known concentration (e.g., 10 mg/mL).

    • Ensure complete dissolution by vortexing. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of Trichophyton Inoculum:

  • Rationale: A standardized inoculum is critical for reproducible results. The inoculum should consist of fungal conidia, and the concentration must be carefully adjusted.

  • Procedure:

    • Culture the desired Trichophyton strain (e.g., T. rubrum, T. mentagrophytes) on a suitable agar medium, such as Potato Dextrose Agar (PDA), and incubate at 28-30°C for 7-14 days to promote sporulation.[4]

    • Harvest the conidia by gently scraping the surface of the agar with a sterile loop or by flooding the plate with sterile saline containing 0.05% Tween 80 and gently agitating.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the concentration of the conidial suspension to 1-3 x 10³ CFU/mL using a hemocytometer or by spectrophotometric methods.[3] This will be the working inoculum.

3. Broth Microdilution Assay Procedure:

  • Rationale: This procedure involves a serial dilution of the test compound in a 96-well microtiter plate, followed by the addition of the standardized fungal inoculum.

  • Procedure:

    • Use sterile, flat-bottomed 96-well microtiter plates.

    • Prepare serial twofold dilutions of the 6-Amino-2-n-pentylthiobenzothiazole stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS).[17][18] The final concentrations should typically range from 0.125 to 64 µg/mL.[17]

    • Add 100 µL of each drug dilution to the respective wells of the microtiter plate.

    • Inoculate each well (except for the sterility control) with 100 µL of the standardized Trichophyton inoculum.

    • Include a growth control well containing 100 µL of RPMI-1640 and 100 µL of the inoculum, and a sterility control well containing 200 µL of RPMI-1640 only.[17]

    • Incubate the plates at 28-35°C for 4-7 days.[17][18]

4. Determination of Minimum Inhibitory Concentration (MIC):

  • Rationale: The MIC is determined by visual inspection of fungal growth in the wells.

  • Procedure:

    • After the incubation period, visually examine the microtiter plates.

    • The MIC is the lowest concentration of 6-Amino-2-n-pentylthiobenzothiazole that causes a significant inhibition of fungal growth (typically ≥80% inhibition) compared to the growth control well.[19]

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal activity and is simpler to perform than the broth microdilution assay.[15][20][21]

1. Preparation of Agar Plates and Test Compound Disks:

  • Rationale: The test compound is impregnated onto paper disks, which are then placed on an agar surface inoculated with the fungus.

  • Procedure:

    • Prepare Mueller-Hinton Agar (MHA) plates.[4][15]

    • Prepare sterile paper disks (6 mm in diameter).

    • Impregnate the disks with known amounts of 6-Amino-2-n-pentylthiobenzothiazole by applying a specific volume of a stock solution of the compound and allowing the solvent to evaporate.

    • Prepare a control disk impregnated with the solvent (DMSO) only.

2. Inoculation of Agar Plates:

  • Rationale: A uniform lawn of the fungus is created on the agar surface.

  • Procedure:

    • Prepare a standardized Trichophyton inoculum as described in Protocol 1.

    • Dip a sterile cotton swab into the inoculum and streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-10 minutes.

3. Disk Diffusion Assay Procedure:

  • Rationale: The antifungal compound diffuses from the disk into the agar, creating a concentration gradient.

  • Procedure:

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plates.

    • Gently press the disks to ensure complete contact with the agar.

    • Incubate the plates at 28-30°C for 5-7 days.[15]

4. Measurement of Inhibition Zones:

  • Rationale: The diameter of the zone of no fungal growth around the disk is measured as an indicator of antifungal activity.

  • Procedure:

    • After incubation, measure the diameter of the zone of complete inhibition of fungal growth around each disk in millimeters.

    • A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.

Data Presentation

The results of the in vitro testing should be systematically recorded and presented. The following table provides a template for summarizing the MIC data obtained from the broth microdilution assay.

Trichophyton StrainATCC NumberMinimum Inhibitory Concentration (MIC) of 6-Amino-2-n-pentylthiobenzothiazole (µg/mL)Positive Control (e.g., Ketoconazole) MIC (µg/mL)
T. rubrume.g., ATCC 28188
T. mentagrophytese.g., ATCC 9533
T. tonsuranse.g., ATCC 28942
Clinical Isolate 1N/A
Clinical Isolate 2N/A

Visualization of Key Relationships

The following diagram illustrates the relationship between the test compound, the fungal pathogen, and the expected outcome in a successful antifungal assay.

logical_relationship Compound 6-Amino-2-n-pentylthiobenzothiazole Mechanism Disruption of Ergosterol Biosynthesis Compound->Mechanism Acts on Fungus Trichophyton Strain Outcome Inhibition of Fungal Growth (High MIC) Fungus->Outcome Leads to Mechanism->Fungus Affects

Caption: Conceptual relationship in antifungal activity.

References

  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. (n.d.). American Society for Microbiology. Retrieved from [Link]

  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. (2010). Journal of Clinical Microbiology, 48(10), 3750-3752. Retrieved from [Link]

  • Agar-based disk diffusion assay for susceptibility testing of dermatophytes. (2010). Journal of Clinical Microbiology, 48(10), 3750-3752. Retrieved from [Link]

  • Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. (2004). Journal of Clinical Microbiology, 42(8), 3663-3668. Retrieved from [Link]

  • Antifungal susceptibility testing for dermatophytes isolated from clinical samples by broth dilution method in a tertiary care hospital. (2018). The Journal of Medical Research, 4(5), 244-247. Retrieved from [Link]

  • Antifungal Susceptibility Testing of Dermatophytes by Agar Based Disk Diffusion Method. (2015). International Journal of Current Microbiology and Applied Sciences, 4(3), 430-436. Retrieved from [Link]

  • Antifungal Susceptibility Testing of Dermatophytes by Agar Based Disk Diffusion Assay in Tertiary Care Hospital, Nepal. (2017). Microbiology Research Journal International, 19(4), 1-7. Retrieved from [Link]

  • Comparison of Broth Micro Dilution and Disk Diffusion Method for Susceptibility Testing of Dermatophytes. (2015). Journal of Clinical and Diagnostic Research, 9(11), DC13-DC16. Retrieved from [Link]

  • Comparison of Broth Microdilution Method vs Disk Diffusion Method for Antifungal Susceptibility Testing in Dermatophytosis: A Cross-sectional Study. (2021). National Journal of Laboratory Medicine, 10(4), 23-27. Retrieved from [Link]

  • Trichophyton spp- An Overview. (2021). Online Microbiology Notes. Retrieved from [Link]

  • Trichophyton Species. (n.d.). Doctor Fungus. Retrieved from [Link]

  • Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. (2004). Journal of Clinical Microbiology, 42(8), 3663-3668. Retrieved from [Link]

  • Efficacy of 6-amino-2-n-pentylthiobenzothiazole on Trichophyton in vitro and in vivo. (1995). Mycopathologia, 130(3), 141-145. Retrieved from [Link]

  • Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications. (2019). Indian Dermatology Online Journal, 10(3), 225-235. Retrieved from [Link]

  • Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications. (2019). Indian Dermatology Online Journal, 10(3), 225-235. Retrieved from [Link]

  • Efficacy of 6-amino-2-n-pentylthiobenzothiazole on Trichophyton in vitro and in vivo. (1995). Mycopathologia, 130(3), 141-145. Retrieved from [Link]

  • Trichophyton. (n.d.). Mycology Online - The University of Adelaide. Retrieved from [Link]

  • Trichophyton: Changing Nomenclature and Practical Implications. (2022). Dermatology Practical & Conceptual, 12(3), e2022132. Retrieved from [Link]

  • Species Distinction in the Trichophyton rubrum Complex. (2019). Journal of Clinical Microbiology, 57(12), e00964-19. Retrieved from [Link]

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. (2018). Molecules, 23(10), 2474. Retrieved from [Link]

  • Comparison of Four Methods for the in vitro Susceptibility Testing of Dermatophytes. (2020). Frontiers in Cellular and Infection Microbiology, 10, 397. Retrieved from [Link]

  • Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships. (2020). RSC Medicinal Chemistry, 11(10), 1204-1212. Retrieved from [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2013). Molecules, 18(9), 11241-11261. Retrieved from [Link]

  • In Vitro Antifungal Susceptibility Testing of 5 Antifungal Agents against Dermatophytic Species by CLSI (M38-A) Document. (2014). Journal of Clinical & Experimental Dermatology Research, 5(3), 222. Retrieved from [Link]

  • Antifungal Activity of Synthesized Benzothiazole Derivatives using Structure Activity Relationship. (2019). Asian Journal of Chemistry, 31(8), 1885-1888. Retrieved from [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). Molecules, 25(9), 2062. Retrieved from [Link]

  • Synthesis, antibacterial and antifungal activity of novel benzothiazole pyrimidine derivatives. (2017). Journal of the Serbian Chemical Society, 82(1), 55-66. Retrieved from [Link]

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Method

Application Notes & Protocols: Leveraging 6-Amino-2-n-pentylthiobenzothiazole for Fungal Resistance Studies

Introduction: The escalating threat of antifungal resistance necessitates the exploration of novel chemical scaffolds and mechanisms of action to combat resilient fungal pathogens.[1] Invasive fungal infections are a sig...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The escalating threat of antifungal resistance necessitates the exploration of novel chemical scaffolds and mechanisms of action to combat resilient fungal pathogens.[1] Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals, yet the antifungal drug pipeline remains limited.[1][2] Benzothiazoles have emerged as a "privileged scaffold" in medicinal chemistry, offering a versatile platform for developing bioactive compounds with a broad spectrum of pharmacological activities, including potent antifungal effects.[2][3]

This guide focuses on 6-Amino-2-n-pentylthiobenzothiazole (APB) , an investigational benzothiazole derivative that has demonstrated notable efficacy against both yeast-like fungi and dermatophytes, including strains resistant to conventional therapies.[4][5] We will delve into its unique mechanism of action, provide detailed protocols for its application in resistance studies, and offer insights into data interpretation for researchers, scientists, and drug development professionals.

Section 1: Profile of 6-Amino-2-n-pentylthiobenzothiazole (APB)

APB is a synthetic benzothiazole derivative characterized by an amino group at the 6-position and an n-pentylthio side chain at the 2-position. These structural features are crucial for its biological activity.

Table 1: Physicochemical Properties of 6-Amino-2-n-pentylthiobenzothiazole (APB)

Property Value
Chemical Structure
IUPAC Name 2-(pentylthio)-1,3-benzothiazol-6-amine
Molecular Formula C₁₂H₁₆N₂S₂
Molecular Weight 252.41 g/mol
Appearance (Typically a solid)

| Solubility | Soluble in organic solvents like DMSO and ethanol |

Synthesis Overview

The synthesis of APB follows general principles for the creation of 2-aminobenzothiazole derivatives.[6] A common route involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine, to form the 2-aminobenzothiazole core. Subsequent functionalization at the 2-position can be achieved through various chemical modifications to introduce the thio-pentyl group.

Synthesis_Workflow Generalized Synthesis of 2-Substituted Benzothiazoles sub_aniline Substituted Aniline (e.g., p-nitroaniline) thiocyanation Thiocyanation (e.g., KSCN, Br2 in Acetic Acid) sub_aniline->thiocyanation Step 1 amino_btz 2-Amino-6-substituted- benzothiazole Core thiocyanation->amino_btz Cyclization modification Functional Group Modification amino_btz->modification Step 2 final_product Final Product (e.g., APB) modification->final_product Final Step Ergosterol_Pathway Ergosterol Biosynthesis Pathway Inhibition cluster_inhibitors acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol methyl_sterols 4,4-dimethylzymosterol 4-methylzymosterol lanosterol->methyl_sterols zymosterol Zymosterol methyl_sterols->zymosterol ergosterol Ergosterol zymosterol->ergosterol APB APB APB->methyl_sterols Inhibits C-4 Demethylation Azoles Azoles Azoles->lanosterol Inhibits C-14 Demethylation

Caption: Ergosterol pathway showing distinct inhibition points of APB and Azoles.

Section 3: Protocols for In Vitro Antifungal Evaluation

Consistent and reproducible in vitro testing is the cornerstone of evaluating any new antifungal agent. The following protocols are designed to quantify the activity of APB and assess its impact on key fungal characteristics.

Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Causality: This method is the gold standard for determining the potency of an antimicrobial agent. It provides a quantitative measure (the MIC) representing the lowest concentration of the drug that inhibits the visible growth of a microorganism. This data is essential for comparing the activity of APB against different fungal strains, including susceptible and resistant isolates.

Materials:

  • 96-well, flat-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Trichophyton rubrum)

  • Standardized fungal inoculum (0.5–2.5 x 10³ CFU/mL)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • APB stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control (e.g., Fluconazole, Amphotericin B)

  • Negative control (medium only)

  • Spectrophotometer or plate reader (optional, for quantitative reading)

Procedure:

  • Prepare Drug Dilutions: Create a serial two-fold dilution of APB in RPMI medium directly in the 96-well plate. The final concentration range should typically span from 256 µg/mL down to 0.125 µg/mL.

  • Inoculate Plates: Add the standardized fungal inoculum to each well containing the drug dilutions. Ensure the final volume in each well is consistent (e.g., 200 µL).

  • Include Controls: Dedicate wells for a positive control (fungal growth without drug) and a negative control (medium only, no fungus) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours (for yeasts) or longer for dermatophytes, depending on the growth rate of the organism.

  • Determine MIC: The MIC is determined as the lowest concentration of APB at which there is no visible growth. For yeasts, this corresponds to a significant reduction in turbidity compared to the positive control.

Table 2: Example Data Layout for MIC Determination

Compound Strain Replicate 1 MIC (µg/mL) Replicate 2 MIC (µg/mL) Replicate 3 MIC (µg/mL) Average MIC (µg/mL)
APB C. albicans SC5314 16 32 16 21.3
APB Fluconazole-R C. albicans 32 32 64 42.7
Fluconazole C. albicans SC5314 0.5 0.5 1 0.67

| Fluconazole | Fluconazole-R C. albicans | >64 | >64 | >64 | >64 |

Protocol 3.2: Inhibition of Fungal Morphogenesis (Germ Tube Assay)

Causality: For dimorphic fungi like Candida albicans, the transition from yeast to hyphal form is a critical virulence factor, enabling tissue invasion. [7]APB has been shown to inhibit this process. [5]This assay provides mechanistic insight beyond simple growth inhibition and suggests that APB may interfere with signaling pathways controlling fungal morphology.

Materials:

  • C. albicans culture

  • Serum (e.g., fetal bovine serum) or other germ tube-inducing medium

  • APB at various concentrations (e.g., 1x, 0.5x, 0.25x MIC)

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Prepare Inoculum: Prepare a suspension of C. albicans yeast cells in the inducing medium.

  • Drug Exposure: Add APB at the desired concentrations to the cell suspension. Include a no-drug control.

  • Incubation: Incubate the tubes at 37°C for 2-3 hours.

  • Microscopic Examination: Place a drop of the cell suspension onto a microscope slide, cover with a coverslip, and examine under a light microscope (400x magnification).

  • Quantification: Count at least 200 cells per sample and determine the percentage of cells that have formed germ tubes (short, filamentous outgrowths). Compare the percentages in the APB-treated samples to the no-drug control.

In_Vitro_Workflow Experimental Workflow for In Vitro Evaluation of APB start Select Fungal Strains (Susceptible & Resistant) mic_assay Protocol 3.1: Broth Microdilution Assay start->mic_assay morph_assay Protocol 3.2: Germ Tube Inhibition Assay (for dimorphic fungi) start->morph_assay mic_result Determine MIC50 & MIC90 mic_assay->mic_result data_analysis Data Analysis & Interpretation mic_result->data_analysis morph_result Quantify Inhibition of Yeast-to-Hyphae Transition morph_assay->morph_result morph_result->data_analysis

Caption: Workflow for the in vitro antifungal evaluation of APB.

Section 4: Protocols for Investigating Mechanisms of Fungal Resistance

Understanding how fungi develop resistance to a novel compound is critical for predicting its long-term clinical viability. The following protocols outline a systematic approach to generating and characterizing APB-resistant fungal strains.

Protocol 4.1: In Vitro Generation of Resistant Mutants

Causality: This protocol mimics the selective pressure that a fungus might experience during prolonged, sub-lethal drug exposure. By gradually increasing the concentration of APB, we can select for and isolate mutants that have acquired resistance mechanisms, providing invaluable models for downstream analysis.

Materials:

  • Wild-type fungal strain

  • APB

  • Sabouraud Dextrose Agar (SDA) plates

  • Liquid culture medium (e.g., Sabouraud Dextrose Broth)

  • Shaking incubator

Procedure:

  • Initial Exposure: Grow the wild-type strain in liquid medium containing APB at a sub-inhibitory concentration (e.g., 0.5x MIC).

  • Serial Passage: Once growth is established, transfer a small aliquot of the culture to fresh medium containing a slightly higher concentration of APB.

  • Repeat: Continue this serial passage, incrementally increasing the APB concentration with each step.

  • Isolate Resistant Colonies: Periodically, plate the culture onto SDA plates containing a high concentration of APB (e.g., 4x-8x the original MIC). Colonies that grow are potentially resistant.

  • Confirm Resistance: Pick isolated colonies and confirm their resistant phenotype by re-testing the MIC (as per Protocol 3.1). A significant (≥4-fold) increase in MIC compared to the parent strain indicates acquired resistance.

Protocol 4.2: Biochemical Analysis of Sterol Composition

Causality: Since APB targets ergosterol biosynthesis, a primary resistance mechanism could involve alterations to this pathway that bypass the drug's inhibitory effect. Analyzing the sterol composition of resistant strains compared to the susceptible parent strain can directly test this hypothesis. An altered sterol profile in the resistant strain would strongly suggest a target-related resistance mechanism.

Materials:

  • Susceptible (parent) and resistant fungal strains

  • Saponification reagents (e.g., alcoholic KOH)

  • Organic solvents for extraction (e.g., n-heptane or hexane)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Culturing: Grow large-scale liquid cultures of both the parent and resistant strains in the absence of APB to obtain sufficient biomass.

  • Cell Lysis & Saponification: Harvest and wash the fungal cells. Perform saponification to break open the cells and hydrolyze sterol esters.

  • Sterol Extraction: Extract the non-saponifiable lipids (containing the free sterols) using an organic solvent.

  • Derivatization (Optional but Recommended): Silylate the sterols to improve their volatility for GC-MS analysis.

  • GC-MS Analysis: Inject the extracted sterols into the GC-MS. The gas chromatograph will separate the different sterol species, and the mass spectrometer will identify them based on their fragmentation patterns and comparison to known standards.

  • Data Comparison: Compare the chromatograms and relative abundance of ergosterol and its precursors (lanosterol, 4-methylated sterols, etc.) between the parent and resistant strains.

Table 3: Example Comparative Sterol Profile in APB-Susceptible vs. Resistant Strains

Sterol Intermediate Relative Abundance (%) in Susceptible Strain Relative Abundance (%) in Resistant Strain Interpretation
Squalene < 1% < 1% No change
Lanosterol ~2% ~15% Accumulation suggests upstream block
4-methylzymosterol ~1% ~2% Minor change

| Ergosterol | > 90% | ~70% | Significant reduction in final product |

Protocol 4.3: Molecular Characterization of Resistance

Causality: To connect the resistant phenotype to a specific genetic change (genotype), sequencing the genes encoding the drug's target is essential. For APB, this would involve sequencing the genes responsible for the C-4 demethylase complex. A mutation in one of these genes in the resistant strain that is absent in the parent strain provides strong evidence for a target-site modification mechanism of resistance. [8] Procedure:

  • Identify Target Genes: Based on the literature, identify the homologous genes in your fungal species of interest that encode the components of the sterol C-4 demethylase complex (e.g., ERG25, ERG26, ERG27).

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the parent and resistant strains.

  • PCR Amplification: Design primers to amplify the entire coding sequence of the target genes.

  • Sanger Sequencing: Sequence the PCR products from both strains.

  • Sequence Alignment and Analysis: Align the sequences from the resistant strain against the parent (wild-type) strain. Look for any nucleotide changes that result in an amino acid substitution (missense mutation), a premature stop codon (nonsense mutation), or an insertion/deletion.

Resistance_Workflow Workflow for Investigating Fungal Resistance to APB start Wild-Type Fungal Strain generate_res Protocol 4.1: Generate Resistant Strain via Serial Passage start->generate_res confirm_mic Confirm MIC Shift (≥4-fold increase) generate_res->confirm_mic pheno_res Resistant Phenotype confirm_mic->pheno_res biochem Protocol 4.2: Biochemical Analysis (Sterol Profiling via GC-MS) biochem_res Altered Sterol Profile? biochem->biochem_res molecular Protocol 4.3: Molecular Analysis (Target Gene Sequencing) molecular_res Target Gene Mutation Found? molecular->molecular_res pheno_res->biochem pheno_res->molecular conclusion Elucidate Resistance Mechanism biochem_res->conclusion molecular_res->conclusion

Caption: A systematic workflow to generate and characterize APB-resistant fungi.

References

  • Singh, P., & Paul, K. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. RSC Advances, 7(85), 54131-54167. [Link]

  • Himaja, M., et al. (2011). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. E-Journal of Chemistry, 8(3), 1254-1260. [Link]

  • Al-Ghorbani, M., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6634. [Link]

  • Shaik, O. B., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(4), 4153–4170. [Link]

  • Bujdáková, H., Múcková, M., Klobusický, M., & Sidóová, E. (1995). Efficacy of 6-amino-2-n-pentylthiobenzothiazole on Trichophyton in vitro and in vivo. Mycopathologia, 130(3), 141–145. [Link]

  • RSC Publishing. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances. [Link]

  • Melkusová, S., et al. (2004). The efficiency of the benzothiazole APB, the echinocandin micafungin, and amphotericin B in fluconazole-resistant Candida albicans and Candida dubliniensis. Pharmazie, 59(7), 573-574. [Link]

  • Zhao, S., et al. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. European Journal of Medicinal Chemistry, 123, 514-522. [Link]

  • Bujdáková, H., Múcková, M., Klobusický, M., & Sidóová, E. (1995). Efficacy of 6-amino-2-n-pentylthiobenzothiazole on Trichophyton in vitro and in vivo. ResearchGate. [Link]

  • Taleb, M., et al. (2023). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. Molecules, 28(5), 2341. [Link]

  • Taleb, M., et al. (2023). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. Molecules, 28(5), 2341. [Link]

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Application

Application Notes and Protocols for the Utilization of 6-Amino-2-n-pentylthiobenzothiazole in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 6-Amino-2-n-pentylthiobenzothiazole in drug discovery. This document...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 6-Amino-2-n-pentylthiobenzothiazole in drug discovery. This document outlines the known biological activities of the compound and proposes novel research avenues based on the broader therapeutic potential of the 2-aminobenzothiazole scaffold. Detailed experimental protocols are provided to facilitate the exploration of this compound's efficacy in antifungal, neuroprotective, and anticonvulsant research.

Introduction to 6-Amino-2-n-pentylthiobenzothiazole

6-Amino-2-n-pentylthiobenzothiazole is a derivative of the versatile 2-aminobenzothiazole core. The benzothiazole moiety is a prominent heterocyclic scaffold found in a variety of pharmacologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, antitumor, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][2][3]

The subject of these notes, 6-Amino-2-n-pentylthiobenzothiazole, has been specifically investigated for its antifungal properties.[3][4] Understanding its established mechanism of action in this context provides a foundation for exploring its potential in other therapeutic areas.

Established Biological Activity: Antifungal Properties

Mechanism of Action

Research has shown that 6-Amino-2-n-pentylthiobenzothiazole exhibits significant antifungal activity, particularly against Candida albicans and Saccharomyces cerevisiae.[3] The primary mechanism of its antifungal action is the inhibition of ergosterol biosynthesis.[3] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. Specifically, the compound has been observed to block the formation of ergosterol, leading to an accumulation of its precursors, including squalene, lanosterol, 4-methylzymosterol, and 4,4-dimethylzymosterol.[3] This targeted disruption of a fungal-specific pathway highlights the compound's potential as a selective antifungal agent.

In Vitro and In Vivo Efficacy

In vitro studies have demonstrated the efficacy of 6-Amino-2-n-pentylthiobenzothiazole against various Trichophyton strains, with growth inhibition observed at a concentration of 65 µg/mL.[4] Furthermore, in vivo studies involving the treatment of experimental dermatophytosis in guinea pigs with a 2.5% cream formulation of the compound showed a considerable reduction in the dermatophytosis, comparable to the effects of a 1% clotrimazole cream.[4]

Proposed Drug Discovery Applications: Neuroprotection and Anticonvulsant Activity

The 2-aminobenzothiazole scaffold is a key feature in compounds with known neuroprotective and anticonvulsant activities.[1][2][5] For instance, Riluzole, a marketed drug containing the benzothiazole core, is used to treat amyotrophic lateral sclerosis and possesses neuroprotective and anticonvulsant properties.[1] This precedent suggests that 6-Amino-2-n-pentylthiobenzothiazole may also exhibit valuable activities within the central nervous system. The following sections outline protocols to investigate these potential applications.

Application in Neuroprotection Research

Rationale: Oxidative stress is a significant contributor to neuronal damage in various neurodegenerative diseases.[6][7] The neuroprotective potential of 6-Amino-2-n-pentylthiobenzothiazole can be assessed by evaluating its ability to mitigate oxidative stress-induced neuronal cell death.

This protocol outlines a method to assess the neuroprotective effects of 6-Amino-2-n-pentylthiobenzothiazole against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 6-Amino-2-n-pentylthiobenzothiazole

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare various concentrations of 6-Amino-2-n-pentylthiobenzothiazole in serum-free DMEM. Pre-treat the cells with the compound for 2 hours.

  • Induction of Oxidative Stress: Following pre-treatment, expose the cells to a pre-determined cytotoxic concentration of H₂O₂ for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • After the 24-hour incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Expected Outcome: An increase in cell viability in the groups pre-treated with 6-Amino-2-n-pentylthiobenzothiazole compared to the H₂O₂-only treated group would indicate a neuroprotective effect.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assessment culture Culture SH-SY5Y Cells seed Seed Cells in 96-well Plate culture->seed pretreat Pre-treat with Compound (2h) seed->pretreat compound_prep Prepare Compound Concentrations compound_prep->pretreat induce_stress Induce Oxidative Stress with H₂O₂ (24h) pretreat->induce_stress h2o2_prep Prepare H₂O₂ h2o2_prep->induce_stress mtt_assay Perform MTT Assay induce_stress->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance analyze_data Calculate Cell Viability read_absorbance->analyze_data

Caption: Workflow for in vitro neuroprotection assay.

Application in Anticonvulsant Research

Rationale: Given that some benzothiazole derivatives exhibit anticonvulsant properties, it is plausible that 6-Amino-2-n-pentylthiobenzothiazole could modulate neuronal excitability.[1][5] The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-induced seizure models are standard preclinical screens for anticonvulsant drugs.[8][9]

This protocol describes the evaluation of the anticonvulsant activity of 6-Amino-2-n-pentylthiobenzothiazole in rodent models.

Animals:

  • Male Swiss albino mice (20-25 g)

Materials:

  • 6-Amino-2-n-pentylthiobenzothiazole

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pentylenetetrazole (PTZ)

  • Electroconvulsive shock apparatus

Procedure:

A. Maximal Electroshock (MES) Seizure Test:

  • Animal Groups: Divide mice into groups: vehicle control, positive control (e.g., Phenytoin), and experimental groups receiving different doses of 6-Amino-2-n-pentylthiobenzothiazole.

  • Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) 30 minutes before the electroshock.

  • Induction of Seizures: Apply an electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: Record the percentage of animals protected from the tonic hind limb extension in each group.

B. Pentylenetetrazole (PTZ)-Induced Seizure Test:

  • Animal Groups: Similar to the MES test.

  • Drug Administration: Administer the test compound or vehicle i.p. 30 minutes before PTZ injection.

  • Induction of Seizures: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observation: Observe the mice for 30 minutes for the onset of clonic convulsions.

  • Data Analysis: Record the latency to the first convulsion and the percentage of animals protected from convulsions.

C. Assessment of Motor Impairment (Rotarod Test):

  • Purpose: To assess potential sedative or ataxic side effects.

  • Procedure: Train mice to stay on a rotating rod. On the test day, administer the compound and place the mice on the rotarod at fixed time intervals.

  • Data Analysis: Record the time each animal remains on the rod. A significant decrease in performance time indicates motor impairment.

G cluster_0 Preparation cluster_1 Seizure Induction & Observation cluster_2 Side Effect Assessment cluster_3 Data Analysis animal_groups Group Animals (Control, Positive, Test) drug_admin Administer Compound/Vehicle (i.p.) animal_groups->drug_admin mes_test MES Test (Electroshock) drug_admin->mes_test ptz_test PTZ Test (PTZ Injection) drug_admin->ptz_test rotarod_test Rotarod Test for Motor Impairment drug_admin->rotarod_test observe_mes Observe for Tonic Hind Limb Extension mes_test->observe_mes observe_ptz Observe for Clonic Convulsions ptz_test->observe_ptz analyze_protection Calculate % Protection observe_mes->analyze_protection analyze_latency Measure Convulsion Latency observe_ptz->analyze_latency analyze_motor Assess Motor Performance rotarod_test->analyze_motor

Caption: Workflow for in vivo anticonvulsant screening.

Data Presentation

The following tables provide a template for summarizing quantitative data from the proposed experiments.

Table 1: In Vitro Neuroprotective Activity of 6-Amino-2-n-pentylthiobenzothiazole

Treatment GroupConcentration (µM)Cell Viability (%) ± SD
Control (untreated)-100
H₂O₂ only[Concentration][Value]
Compound + H₂O₂[Dose 1][Value]
Compound + H₂O₂[Dose 2][Value]
Compound + H₂O₂[Dose 3][Value]

Table 2: In Vivo Anticonvulsant Activity of 6-Amino-2-n-pentylthiobenzothiazole

Treatment GroupDose (mg/kg)MES (% Protection)PTZ (% Protection)PTZ (Latency to Convulsion, s) ± SEM
Vehicle Control-[Value][Value][Value]
Positive Control[Dose][Value][Value][Value]
Compound[Dose 1][Value][Value][Value]
Compound[Dose 2][Value][Value][Value]
Compound[Dose 3][Value][Value][Value]

Conclusion

While 6-Amino-2-n-pentylthiobenzothiazole has established antifungal activity, its structural similarity to other biologically active benzothiazoles suggests a broader therapeutic potential. The protocols detailed in these application notes provide a robust framework for investigating its neuroprotective and anticonvulsant properties. Successful outcomes from these studies could position 6-Amino-2-n-pentylthiobenzothiazole as a lead compound for the development of novel therapeutics for neurological disorders.

References

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Method

Application Notes and Protocols for the Investigation of 6-Amino-2-n-pentylthiobenzothiazole in Dermatophytosis Studies

Introduction: A Novel Benzothiazole Derivative for Dermatophytosis Research Dermatophytosis, a superficial fungal infection of the skin, hair, and nails caused by dermatophytes such as Trichophyton species, remains a pre...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Benzothiazole Derivative for Dermatophytosis Research

Dermatophytosis, a superficial fungal infection of the skin, hair, and nails caused by dermatophytes such as Trichophyton species, remains a prevalent global health concern. The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. 6-Amino-2-n-pentylthiobenzothiazole (APB) is a synthetic benzothiazole derivative that has demonstrated promising antifungal activity against dermatophytes both in vitro and in vivo.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the potential of APB in the context of dermatophytosis.

The benzothiazole scaffold is a well-established pharmacophore known for its broad spectrum of biological activities, including antifungal properties.[3][4][5][6][7] APB distinguishes itself through a proposed mechanism of action that differs from conventional azole antifungals. While azoles target the C-14 demethylation step in the ergosterol biosynthesis pathway, APB is believed to interfere with the C-4 demethylation step, offering a potentially alternative strategy to combat resistant strains.[2][8]

These notes are designed to provide a comprehensive guide, from the fundamental in vitro characterization of APB's antifungal activity to its evaluation in a preclinical animal model of dermatophytosis.

Part 1: In Vitro Characterization of 6-Amino-2-n-pentylthiobenzothiazole

Antifungal Susceptibility Testing: Broth Microdilution Method

To determine the minimum inhibitory concentration (MIC) of APB against dermatophytes, the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution testing of filamentous fungi should be followed.[9] This method provides a quantitative measure of the compound's antifungal potency.

Protocol: Broth Microdilution Susceptibility Testing

  • Inoculum Preparation:

    • Culture the desired Trichophyton species (e.g., T. mentagrophytes, T. rubrum) on potato dextrose agar (PDA) at 28-30°C for 7-14 days to encourage sporulation.

    • Harvest the conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.

    • Gently scrape the surface with a sterile loop.

    • Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle for 5-10 minutes.

    • Adjust the turbidity of the supernatant to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Perform a 1:50 dilution of the adjusted inoculum suspension in RPMI 1640 medium to obtain the final inoculum concentration.

  • Drug Dilution:

    • Prepare a stock solution of APB in dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of APB in a 96-well microtiter plate using RPMI 1640 medium (buffered with MOPS) to achieve the desired final concentration range. Ensure the final DMSO concentration does not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Incubation:

    • Inoculate each well with the prepared fungal suspension.

    • Include a drug-free growth control well and a sterility control well (medium only).

    • Seal the plates and incubate at 28-35°C for 4-7 days, or until sufficient growth is observed in the growth control well.[6][10]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of APB that causes a significant inhibition of fungal growth (typically ≥80%) compared to the drug-free control.

Data Summary: In Vitro Activity of APB against Trichophyton Species

CompoundTrichophyton SpeciesMIC (µg/mL)Reference
6-Amino-2-n-pentylthiobenzothiazoleTrichophyton strains65[1][2]
KetoconazoleTrichophyton strains20-30[1][2]
2-MercaptobenzothiazoleTrichophyton strains>125[1][2]
Cytotoxicity Assessment: MTT Assay

Evaluating the potential toxicity of APB to mammalian cells is a critical step in preclinical development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12][13][14]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Seed human dermal fibroblasts or other relevant cell lines in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of APB in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing the various concentrations of APB.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve APB) and an untreated control.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Solubilization:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Part 2: In Vivo Evaluation in a Guinea Pig Model of Dermatophytosis

The guinea pig model is a well-established and reproducible system for studying dermatophytosis and evaluating the efficacy of antifungal agents.[2][4][5][7][15][16][17][18][19]

Protocol: Guinea Pig Model of Dermatophytosis

  • Animal Preparation:

    • Use healthy, young adult guinea pigs.

    • Anesthetize the animals and shave an area on their back (approximately 2x2 cm).

    • Gently abrade the shaved area with sterile sandpaper to disrupt the stratum corneum, facilitating fungal invasion.

  • Infection:

    • Prepare a suspension of T. mentagrophytes conidia (1 x 10⁷ cells/mL) in sterile saline.

    • Apply a sufficient volume of the fungal suspension to the abraded skin.

  • Treatment:

    • Allow the infection to establish for 3-5 days, characterized by the appearance of erythema and scaling.

    • Divide the animals into treatment and control groups.

    • For topical treatment, apply a 2.5% APB cream to the infected area once or twice daily. The control group should receive a placebo cream.

    • For oral treatment, administer APB via gavage at a predetermined dose.

  • Efficacy Evaluation:

    • Monitor the animals daily for clinical signs of infection.

    • Use a scoring system to evaluate the severity of erythema, scaling, and crusting.

    • At the end of the treatment period, collect skin scrapings from the infected area for mycological examination (KOH mount and culture) to confirm the presence or absence of viable fungi.

Experimental Workflow for In Vivo Dermatophytosis Study

G cluster_prep Preparation cluster_treatment Treatment cluster_eval Evaluation animal_prep Animal Preparation (Shaving & Abrasion) infection Infection (T. mentagrophytes) animal_prep->infection treatment_group Treatment Group (APB Application) infection->treatment_group control_group Control Group (Placebo) infection->control_group clinical_scoring Clinical Scoring (Erythema, Scaling) treatment_group->clinical_scoring mycological_exam Mycological Examination (KOH & Culture) treatment_group->mycological_exam control_group->clinical_scoring control_group->mycological_exam

Caption: Workflow of the guinea pig dermatophytosis model.

Part 3: Mechanistic Insights - Targeting Ergosterol Biosynthesis

APB is proposed to inhibit the C-4 demethylation step in the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[2][8] This mechanism differs from that of azole antifungals, which target C-14 demethylation.[20][21]

Ergosterol Biosynthesis Pathway and Antifungal Targets

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol intermediate 4,4-dimethylzymosterol lanosterol->intermediate C-14 Demethylation ergosterol Ergosterol intermediate->ergosterol C-4 Demethylation azoles Azoles azoles->lanosterol apb 6-Amino-2-n-pentylthio- benzothiazole (APB) apb->intermediate

Caption: Simplified ergosterol biosynthesis pathway highlighting the targets of azoles and APB.

Conclusion

The protocols and application notes provided herein offer a structured approach for the comprehensive evaluation of 6-Amino-2-n-pentylthiobenzothiazole as a potential therapeutic agent for dermatophytosis. By following these standardized methods, researchers can generate robust and reproducible data on the compound's in vitro potency, safety profile, and in vivo efficacy. The unique mechanism of action of APB warrants further investigation, as it may represent a valuable addition to the arsenal of antifungal agents used to combat dermatophyte infections.

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  • Indira, G., & Lakshmi, P. (2014). In Vitro Antifungal Susceptibility Testing of 5 Antifungal Agents against Dermatophytic Species by CLSI (M38-A) Micro Broth Dilution Method. Journal of Clinical & Experimental Dermatology Research, 5(3). [Link]

  • Eurofins Scientific. (n.d.). MTT Test. Retrieved from [Link]

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Application

Cytotoxicity assay of "6-Amino-2-n-pentylthiobenzothiazole" on human cell lines

Application Note & Protocol Topic: Comprehensive Cytotoxicity Profiling of 6-Amino-2-n-pentylthiobenzothiazole on Human Cancer and Non-Cancerous Cell Lines Audience: Researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Comprehensive Cytotoxicity Profiling of 6-Amino-2-n-pentylthiobenzothiazole on Human Cancer and Non-Cancerous Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, including anticancer activity.[1] This application note provides a detailed, integrated protocol for evaluating the cytotoxic and cytostatic effects of a novel benzothiazole derivative, 6-Amino-2-n-pentylthiobenzothiazole. We present a multi-assay strategy employing three distinct, yet complementary, methods to build a comprehensive cytotoxicity profile: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction. This guide is designed for researchers aiming to characterize the in vitro anticancer potential of new chemical entities, emphasizing the scientific rationale behind each step to ensure robust and reproducible data generation.

Introduction: The Rationale for Multi-Parametric Cytotoxicity Assessment

Initial drug discovery efforts often rely on high-throughput screens to identify compounds that inhibit cancer cell proliferation. However, a simple reduction in viable cell number can result from vastly different biological outcomes: cytostatic effects (inhibition of proliferation) or cytotoxic effects (induction of cell death). Furthermore, cytotoxic compounds can trigger cell death through various mechanisms, primarily necrosis or apoptosis.[2] Understanding the precise mechanism of action is critical for lead optimization and predicting in vivo efficacy.

6-Amino-2-n-pentylthiobenzothiazole belongs to a class of compounds known for a range of biological activities.[1][3] A thorough evaluation of its effect on human cells is a foundational step in assessing its therapeutic index—the ratio between its efficacy against cancer cells and its toxicity toward normal cells. A promising anticancer agent should ideally exhibit selective cytotoxicity against malignant cells while sparing healthy ones.[4]

This protocol outlines a three-pronged approach to move beyond a simple "live/dead" readout:

  • Metabolic Viability (MTT Assay): Measures the activity of mitochondrial dehydrogenases, providing an indication of overall cellular health and metabolic function.[5] A reduction in the MTT signal indicates either cell death or a significant decrease in metabolic activity.

  • Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[6][7] This is a hallmark of necrosis or late-stage apoptosis.

  • Apoptosis Induction (Caspase-3/7 Assay): Measures the activity of key "executioner" caspases, Caspase-3 and Caspase-7.[8][9] Their activation is a central event in the apoptotic signaling cascade.[10]

By integrating data from these three assays, researchers can build a detailed picture of how 6-Amino-2-n-pentylthiobenzothiazole affects cells, distinguishing between cytostatic and cytotoxic effects and identifying the primary mechanism of cell death.

Integrated Experimental Workflow

The overall process involves parallel cell culture plates for each assay to ensure that the data collected is comparable and reflects the compound's effect under identical conditions.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis P1 Select & Culture Cell Lines (e.g., A549, MCF-7, MRC-5) P2 Prepare Compound Stock (6-Amino-2-n-pentylthiobenzothiazole in DMSO) E1 Seed Cells in 96-Well Plates (Separate plates for each assay) E2 24h Incubation (Allow cell adherence) E1->E2 E3 Treat with Compound (Serial dilutions + Controls) E2->E3 E4 48h Incubation (Or desired time-point) E3->E4 A1 MTT Assay (Metabolic Activity) E4->A1 Perform Assays in Parallel A2 LDH Assay (Membrane Integrity) E4->A2 Perform Assays in Parallel A3 Caspase-3/7 Assay (Apoptosis) E4->A3 Perform Assays in Parallel D1 Measure Signal (Absorbance / Luminescence) A1->D1 A2->D1 A3->D1 D2 Calculate % Viability / % Cytotoxicity Determine IC50 Values D1->D2 D3 Compare Results Across Assays & Cell Lines D2->D3

Caption: Integrated workflow for multi-parametric cytotoxicity analysis.

Materials and Reagents

  • Compound: 6-Amino-2-n-pentylthiobenzothiazole

  • Cell Lines:

    • A549 (Human Lung Carcinoma)

    • MCF-7 (Human Breast Adenocarcinoma)

    • MRC-5 or other suitable normal human fibroblast line (Non-cancerous control)

  • Culture Media: Appropriate media for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Cell Culture: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl sulfoxide (DMSO).

  • Assay Kits:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent and solubilization solution (e.g., acidified isopropanol or SDS).[11][12]

    • LDH Cytotoxicity Assay Kit (colorimetric or luminescent).[6][13]

    • Caspase-Glo® 3/7 Assay Kit (or equivalent).[8]

  • Equipment: Humidified incubator (37°C, 5% CO₂), Biosafety cabinet, Inverted microscope, Microplate reader (absorbance and luminescence capabilities), Centrifuge, Multichannel pipettes.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Seeding

Causality: Consistent cell health and seeding density are paramount for reproducible results. Over-confluent or sparsely seeded cells can respond differently to cytotoxic agents. This protocol establishes a uniform starting point for all experiments.

  • Cell Maintenance: Culture cells according to supplier recommendations. Passage cells when they reach 80-90% confluency to maintain them in the logarithmic growth phase.

  • Cell Counting: Harvest cells using Trypsin-EDTA and neutralize with complete medium. Perform a cell count using a hemocytometer or automated cell counter. Assess viability (should be >95%) with Trypan Blue exclusion.

  • Seeding: Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well, optimize for each cell line). Seed 100 µL of the cell suspension into each well of three separate clear-bottom, 96-well plates (one for each assay).

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.[14]

Protocol 2: Compound Preparation and Treatment

Causality: The solubility and stability of the test compound are critical. Using a high-concentration stock in DMSO minimizes the final solvent concentration in the culture, preventing solvent-induced toxicity.

  • Stock Solution: Prepare a 10 mM stock solution of 6-Amino-2-n-pentylthiobenzothiazole in sterile DMSO. Aliquot and store at -20°C.

  • Working Solutions: On the day of the experiment, perform serial dilutions of the stock solution in serum-free medium to create 2X concentrations of your desired final test concentrations (e.g., ranging from 200 µM to 0.1 µM).

  • Cell Treatment: After the 24-hour cell adherence incubation, carefully remove the medium from the wells. Add 100 µL of the appropriate working solution to each well.

    • Test Wells: Compound dilutions.

    • Vehicle Control: Medium with the same final DMSO concentration as the highest compound dose.

    • Untreated Control: Fresh complete medium.

  • Incubation: Return the plates to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour time point is a common starting point for IC50 determination.

Protocol 3: MTT Assay for Cell Viability

Causality: This assay leverages the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt MTT into a purple formazan product via mitochondrial reductase enzymes. The amount of formazan is directly proportional to the number of living cells.[11]

  • MTT Addition: At the end of the treatment incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the untreated control wells under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of MTT solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

Protocol 4: LDH Assay for Cytotoxicity

Causality: Cell death involving membrane rupture (necrosis) releases the stable cytosolic enzyme LDH into the culture supernatant. This assay measures the enzymatic activity of LDH, which is proportional to the number of lysed cells.[13][15]

  • Control Preparation: To create a "Maximum LDH Release" control, add 10 µL of the kit's Lysis Buffer to three untreated wells 45 minutes before the end of the incubation period.

  • Supernatant Transfer: Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (as per the manufacturer's protocol) to each well containing the supernatant.[6]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Add 50 µL of Stop Solution (if required by the kit) and measure absorbance at 490 nm.

  • Calculation:

    • % Cytotoxicity = [(Abs_Sample - Abs_Untreated) / (Abs_MaxRelease - Abs_Untreated)] * 100

Protocol 5: Caspase-3/7 Assay for Apoptosis

Causality: This luminescent "add-mix-measure" assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated Caspase-3 and -7. This cleavage releases aminoluciferin, which is then used by luciferase to generate a light signal directly proportional to the amount of active executioner caspases.[8]

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Procedure: Remove the plate from the incubator and allow it to cool to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 2 minutes at 300-500 rpm. Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a microplate reader.

  • Data Expression: Results are typically expressed as Relative Luminescence Units (RLU) or as fold-change over the vehicle control.

Data Presentation and Interpretation

Data should be collated to provide a clear, comparative view of the compound's effects.

Table 1: Example Cytotoxicity Data for 6-Amino-2-n-pentylthiobenzothiazole (48h)

Cell Line IC50 (MTT Assay) Max LDH Release (% of Control) Max Caspase-3/7 Activity (Fold Change)
A549 (Lung Cancer) 15.2 µM 75% at 50 µM 4.5x at 20 µM
MCF-7 (Breast Cancer) 28.7 µM 60% at 50 µM 6.2x at 30 µM

| MRC-5 (Normal Lung) | > 100 µM | < 10% at 50 µM | 1.2x at 30 µM |

Interpreting the Results:

  • Low IC50 (MTT) + High Caspase Activity + Delayed/Low LDH Release: This profile strongly suggests the compound induces apoptosis. The MTT signal drops due to apoptotic processes, caspases are highly active, but significant membrane rupture (LDH release) only occurs at higher concentrations or later time points.

  • Low IC50 (MTT) + High LDH Release + Low Caspase Activity: This indicates a primary necrotic or necroptotic mechanism of cell death, where loss of membrane integrity is an early event.

  • High IC50 (MTT) + Low LDH Release + Low Caspase Activity: The compound is likely cytostatic rather than cytotoxic at the tested concentrations, inhibiting cell growth without directly killing the cells.

  • Selectivity Index (SI): Calculated as IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 2 is generally considered a good starting point for a selectively toxic compound. In the example table, the SI for A549 cells would be >6.5, indicating promising selectivity.

G cluster_effects Cellular Effects cluster_assays Assay Readouts Compound Test Compound (6-Amino-2-n-pentylthiobenzothiazole) Viability Reduced Metabolic Activity Compound->Viability Membrane Membrane Damage (Necrosis) Compound->Membrane Apoptosis Apoptosis Induction Compound->Apoptosis MTT MTT Assay Signal ↓ Viability->MTT Measures LDH LDH Release ↑ Membrane->LDH Measures Caspase Caspase-3/7 Activity ↑ Apoptosis->Caspase Measures

Caption: Relationship between cellular effects and assay readouts.

References

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Assay Guidance Manual: Cell Viability Assays. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Interchim. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health (NIH). [Link]

  • Muse® Caspase-3/7 Kit. Luminex Corporation. [Link]

  • Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

  • Cytotoxicity of compounds toward various cell lines. ResearchGate. [Link]

  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. National Institutes of Health (NIH). [Link]

  • The role of oxidative stress in 63 T-induced cytotoxicity against human lung cancer and normal lung fibroblast cell lines. National Institutes of Health (NIH). [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health (NIH). [Link]

  • Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science. [Link]

  • Anticancer activity of small amphipathic β²,²-amino acid derivatives. PubMed. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. National Institutes of Health (NIH). [Link]

  • Investigation of the anticancer activity of 2-amino-6-methylbenzothiazole and corresponding Pd(II) complex using molecular docking simulations. ResearchGate. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. [Link]

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Method

High-Throughput Screening of 6-Amino-2-n-pentylthiobenzothiazole Analogues for Neuroprotective Agents

Application Note and Protocol Introduction: The Therapeutic Potential of the Benzothiazole Scaffold The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocol

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Within this class, 6-Amino-2-n-pentylthiobenzothiazole and its analogues have garnered significant interest. This interest is largely due to their structural similarity to Riluzole, the first FDA-approved drug demonstrated to slow the progression of Amyotrophic Lateral Sclerosis (ALS).[1][4] Riluzole's therapeutic effects are primarily attributed to its neuroprotective properties, which involve the modulation of glutamatergic neurotransmission and the inhibition of voltage-gated sodium channels.[5][6][7]

ALS, along with other neurodegenerative diseases like Alzheimer's and Parkinson's disease, is characterized by the progressive loss of neuronal function.[8] A key pathological mechanism implicated in this process is excitotoxicity, where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death.[5][9] Therefore, identifying novel compounds that can mitigate excitotoxicity is a primary goal in neuroprotective drug discovery.

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify and characterize novel neuroprotective agents from a library of 6-Amino-2-n-pentylthiobenzothiazole analogues. We present a robust, cell-based phenotypic screening protocol centered on a glutamate-induced excitotoxicity assay, a highly relevant model for discovering compounds with therapeutic potential in neurodegenerative disorders.[10][8]

Principle of the Assay: Modeling Excitotoxicity for Drug Discovery

The primary screening assay described here is a functional, cell-based assay designed to identify compounds that protect neurons from glutamate-induced excitotoxicity. This phenotypic screening approach offers a significant advantage over target-based screening as it does not require prior knowledge of a specific molecular target.[11] Instead, it assesses the ability of a compound to produce a desired physiological outcome—in this case, neuronal survival—allowing for the discovery of compounds acting through potentially novel mechanisms.[11]

The assay relies on the following principle:

  • Neuronal Culture: A suitable neuronal cell line or primary neurons are cultured in a multi-well plate format (e.g., 384-well) amenable to HTS. These neurons must express functional glutamate receptors (e.g., NMDA, AMPA) to be susceptible to excitotoxicity.[9]

  • Compound Pre-treatment: The library of benzothiazole analogues is added to the cells for a defined pre-incubation period.

  • Excitotoxic Insult: A high concentration of glutamate is added to the culture medium, which, in the absence of a protective compound, will over-activate glutamate receptors, leading to calcium influx, mitochondrial dysfunction, and ultimately, apoptotic cell death.[10][9]

  • Endpoint Measurement: After an incubation period, cell viability is measured using a robust detection reagent (e.g., a resazurin-based assay or ATP quantification).

  • Hit Identification: Compounds that result in a statistically significant increase in cell viability compared to the glutamate-treated control wells are identified as "hits."

This methodology allows for the rapid evaluation of thousands of compounds, identifying those that confer neuroprotection against a key pathological driver of neurodegeneration.[12]

High-Throughput Screening Workflow

A successful HTS campaign requires meticulous planning and execution. The following workflow outlines the key stages, from initial compound library preparation to hit confirmation.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Analysis & Confirmation Compound_Prep Compound Library Preparation & Plating Cell_Culture Neuronal Cell Culture & Seeding Compound_Add Compound Addition to Assay Plates Compound_Prep->Compound_Add Cell_Culture->Compound_Add Glutamate_Insult Glutamate-Induced Excitotoxicity Compound_Add->Glutamate_Insult Assay_Readout Data Acquisition (Viability Assay) Glutamate_Insult->Assay_Readout Data_Analysis Primary Data Analysis (Z'-Factor, % Inhibition) Assay_Readout->Data_Analysis Hit_Selection Hit Selection & Prioritization Data_Analysis->Hit_Selection Dose_Response Dose-Response Confirmation (IC50) Hit_Selection->Dose_Response Secondary_Assay Secondary/Orthogonal Assay Validation Dose_Response->Secondary_Assay

Caption: High-Throughput Screening (HTS) workflow for identifying neuroprotective compounds.

Detailed Protocol: Glutamate-Induced Excitotoxicity Assay

This protocol is optimized for a 384-well plate format. All manipulations should be performed in a sterile biosafety cabinet.

I. Materials and Reagents
Reagent/MaterialSupplier & Cat. No. (Example)Storage
HT22 Hippocampal Neuronal CellsMillipore, SCC129Liquid Nitrogen
Dulbecco's Modified Eagle Medium (DMEM)Gibco, 119650924°C
Fetal Bovine Serum (FBS), QualifiedGibco, 26140079-20°C
Penicillin-Streptomycin (10,000 U/mL)Gibco, 15140122-20°C
L-Glutamic acid monosodium saltSigma-Aldrich, G1626Room Temp
Riluzole (Positive Control)Sigma-Aldrich, R116Room Temp
DMSO, Cell-culture GradeSigma-Aldrich, D2650Room Temp
CellTiter-Glo® 2.0 Assay (ATP measurement)Promega, G92434°C
384-well clear-bottom, white-walled platesCorning, 3707Room Temp
II. Experimental Procedure

Step 1: Cell Seeding

  • Culture HT22 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • On the day of the assay, aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium, centrifuge the cell suspension at 200 x g for 5 minutes, and resuspend the pellet in fresh medium.

  • Count the cells and adjust the density to 2 x 10⁵ cells/mL.

  • Using a multi-channel pipette or automated dispenser, seed 5,000 cells (in 25 µL) into each well of the 384-well plates.

  • Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

Step 2: Compound Plating and Addition

  • Prepare a compound source plate by serially diluting the 6-Amino-2-n-pentylthiobenzothiazole analogue library in 100% DMSO to a concentration of 10 mM (stock).

  • From the stock plate, create an intermediate plate by diluting compounds to 400 µM in assay medium (DMEM, 10% FBS). This is a 25X dilution.

  • Using a pintool or acoustic liquid handler (e.g., Echo), transfer 100 nL of the compound library, positive control (Riluzole), and negative control (DMSO) to the assay plates containing the seeded cells. This results in a final screening concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Plate Layout: Dedicate columns 1-2 for negative controls (DMSO vehicle) and columns 23-24 for positive controls (Riluzole, 5 µM final concentration).

  • Incubate the plates for 1 hour at 37°C, 5% CO₂.

    • Scientist's Note: The 1-hour pre-incubation allows the compounds to permeate the cells and engage with their potential targets before the excitotoxic insult is applied.

Step 3: Glutamate Challenge

  • Prepare a 50 mM stock solution of L-Glutamate in sterile PBS.

  • Dilute the stock solution in serum-free DMEM to prepare a 2X working solution of 10 mM Glutamate .

  • Add 25 µL of the 10 mM Glutamate solution to all wells except for the "untreated" control wells (e.g., column 1), which receive 25 µL of serum-free DMEM instead. The final concentration of glutamate in the assay wells will be 5 mM .

  • Incubate the plates for 16-20 hours at 37°C, 5% CO₂.

Step 4: Cell Viability Measurement (Data Acquisition)

  • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Prepare the CellTiter-Glo® 2.0 reagent according to the manufacturer's protocol.

  • Add 25 µL of the CellTiter-Glo® reagent to each well.

  • Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader (e.g., BMG PHERAstar or equivalent).

III. Data Analysis and Hit Identification

1. Assay Quality Control (QC): The robustness of the HTS assay must be validated for each screening batch. The Z'-factor is a statistical measure of assay quality and is calculated using the signals from the positive and negative controls.

  • Negative Control (0% effect): Glutamate + DMSO (e.g., column 2)

  • Positive Control (100% protection): No Glutamate + DMSO (e.g., column 1)

The formula is: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

Z'-factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Acceptable for screening
< 0Assay is not suitable

Trustworthiness Insight: An assay with a Z'-factor > 0.5 is considered highly robust and suitable for HTS, indicating a large separation band between the positive and negative controls, which minimizes the likelihood of false positives or negatives.[13]

2. Hit Identification: The activity of each test compound is calculated as the percent protection from glutamate-induced cell death.

% Protection = ( (Luminescence_compound - Mean_neg) / (Mean_pos - Mean_neg) ) * 100

A "hit" is typically defined as a compound that exhibits a percent protection value greater than three standard deviations above the mean of the negative (DMSO) controls. A common threshold for primary HTS is >50% protection .

Post-Screening: Hit Confirmation and Secondary Assays

A primary screen is only the first step. Hits must be validated through a rigorous follow-up process to eliminate artifacts and confirm their biological activity.

  • Hit Confirmation: Re-test the identified hits from the primary screen in the same assay to confirm their activity and rule out experimental error.

  • Dose-Response Analysis: Perform a 10-point serial dilution of the confirmed hits to determine their potency (EC₅₀). This helps prioritize the most potent compounds for further study.

  • Orthogonal/Secondary Assays: Validate hits in a different, complementary assay to confirm their neuroprotective mechanism. Since many benzothiazoles, like Riluzole, are known to modulate sodium channels, a fluorescence-based sodium influx assay is an excellent secondary screen.[13][14][15]

Example Secondary Assay: Sodium Flux Assay

Voltage-gated sodium channels (NaVs) are critical for neuronal excitability, and their over-activation contributes to excitotoxicity.[5] An HTS-compatible sodium flux assay can determine if hit compounds act by inhibiting these channels.[13][16]

Sodium_Channel_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NaV Voltage-Gated Sodium Channel (NaV) Na_in Low [Na+] NaV->Na_in Na_out High [Na+] Na_out->NaV Influx Glutamate_Release Glutamate Release Na_in->Glutamate_Release Triggers Depolarization Membrane Depolarization Depolarization->NaV Activates Benzothiazole Benzothiazole Analogue (Hit) Benzothiazole->NaV Inhibits

Caption: Proposed mechanism of action for hit compounds targeting voltage-gated sodium channels.

This assay uses a sodium-sensitive fluorescent dye to measure the influx of sodium into cells upon depolarization.[13][15] Active compounds from the primary screen that also inhibit sodium influx in this secondary assay are highly valuable candidates, as they likely share a mechanism of action with the clinically approved neuroprotectant, Riluzole.[6]

Conclusion

The protocol detailed in this application note provides a robust and scientifically sound framework for the high-throughput screening of 6-Amino-2-n-pentylthiobenzothiazole analogues. By employing a phenotypically relevant primary assay and a mechanistically informative secondary assay, researchers can efficiently identify and validate novel neuroprotective compounds. This strategy accelerates the early stages of drug discovery and increases the probability of advancing promising candidates toward preclinical development for the treatment of devastating neurodegenerative diseases.

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  • New Anticandidous 2-Alkylthio-6-aminobenzothiazoles. MDPI.[Link]

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Application

Application Notes &amp; Protocols: Formulation of 6-Amino-2-n-pentylthiobenzothiazole for In Vivo Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 6-Amino-2-n-pentylthiobenzothiazole (herein designated as APB) for in vivo precl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 6-Amino-2-n-pentylthiobenzothiazole (herein designated as APB) for in vivo preclinical studies. Benzothiazole derivatives, including APB, often exhibit significant lipophilicity and poor aqueous solubility, posing a substantial challenge for achieving adequate bioavailability and consistent exposure in animal models.[1][2] This guide moves beyond simple recipes, delving into the rationale behind pre-formulation assessment, outlining multiple formulation strategies with detailed, step-by-step protocols, and establishing methods for validating formulation stability. The objective is to equip researchers with the necessary knowledge to develop robust, reproducible, and effective formulations tailored to their specific experimental needs.

Introduction: The Formulation Challenge

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[3][4][5] 6-Amino-2-n-pentylthiobenzothiazole (APB) has been specifically identified for its antifungal efficacy in vitro and in vivo.[6][7] However, like many new chemical entities (NCEs), the therapeutic potential of APB in broader systemic applications can be hindered by its physicochemical properties.[8] It is estimated that up to 90% of new drug candidates exhibit poor water solubility, which is a primary cause of low or erratic oral bioavailability and can complicate parenteral administration.[1][9]

Effective preclinical evaluation—whether for pharmacokinetic, toxicological, or efficacy studies—is critically dependent on a reliable formulation that can deliver the compound to the target site at a sufficient concentration.[10][11] This guide provides a systematic approach to formulating APB, beginning with essential pre-formulation characterization and progressing to detailed protocols for common and effective solubilization techniques.

Pre-Formulation Characterization: The Foundation of Rational Design

Before attempting any formulation, a thorough understanding of the compound's physicochemical properties is paramount.[10][12] This initial characterization informs the selection of an appropriate formulation strategy and can prevent costly and time-consuming trial-and-error approaches. Given the limited availability of API in early discovery, these studies should be designed for maximum information yield from minimal material.

Key Physicochemical Parameters

A minimal set of characterization data is required to make informed decisions. This data should be systematically collected and documented.

Parameter Methodology Rationale & Implication for Formulation
Aqueous Solubility Shake-flask method in buffers (pH 1.2, 4.5, 6.8, 7.4)Determines intrinsic solubility and pH-dependent effects.[10] Low solubility (<10 µg/mL) across the pH range confirms the need for enabling formulations.
Solubility Screening Isothermal shake-flask in various GRAS excipientsIdentifies potential solvents, co-solvents, and lipids that can effectively solubilize APB. Essential for selecting components for co-solvent or lipid-based systems.
pKa Potentiometric titration or computational predictionThe 6-amino group suggests basicity. Knowing the pKa helps predict solubility changes in the GI tract and informs the choice of pH-modifying excipients.[13][14]
LogP / cLogP HPLC-based or computational (e.g., ALOGPS)Quantifies lipophilicity. A high LogP (typically >3) indicates poor aqueous solubility and suggests that lipid-based formulations or co-solvents will be necessary.[10]
Melting Point (Tm) Differential Scanning Calorimetry (DSC)Provides information on the compound's crystallinity and physical stability. A high melting point can correlate with low solubility.[12]
Physical Form Polarized Light Microscopy (PLM), XRDDetermines if the compound is crystalline or amorphous. The amorphous form is generally more soluble but may be less stable.[15]
Experimental Workflow for Pre-Formulation

The following diagram illustrates a logical workflow for the initial characterization of APB.

G cluster_0 Phase 1: API Characterization cluster_1 Phase 2: Strategy Selection API Obtain APB (Active Pharmaceutical Ingredient) Solubility Solubility Screening (Aqueous Buffers & Organic Excipients) API->Solubility PhysChem Determine Physicochemical Properties (pKa, LogP, Tm, Physical Form) API->PhysChem Decision Analyze Data: Is Solubility < Target Exposure? Solubility->Decision PhysChem->Decision Formulate Select Enabling Formulation Strategy (e.g., Co-solvent, Cyclodextrin, Lipid-based) Decision->Formulate Yes Simple Use Simple Aqueous Vehicle (e.g., Saline + 0.5% Methylcellulose) Decision->Simple No

Caption: Preclinical Formulation Development Workflow for APB.

Formulation Strategies & Detailed Protocols

Given the anticipated lipophilicity of APB, several enabling strategies can be employed. The choice depends on the intended route of administration, required dose, and available resources.

Protocol 1: Co-Solvent System for Parenteral or Oral Administration

This is often the primary approach due to its simplicity.[12] The goal is to dissolve the compound in a water-miscible organic solvent and then dilute it with an aqueous vehicle.

Rationale: Co-solvents like Polyethylene Glycol 400 (PEG 400) and Propylene Glycol (PG) are excellent solubilizers for hydrophobic compounds.[16] A surfactant such as Tween® 80 or Kolliphor® EL (Cremophor® EL) is often included to improve stability and prevent precipitation upon dilution in aqueous physiological fluids.

Materials:

  • 6-Amino-2-n-pentylthiobenzothiazole (APB)

  • PEG 400 (Pharmacopeial grade)

  • Propylene Glycol (PG) (Pharmacopeial grade)

  • Tween® 80 (Polysorbate 80) (Pharmacopeial grade)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile glass vials, magnetic stirrer, and stir bars

  • 0.22 µm sterile syringe filter

Step-by-Step Methodology:

  • Vehicle Preparation: In a sterile glass vial, prepare the organic vehicle. A common starting composition is a 1:1 ratio of PEG 400 and PG. For a more robust system, a ternary vehicle can be used, for example: 40% PEG 400, 40% PG, and 20% Tween® 80 by volume.

  • Compound Dissolution: Weigh the required amount of APB and add it to the organic vehicle. For example, to prepare a 10 mg/mL stock solution, add 10 mg of APB to 1 mL of the vehicle.

  • Mixing: Vortex vigorously for 2-3 minutes. If the compound does not fully dissolve, gentle warming (to 37-40°C) or sonication in a water bath for 5-10 minutes can be applied. Ensure a clear solution is obtained. This is your stock concentrate.

  • Final Dilution (Prepare fresh on the day of dosing): Slowly add the aqueous vehicle (e.g., sterile saline) to the stock concentrate while vortexing. A common final formulation for administration might contain 10% organic vehicle and 90% aqueous vehicle. For example, to achieve a final concentration of 1 mg/mL, add 100 µL of the 10 mg/mL stock concentrate to 900 µL of sterile saline.

  • Observation: Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should remain clear.

  • Sterilization (for IV/IP): If administering intravenously or intraperitoneally, filter the final diluted solution through a 0.22 µm sterile syringe filter into a fresh sterile vial.

  • Storage: Store the stock concentrate at 4°C, protected from light. The final diluted formulation should be used immediately, ideally within 4 hours of preparation.

Protocol 2: Cyclodextrin-Based Formulation for Parenteral or Oral Administration

Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[15][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and favorable safety profile.[16]

Rationale: The hydrophobic interior cavity of HP-β-CD encapsulates the lipophilic APB molecule, while the hydrophilic exterior interacts with water, rendering the entire complex water-soluble.[17] This method is particularly suitable for IV administration as it avoids potentially irritating organic co-solvents.[9]

Materials:

  • 6-Amino-2-n-pentylthiobenzothiazole (APB)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharmacopeial grade)

  • Sterile Water for Injection (WFI) or Sterile Saline (0.9% NaCl)

  • Sterile glass vials, magnetic stirrer, and stir bars

  • 0.22 µm sterile syringe filter

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in the desired aqueous vehicle (e.g., WFI). For example, to make a 30% solution, dissolve 3 g of HP-β-CD in sterile water and bring the final volume to 10 mL. Gentle warming may be required. Allow the solution to cool to room temperature.

  • Compound Addition: Weigh the required amount of APB and add it directly to the HP-β-CD solution.

  • Complexation: Mix the suspension vigorously. This can be done by stirring with a magnetic stirrer overnight at room temperature or by sonicating the mixture for 30-60 minutes. The goal is to achieve a visually clear solution, indicating successful complexation.

  • pH Adjustment (Optional): Check the pH of the final solution. If necessary, adjust to a physiologically compatible pH (typically 6.5-7.4) using dilute HCl or NaOH.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Store the final formulation at 4°C, protected from light. Stability should be assessed, but these formulations are often stable for several days to weeks.[16]

Administration and In Vivo Considerations

The choice of formulation is intrinsically linked to the route of administration. The following table provides general guidance.

Formulation Type Oral Gavage (PO) Intraperitoneal (IP) Intravenous (IV) Key Considerations
Co-Solvent SuitableSuitableSuitable (with caution)May cause irritation at the injection site (IP) or hemolysis/precipitation (IV). Slow infusion for IV is critical. Final concentration of organic solvents should be minimized (<10-20%).
Cyclodextrin SuitableSuitableHighly Recommended Generally well-tolerated. Reduces risk of precipitation and irritation associated with co-solvents.[9][16]

Typical Dosing Volumes:

  • Mouse: 5-10 mL/kg (e.g., 0.1-0.2 mL for a 20 g mouse)

  • Rat: 5-10 mL/kg (e.g., 1.25-2.5 mL for a 250 g rat)

Stability Assessment of the Formulation: A Self-Validating Protocol

A prepared formulation must be confirmed to be stable for the duration of its intended use.[19][20] Administering a degraded compound or a lower-than-intended concentration can invalidate experimental results.[8][21]

Protocol: Short-Term Stability by HPLC

Objective: To confirm that the concentration of APB in the final prepared formulation remains within ±10% of the initial concentration over a defined period (e.g., 24 hours) at specified storage conditions.[22]

Methodology:

  • Preparation: Prepare the final formulation (e.g., 1 mg/mL of APB in 10% PEG400/90% Saline) as described in the protocols above.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the formulation. Dilute it with an appropriate solvent (e.g., acetonitrile or methanol) to a concentration suitable for HPLC analysis and place it in an HPLC vial. This is your 100% reference sample.

  • Storage: Store the bulk of the remaining formulation under the intended use conditions (e.g., on the benchtop at room temperature and in a refrigerator at 4°C), protected from light.

  • Time Point Sampling: At predetermined time points (e.g., 4, 8, and 24 hours), take another aliquot from each storage condition. Prepare the samples for HPLC analysis in the same manner as the T=0 sample.

  • HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method. The method must be able to resolve the APB peak from any potential degradants or excipient peaks.[19][22]

  • Data Analysis: Calculate the concentration of APB at each time point relative to the T=0 sample. The formulation is considered stable if the concentration remains between 90% and 110% of the initial value.[22]

Biological Context: Potential Mechanism of Action

Benzothiazole derivatives are known to interact with various critical cellular signaling pathways. For instance, many exert their anticancer effects by inhibiting kinases within the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[5]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation APB Benzothiazole Derivative (e.g., APB) APB->PI3K Inhibits

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Amino-2-n-pentylthiobenzothiazole Solubility for Assays

Welcome to the technical support guide for 6-Amino-2-n-pentylthiobenzothiazole (APB). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Amino-2-n-pentylthiobenzothiazole (APB). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting solutions for challenges related to the solubility of this compound in experimental assays. Given its potent biological activities, including antifungal properties, achieving consistent and soluble concentrations is paramount for generating reliable and reproducible data.[1][2]

This guide moves beyond simple protocols to explain the physicochemical principles governing APB's behavior in solution, empowering you to make informed decisions in your experimental design.

Section 1: Physicochemical Profile of 6-Amino-2-n-pentylthiobenzothiazole

Understanding the molecular properties of 6-Amino-2-n-pentylthiobenzothiazole is the first step in troubleshooting its solubility. The molecule's structure, a benzothiazole core with a lipophilic n-pentylthio side chain and a polar amino group, results in a classic low-solubility profile. Benzothiazole derivatives are well-known for their poor solubility in water but good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[3][4] The n-pentylthio group significantly increases lipophilicity, further reducing aqueous solubility.

Table 1: Key Physicochemical Properties of Benzothiazole Derivatives

Property Value / Observation Implication for Solubility
Core Structure Benzothiazole Inherently hydrophobic and poorly soluble in aqueous solutions.[3]
Key Substituents 6-Amino (polar); 2-n-pentylthio (non-polar) The long pentyl chain is the dominant factor, making the compound highly lipophilic and prone to precipitation in aqueous media. The amino group offers a potential handle for pH modification.[5]
Expected Solubility Low in water; High in organic solvents (e.g., DMSO, DMF, Ethanol).[3][6] A "brick dust" like compound, likely requiring a co-solvent approach for most biological assays.

| Appearance | Typically a solid at room temperature.[3] | Energy is required to break the crystal lattice, making dissolution a critical step. |

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 6-Amino-2-n-pentylthiobenzothiazole?

A1: Dimethyl Sulfoxide (DMSO) is the universally recommended solvent for creating high-concentration stock solutions of poorly soluble compounds like APB.[6] Its strong solubilizing power can effectively break down the crystal lattice of the solid compound. We recommend preparing a stock solution at a concentration of 10-50 mM in 100% DMSO. Always ensure the compound is fully dissolved before storage.

Q2: I dissolved my APB in DMSO, but it crashed out of solution when I added it to my cell culture media. Why did this happen?

A2: This is a common and expected phenomenon known as precipitation upon dilution. Your high-concentration DMSO stock creates a kinetically trapped, supersaturated state. When this is diluted into an aqueous buffer where the compound's thermodynamic solubility is very low, the APB molecules rapidly self-associate and precipitate.[4][7] The key is to manage this transition carefully to maintain a metastable, soluble state for the duration of your assay.

Q3: What is the maximum concentration of DMSO I can safely use in my assay?

A3: The tolerance to DMSO is highly dependent on the assay type. For cell-based assays, it is critical to keep the final DMSO concentration as low as possible, typically below 0.5% (v/v) , and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[7] For cell-free biochemical or enzymatic assays, higher concentrations (1-5%) may be tolerated, but this must be validated. Always include a vehicle control (buffer with the same final DMSO concentration) in your experimental design.

Section 3: Troubleshooting Guide: From Precipitation to Publication-Ready Data

This section addresses specific problems you may encounter and provides a logical framework for solving them.

Problem 1: Compound precipitates immediately when diluting DMSO stock into aqueous buffer.
  • Primary Cause: The final concentration of APB in the aqueous medium exceeds its thermodynamic solubility limit.

  • Solution Workflow:

    Caption: Decision workflow for addressing compound precipitation.

    • Solution 1: Optimize the Dilution Protocol. Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. This causes localized high concentrations and immediate precipitation. Instead, use a serial dilution method as detailed in Protocol 2 . Pre-warming the aqueous buffer to the assay temperature (e.g., 37°C) can also marginally increase solubility.

    • Solution 2: Lower the Final Assay Concentration. The most straightforward solution is to reduce the final concentration of APB. Test a lower concentration range in your assay. If a compound is not soluble at 10 µM in media containing 0.1% DMSO, its utility as a potential drug lead is questionable.[7]

    • Solution 3: Modify the Assay Buffer (for Biochemical Assays). For cell-free assays, you can increase the solubility by modifying the buffer. Adding a non-ionic surfactant like 0.01-0.05% Tween-20 or Triton X-100 can help maintain solubility.[7] This is generally not suitable for cell-based assays due to cytotoxicity.

Problem 2: Assay results are inconsistent, non-reproducible, or have a poor dose-response curve.
  • Primary Cause: Time-dependent precipitation or aggregation of APB. The compound may appear soluble initially but crashes out over the course of a long incubation, reducing the effective concentration and leading to variable results.

  • Solutions:

    • Visual Confirmation: Immediately after preparing your final working solution, and at the end of your assay incubation, inspect a sample under a microscope. The presence of crystals or amorphous aggregates confirms precipitation.

    • Test Kinetic Solubility: Before running a full assay, prepare your highest concentration of APB in the final assay buffer. Let it sit for the duration of your assay (e.g., 24 hours at 37°C) and then check for precipitation visually or using a plate-based nephelometry reader.

    • Reduce Incubation Time: If possible, shorten the assay incubation time to minimize the window for precipitation to occur.

Problem 3: The experimental system is intolerant to organic solvents like DMSO.
  • Primary Cause: Certain assays or biological systems cannot tolerate even low levels of organic co-solvents.

  • Solution 1: pH Modification. The 6-amino group on APB is basic and can be protonated at acidic pH. This positive charge can significantly increase aqueous solubility.

    • Method: Prepare a concentrated stock in a small amount of acid (e.g., 0.1 M HCl), then dilute and neutralize to the final desired pH.

    • Caution: You must determine if the compound is stable at low pH and if the final salt concentration and pH are compatible with your assay. This approach requires careful optimization.[8]

    G cluster_low_ph Low pH (e.g., pH 2-4) cluster_neutral_ph Neutral pH (e.g., pH 7.4) A R-NH3+ (Protonated) More Soluble B R-NH2 (Neutral) Less Soluble A->B - H+ B->A + H+

    Caption: Effect of pH on the solubility of the amino group.

  • Solution 2: Use of Solubilizing Excipients. Advanced formulation techniques can be used, such as complexation with cyclodextrins . These are cyclic oligosaccharides that can encapsulate the lipophilic APB molecule, presenting a hydrophilic exterior to the aqueous solvent. This is a more complex approach but can be highly effective.[9]

Section 4: Detailed Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh out the required mass of 6-Amino-2-n-pentylthiobenzothiazole solid.

  • Add Solvent: Add the calculated volume of 100% pure, anhydrous DMSO to achieve a 20 mM concentration.

  • Dissolution: Vortex the mixture vigorously for 2-3 minutes. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[7]

  • Visual Confirmation: Ensure the solution is perfectly clear with no visible particulates.

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C to prevent degradation and water absorption by the DMSO.

Protocol 2: Recommended Serial Dilution Method into Aqueous Medium

This protocol is designed to minimize precipitation when diluting a DMSO stock into an aqueous buffer (e.g., cell culture medium).

  • Thaw Stock: Thaw a single aliquot of your 20 mM APB stock solution at room temperature.

  • Prepare Intermediate Dilution: Create an intermediate dilution of your stock in 100% DMSO. For example, dilute the 20 mM stock 1:10 in DMSO to get a 2 mM solution.

  • Pre-warm Buffer: Warm your final aqueous assay buffer to the experimental temperature (e.g., 37°C).

  • Final Dilution: To make a 10 µM final solution with 0.5% DMSO, add 5 µL of the 2 mM intermediate stock to 995 µL of your pre-warmed aqueous buffer. Crucially, add the DMSO stock to the buffer while vortexing or actively mixing the buffer. This rapid dispersion is key to preventing localized precipitation.

  • Use Immediately: Use the final working solution as quickly as possible after preparation.

Protocol 3: Shake-Flask Method for Equilibrium Solubility Determination

This is the "gold standard" method to determine the true thermodynamic solubility of a compound in a specific buffer.[4]

  • Add Excess Solid: Add an excess amount of solid APB (e.g., 1-2 mg) to 1 mL of your aqueous assay buffer in a glass vial.

  • Equilibrate: Tightly seal the vial and agitate it on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Supernatant: Carefully remove a known volume of the clear supernatant.

  • Quantify: Dilute the supernatant in a suitable organic solvent (e.g., Methanol or Acetonitrile) and quantify the concentration of APB using a validated analytical method such as HPLC-UV or LC-MS. This quantified concentration is the equilibrium solubility.

References
  • Solubility of Things. (n.d.). Benzothiazole.
  • Slideshare. (n.d.). Methods of solubility enhancements.
  • Benchchem. (n.d.). Benzothiazole | High-Purity Reagent for Research.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Krasovska, N., et al. (2016). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Journal of Materials Science and Chemical Engineering.
  • Bujdáková, H., Múcková, M., Klobusický, M., & Sidóová, E. (1995). Efficacy of 6-amino-2-n-pentylthiobenzothiazole on Trichophyton in vitro and in vivo. Mycopathologia. Retrieved from [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Optimization

"6-Amino-2-n-pentylthiobenzothiazole" stability and storage conditions

Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Amino-2-n-pentylthiobenzothiazole. As a compound with potential biological activi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Amino-2-n-pentylthiobenzothiazole. As a compound with potential biological activities, including antifungal properties, understanding its stability and proper storage is critical for obtaining reliable and reproducible experimental results.[1] This document is structured in a question-and-answer format to directly address common challenges and questions regarding the handling and storage of this compound and related benzothiazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the ideal storage conditions for solid 6-Amino-2-n-pentylthiobenzothiazole?
Q2: My stock solution of 6-Amino-2-n-pentylthiobenzothiazole in an aqueous buffer has turned a brownish color. What could be the cause?

A2: The discoloration of your stock solution is likely due to degradation. Aromatic amines, a class of compounds to which 6-Amino-2-n-pentylthiobenzothiazole belongs, are known to be susceptible to oxidation, which can be accelerated by exposure to air and light.[4] Some primary aromatic amines have shown instability in aqueous solutions, particularly under acidic conditions.[5][6] The presence of dissolved oxygen in the buffer can facilitate oxidative degradation, leading to the formation of colored byproducts.

Q3: How can I prevent the degradation of 6-Amino-2-n-pentylthiobenzothiazole in solution?

A3: To minimize degradation in solution, consider the following preventative measures:

  • Use freshly prepared solutions: Whenever possible, prepare solutions on the day of use.

  • Degas your solvent: Before dissolving the compound, degas the solvent or buffer by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Protect from light: Store stock solutions in amber vials or wrap the container with aluminum foil to prevent photo-degradation. Aromatic amines are known to be light-sensitive.[4]

  • Control the pH: If your experimental conditions allow, maintaining a neutral or slightly basic pH may improve stability, as some primary aromatic amines are less stable in acidic media.[5][6]

  • Store under inert atmosphere: For long-term storage of stock solutions, consider overlaying the solution with an inert gas before sealing the container.

  • Low-temperature storage: Storing solutions at -20°C or -70°C can significantly slow down degradation rates.[4]

Q4: I am conducting an experiment at an elevated temperature (e.g., 70°C). How will this affect the stability of 6-Amino-2-n-pentylthiobenzothiazole?

A4: Elevated temperatures can significantly accelerate the degradation of many organic compounds, including primary aromatic amines.[6] Studies on other primary aromatic amines have shown that both time and storage temperature play a crucial role in their stability.[6] If your experiment requires heating, it is crucial to minimize the exposure time at the elevated temperature. It is also advisable to run a control experiment to assess the extent of degradation under your specific conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Prepare fresh stock solutions for each experiment. Verify the purity of the solid compound if it has been stored for an extended period.
Formation of precipitate in solution Poor solubility or degradation leading to insoluble byproducts.Ensure the solvent is appropriate and the concentration is within the solubility limits. If degradation is suspected, prepare a fresh solution using degassed solvent.
Loss of biological activity Chemical degradation of the active compound.Follow the recommended storage and handling procedures to maintain the integrity of the compound. Run a positive control to ensure the assay is performing as expected.

Experimental Workflow & Stability Considerations

Below is a generalized workflow for an experiment involving 6-Amino-2-n-pentylthiobenzothiazole, with key stability checkpoints highlighted.

Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis a Compound Retrieval (Check appearance and storage conditions) b Solvent Preparation (Degas solvent/buffer) a->b Check Purity c Solution Preparation (Prepare fresh, protect from light) b->c Dissolve d Introduction to Assay (Minimize exposure to harsh conditions) c->d Introduce e Incubation (Control temperature and duration) d->e Incubate f Data Acquisition (Analyze samples promptly) e->f Acquire Data g Results Interpretation (Consider potential degradation) f->g Interpret

Caption: Experimental workflow with stability checkpoints.

Potential Degradation Pathway

While the specific degradation pathway for 6-Amino-2-n-pentylthiobenzothiazole is not extensively documented, a plausible initial step involves the oxidation of the amino group, which is a common degradation route for aromatic amines. This can lead to the formation of nitroso, nitro, and eventually polymeric species, often resulting in discoloration of the sample. The thioether linkage could also be susceptible to oxidation under harsh conditions.

Degradation Pathway A 6-Amino-2-n-pentylthiobenzothiazole B Oxidized Intermediates (e.g., Nitroso, Nitro derivatives) A->B Oxidation (O2, light) C Polymeric Byproducts (Colored compounds) B->C Further Reactions

Caption: Plausible oxidative degradation pathway.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 9). Safety and Handling of Benzothiazole: A Guide for Industrial Users.
  • MDPI. (2023, February 25).
  • ResearchGate. (2022, September).
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • ResearchGate. (2025, August 6).
  • Sigma-Aldrich. (2024, August 6).
  • Benchchem. (n.d.). Navigating the Safe Handling of 6-chloro-1,3-benzothiazole-2-thiol: A Comprehensive Guide.
  • ECHEMI. (n.d.).
  • Fisher Scientific. (2025, December 21).
  • Acros Organics. (2025, December 19).
  • Thermo Fisher Scientific. (2024, March 29).
  • OUCI. (n.d.). Determination of 24 primary aromatic amines in aqueous food simulants by combining solid phase extraction and salting-o….
  • PMC - NIH. (n.d.).

Sources

Troubleshooting

Technical Support Center: Synthesis of 6-Amino-2-n-pentylthiobenzothiazole

Welcome to the dedicated technical support center for the synthesis of 6-Amino-2-n-pentylthiobenzothiazole. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are workin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 6-Amino-2-n-pentylthiobenzothiazole. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this important benzothiazole derivative. Here, we address common challenges encountered during its synthesis, offering in-depth troubleshooting guides and frequently asked questions in a user-friendly format. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you in your experimental work.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

The synthesis of 6-Amino-2-n-pentylthiobenzothiazole, while conceptually straightforward, can present several practical challenges. This section is structured to help you diagnose and resolve these issues effectively.

Problem 1: Low or No Product Yield

Low product yield is a frequent and frustrating issue in multi-step organic syntheses. Below is a systematic approach to identifying and rectifying the root cause.

Potential Causes and Recommended Solutions

Potential Cause Diagnostic Check Recommended Solutions
Poor Quality of Starting Materials - Verify the purity of 6-amino-2-mercaptobenzothiazole and n-pentyl halide via NMR, LC-MS, or melting point. - 2-mercaptobenzothiazole precursors are susceptible to oxidation; check for discoloration or the presence of disulfide impurities.[1]- Use freshly opened or purified starting materials. - If oxidation is suspected, consider storing the thiol under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature - Monitor the reaction progress at different temperatures using Thin-Layer Chromatography (TLC).[1] - Note if increasing the temperature leads to the formation of more side products.- If the reaction is sluggish at room temperature, gradually increase the heat.[1] - For the S-alkylation of 2-mercaptobenzothiazoles, moderate heating is often sufficient. - If side reactions are prevalent at higher temperatures, consider running the reaction at a lower temperature for a longer duration.
Inappropriate Base or Stoichiometry - Ensure the base used (e.g., K₂CO₃, NaH, Et₃N) is anhydrous and of high purity. - Verify the molar equivalents of the base and alkylating agent.- For S-alkylation, a slight excess (1.1-1.2 equivalents) of the n-pentyl halide and base is typically optimal. - Stronger bases like NaH may be required if the thiol is less acidic, but can also promote side reactions.
Inefficient Reaction Monitoring - Inconsistent or infrequent TLC analysis.- Regularly monitor the reaction progress using TLC to determine the optimal reaction time and prevent the formation of degradation products.[1]
Problem 2: Presence of Significant Impurities

The formation of side products can complicate purification and reduce the overall yield of the desired 6-Amino-2-n-pentylthiobenzothiazole.

Common Impurities and Mitigation Strategies

  • N-Alkylation Product: Besides the desired S-alkylation, the amino group at the 6-position can also be alkylated by the n-pentyl halide, leading to the formation of a secondary amine impurity.

    • Solution: This side reaction is more likely under strongly basic conditions or at elevated temperatures. Using a milder base (e.g., K₂CO₃) and maintaining a moderate reaction temperature can favor S-alkylation. If N-alkylation remains a significant issue, a protection-deprotection strategy for the amino group may be necessary. A common approach involves acetylation of the amino group, followed by S-alkylation, and subsequent deacetylation.[2][3]

  • Disulfide Formation: The starting material, 6-amino-2-mercaptobenzothiazole, can oxidize to form a disulfide dimer, especially in the presence of air.

    • Solution: Handle the thiol under an inert atmosphere (nitrogen or argon).[1] Degassing the solvent prior to use can also minimize oxidation.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of 6-amino-2-mercaptobenzothiazole and/or n-pentyl halide in the crude product.

    • Solution: Ensure optimal reaction conditions (temperature, time, stoichiometry) as outlined in "Problem 1". Monitor the reaction to completion using TLC.

Problem 3: Challenges in Product Purification and Isolation

Even with a successful reaction, isolating the pure 6-Amino-2-n-pentylthiobenzothiazole can be a hurdle.

Purification Troubleshooting

Issue Observation Recommended Action
Product is an Oil The purified product is a viscous oil, making it difficult to handle and solidify.- Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - If the product remains an oil, consider converting it to a solid salt (e.g., hydrochloride salt) for easier purification by recrystallization. The free base can then be regenerated.[1]
Product Instability on Silica Gel Streaking or degradation of the product is observed on TLC plates or during column chromatography.- Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel.[1] - Consider using neutral or basic alumina for column chromatography.[1] - Alternatively, try a different purification method such as preparative TLC or recrystallization.
Co-elution of Impurities Impurities have similar polarity to the product, making separation by column chromatography difficult.- Experiment with different solvent systems for elution. A gradient elution might be necessary. - If co-elution persists, consider an alternative purification technique like recrystallization from a suitable solvent system.

Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow for the synthesis and troubleshooting of 6-Amino-2-n-pentylthiobenzothiazole.

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting cluster_purification Purification start Start: 6-amino-2-mercaptobenzothiazole + n-pentyl halide reaction S-Alkylation Reaction (Base, Solvent, Temperature) start->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete crude Crude Product workup->crude crude_analysis Analyze Crude Product (TLC, NMR, LC-MS) crude->crude_analysis column Column Chromatography crude->column low_yield Issue: Low Yield crude_analysis->low_yield impurities Issue: Impurities crude_analysis->impurities purification_issue Issue: Purification Difficulty crude_analysis->purification_issue optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) low_yield->optimize_conditions Yes check_sm Check Starting Material Purity low_yield->check_sm Yes impurities->optimize_conditions Other side products protecting_group Consider Protecting Group Strategy impurities->protecting_group N-alkylation observed alternative_purification Alternative Purification (Alumina, Recrystallization) purification_issue->alternative_purification Yes recrystallization Recrystallization column->recrystallization Co-elution final_product Pure 6-Amino-2-n-pentylthiobenzothiazole column->final_product Successful recrystallization->final_product

Caption: A decision-making workflow for the synthesis and troubleshooting of 6-Amino-2-n-pentylthiobenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the synthesis of 6-Amino-2-n-pentylthiobenzothiazole?

A1: A general procedure involves the S-alkylation of 6-amino-2-mercaptobenzothiazole.

Step-by-Step Protocol:

  • To a solution of 6-amino-2-mercaptobenzothiazole (1.0 eq) in a suitable solvent (e.g., DMF, acetone, or ethanol) in a round-bottom flask, add a base such as potassium carbonate (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add n-pentyl bromide or iodide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

This protocol is a general guideline and may require optimization for specific experimental setups.[1]

Q2: Are there any "green" or more environmentally friendly approaches to this synthesis?

A2: Yes, modern synthetic chemistry emphasizes environmentally benign methods. For benzothiazole synthesis in general, this includes using water as a solvent, employing reusable catalysts, and exploring solvent-free reaction conditions.[4] Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and energy consumption.[5] While a specific green protocol for 6-Amino-2-n-pentylthiobenzothiazole may not be widely published, applying these principles, such as choosing a greener solvent like ethanol over DMF, can be a step in the right direction.

Q3: What safety precautions should I take when working with 2-mercaptobenzothiazole derivatives?

A3: 2-Mercaptobenzothiazole and its derivatives are thiols, which means they have a strong, unpleasant odor and should always be handled in a well-ventilated fume hood. They are also susceptible to oxidation, so handling under an inert atmosphere is recommended for sensitive reactions.[1] Always consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information for all chemicals used in the synthesis.

Q4: How can I confirm the structure and purity of my final product?

A4: A combination of analytical techniques is essential for structural confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.

  • Fourier-Transform Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

References

  • Moseev, D., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(8), 2190. [Link]

  • Munirajasekhar, D., Malipeddi, H., & Sunil, M. (2011). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy, 2(3), 223-226.
  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • Shaari, K., et al. (2019). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 23(4), 649-656.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Rathore, V., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 24(03), 057–072. [Link]

  • Kryshchyshyn, A., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 453-455. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2018). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • MDPI. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. [Link]

  • Al-Masoudi, N. A. L., & Al-Sultani, A. A. (2019). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 24(19), 3539. [Link]

  • Kamal, A., & Adil, S. F. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Archiv der Pharmazie, 348(11), 767-779. [Link]

  • National Center for Biotechnology Information. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journal of Organic Chemistry, 12, 2018–2023. [Link]

  • Malaysian Journal of Analytical Sciences. (2019). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 23(4), 649-656.
  • ResearchGate. (2015). (PDF) SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

  • MDPI. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(8), 2190. [Link]

  • ResearchGate. (2011). (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

  • MDPI. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5412. [Link]

  • Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • ResearchGate. (2021). (PDF) Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 22(8), 1339. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Amino-2-n-pentylthiobenzothiazole

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 6-Amino-2-n-pentylthiobenzothiazole. This guide is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 6-Amino-2-n-pentylthiobenzothiazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and analogous syntheses from peer-reviewed literature. Our goal is to help you navigate the common challenges associated with this multi-step synthesis and improve the yield and purity of your target compound.

Overview: A Recommended Synthetic Pathway

The synthesis of 6-Amino-2-n-pentylthiobenzothiazole is not commonly detailed in a single publication. Therefore, we propose a robust and scalable three-step sequence based on reliable, well-documented transformations of the benzothiazole core. This pathway begins with the commercially available and cost-effective starting material, 2-chlorobenzothiazole.

The proposed workflow is as follows:

  • Nitration: Regioselective nitration of 2-chlorobenzothiazole to form 2-chloro-6-nitrobenzothiazole.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride at the C2 position with n-pentanethiol to yield 6-nitro-2-n-pentylthiobenzothiazole.

  • Reduction: Reduction of the C6 nitro group to the target primary amine, 6-amino-2-n-pentylthiobenzothiazole.

Synthetic_Workflow A 2-Chlorobenzothiazole B 2-Chloro-6-nitrobenzothiazole A->B Step 1: Nitration (H₂SO₄, HNO₃) C 6-Nitro-2-n-pentylthiobenzothiazole B->C Step 2: SNAr Reaction (n-Pentanethiol, Base) D 6-Amino-2-n-pentylthiobenzothiazole C->D Step 3: Nitro Reduction (Fe, AcOH) Troubleshooting_SNAr Start Low Yield in SNAr Step Check1 Is the thiolate fully formed? Start->Check1 Check2 Is the solvent appropriate? Check1->Check2 Yes Sol1 Use a stronger base (e.g., NaH) in anhydrous solvent. Check1->Sol1 No Check3 Is the temperature optimal? Check2->Check3 Yes Sol2 Switch to polar aprotic solvent (DMF, DMSO). Check2->Sol2 No Check4 Is the atmosphere inert? Check3->Check4 Yes Sol3 Increase temperature to 60-80°C. Monitor by TLC. Check3->Sol3 No Sol4 Purge system with N₂ or Ar. Check4->Sol4 No End Yield Improved Check4->End Yes Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Decision workflow for troubleshooting the SNAr reaction.

Step 3: Reduction of the Nitro Group

Question: I'm observing multiple byproducts during the reduction of the nitro group to form the final product. How can I get a cleaner reaction?

Answer: The reduction of an aromatic nitro group in the presence of a sulfide linkage can be challenging. Over-reduction or side reactions can occur if the conditions are not controlled.

  • Causality and Recommended Method:

    • Method of Choice: Reduction using metallic iron in acetic acid is a classic, reliable, and high-yielding method for converting aromatic nitro compounds to anilines. It is known for its excellent functional group tolerance and is often preferred over catalytic hydrogenation (which can sometimes cleave C-S bonds) or harsher reagents like SnCl₂. This method was proven effective for a structurally similar reduction on the 2-cyanobenzothiazole core.[1]

    • Mechanism: In the acidic medium, iron acts as the reducing agent. The reaction proceeds through several intermediates (nitroso, hydroxylamine) before reaching the final amine. Incomplete reactions can leave these intermediates as impurities.

    • Side Products: The primary side products are often from incomplete reduction. Azoxy or azo compounds can also form through the condensation of intermediates, especially if the reaction mixture is not sufficiently acidic or if the temperature is too high.

  • Protocol for Clean Reduction:

    • Activation of Iron: Use fine iron powder (high surface area). Some protocols recommend pre-washing the iron powder with dilute HCl to remove any oxide layer, followed by washing with water and ethanol before use.

    • Reaction Setup: Suspend the 6-nitro-2-n-pentylthiobenzothiazole and iron powder in glacial acetic acid.

    • Temperature: Heat the mixture, typically to around 80-100 °C, and monitor the reaction progress by TLC. The reaction is often exothermic, so controlled heating is advised.

    • Workup: After the reaction is complete, cool the mixture, dilute it with water, and filter it through a pad of Celite to remove the iron salts. Basify the filtrate carefully with an aqueous base (e.g., NaOH or Na₂CO₃) to a pH > 8. This will precipitate the crude amine product. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

Question: My final product, 6-Amino-2-n-pentylthiobenzothiazole, is an oil/low-melting solid and is difficult to purify by crystallization. What are my options?

Answer: Amines can be challenging to crystallize. If direct crystallization fails, column chromatography is the standard alternative.

  • Purification Strategy:

    • Column Chromatography: Flash column chromatography on silica gel is the most effective method for purifying compounds of this nature.

      • Eluent System: Start with a non-polar solvent system, such as Hexane/Ethyl Acetate. A gradient elution, gradually increasing the polarity by adding more ethyl acetate, will typically separate the desired product from less polar impurities and more polar baseline material. A small amount of triethylamine (~0.5-1%) can be added to the eluent system to prevent the amine product from tailing on the acidic silica gel.

    • Acid-Base Extraction: Before chromatography, an acid-base wash can significantly clean up the crude product. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with dilute aqueous acid (e.g., 1M HCl) to protonate the desired amine and pull it into the aqueous layer. The neutral impurities will remain in the organic layer. Then, basify the aqueous layer and re-extract the pure amine back into an organic solvent.

    • Salt Formation: If an exceptionally pure, solid material is required for analytical purposes, consider forming a stable salt, such as the hydrochloride or hydrobromide salt. This can be achieved by dissolving the purified free-base in a solvent like ether or ethyl acetate and bubbling dry HCl gas through it, or by adding a solution of HCl in isopropanol. The resulting salt will often be a crystalline solid that is easy to handle.

Quantitative Data Summary

The following table presents typical reaction conditions for the key transformations, compiled from analogous procedures in the literature. These should serve as a starting point for your optimization.

Step Reactants Catalyst/Reagents Solvent Temp (°C) Typical Yield Reference
1. Nitration 2-ChlorobenzothiazoleConc. H₂SO₄, HNO₃None0 - 573-82%[1]
2. SNAr 2-Chloro-6-nitrobenzothiazole, n-PentanethiolNaHCO₃ (or NaH)DMF6070-90% (Est.)[2]
3. Reduction 6-Nitro-2-n-pentylthiobenzothiazoleFe powder, Acetic AcidAcetic Acid80 - 10080-95% (Est.)[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-nitrobenzothiazole (Step 1)

Adapted from literature procedures[1]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (50 mL). Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add 2-chlorobenzothiazole (10 g, 59 mmol) in portions, ensuring the temperature does not exceed 10 °C. Stir until all solid has dissolved.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (4.5 mL, ~106 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of 2-chlorobenzothiazole over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Collect the resulting yellow precipitate by vacuum filtration. Wash the solid with several portions of cold water until the washings are neutral.

  • Dry the solid under vacuum. Recrystallize from ethanol to obtain 2-chloro-6-nitrobenzothiazole as fine needles.

Protocol 2: Synthesis of 6-Amino-2-n-pentylthiobenzothiazole (Steps 2 & 3 Combined)

Step 2: 6-Nitro-2-n-pentylthiobenzothiazole

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.1 g, 52.5 mmol) to anhydrous DMF (100 mL).

  • Cool the suspension to 0 °C and add n-pentanethiol (5.2 g, 6.2 mL, 50 mmol) dropwise. Stir for 30 minutes at room temperature to ensure complete formation of the sodium thiolate.

  • Add a solution of 2-chloro-6-nitrobenzothiazole (10.7 g, 50 mmol) in anhydrous DMF (50 mL) dropwise to the thiolate solution.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (100 mL).

  • Extract the mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 6-nitro-2-n-pentylthiobenzothiazole can be used directly in the next step or purified by chromatography if necessary.

Step 3: 6-Amino-2-n-pentylthiobenzothiazole

  • To a flask containing the crude 6-nitro-2-n-pentylthiobenzothiazole (~50 mmol), add glacial acetic acid (200 mL) and iron powder (14 g, 250 mmol).

  • Heat the stirred suspension to 90 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the mixture to room temperature and dilute with 200 mL of water. Filter the mixture through a pad of Celite to remove iron and its salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Carefully neutralize the mixture by adding 6M aqueous NaOH until the pH is ~9.

  • Extract the product with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to yield the final product.

References

  • Zielińska, J., et al. (2021). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 14(16), 4467. Available at: [Link]

  • Wang, F., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202-3205. Available at: [Link]

  • Bari, S. B. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. New Journal of Chemistry, 42(2), 1-21. Available at: [Link]

  • Krasovaskiy, A., et al. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 25(21), 5214. Available at: [Link]

  • Paterson, L. L., et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journal of Organic Chemistry, 12, 1854–1859. Available at: [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]

  • Khan, H., et al. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Dose-Response Curves for 6-Amino-2-n-pentylthiobenzothiazole

Welcome to the technical support center for researchers working with 6-Amino-2-n-pentylthiobenzothiazole. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to ass...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 6-Amino-2-n-pentylthiobenzothiazole. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to assist you in generating accurate and reproducible dose-response curves. As a compound with known antifungal properties targeting ergosterol biosynthesis, specific challenges may arise during your in vitro experiments.[1] This resource combines foundational principles of pharmacology with practical, field-tested advice to help you navigate these challenges.

Conceptual Overview: The Ideal vs. The Reality of Dose-Response Curves

A dose-response curve is a fundamental tool in pharmacology, illustrating the relationship between the concentration of a drug and its observed effect.[2] The classic sigmoidal curve, often fitted with a four-parameter logistic (4PL) model, provides key insights into a compound's potency (EC50/IC50), efficacy (Emax), and the steepness of the response (Hill slope).[2][3]

However, the journey to a perfect sigmoidal curve is often fraught with challenges. Experimental artifacts and the inherent properties of a compound can lead to a variety of atypical results. This guide will help you diagnose and resolve these issues.

General Troubleshooting & FAQs

This section addresses common problems encountered during dose-response experiments in a question-and-answer format.

Q1: My replicate wells show high variability. What are the common causes and solutions?

High variability between replicate wells is a frequent issue that can obscure the true effect of a test compound. The root causes often lie in inconsistent cell seeding, pipetting errors, or environmental factors within the assay plate.

Troubleshooting Steps:

  • Cell Seeding: Ensure a homogeneous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting to prevent cells from settling.

  • Pipetting Technique: Use calibrated pipettes and practice consistent, slow, and deliberate pipetting to avoid bubbles and ensure accurate volume delivery. When adding reagents, place the pipette tip at the same angle and depth in each well.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, consider leaving the outer wells empty and filling them with sterile PBS or water.

  • Compound Precipitation: 6-Amino-2-n-pentylthiobenzothiazole, like many organic molecules, may have limited solubility in aqueous media. Visually inspect your stock solutions and dilutions for any signs of precipitation. If solubility is an issue, consider using a lower concentration of a cosolvent like DMSO (typically <0.5% final concentration) or exploring alternative formulation strategies.

Q2: My dose-response curve is flat, showing no effect even at high concentrations. What should I do?

A flat dose-response curve suggests that the compound is not producing the expected biological effect within the tested concentration range.

Troubleshooting Steps:

  • Concentration Range: You may not be testing at high enough concentrations. A literature search for similar benzothiazole derivatives can provide a starting point for an appropriate concentration range.[4] If no data is available, a broad range (e.g., from nanomolar to high micromolar) is recommended for initial screening.

  • Compound Integrity: Verify the identity and purity of your 6-Amino-2-n-pentylthiobenzothiazole stock. The compound may have degraded if not stored correctly.[4]

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the compound's effect.[5][6] For example, if you are using a cell viability assay, the compound might be cytostatic (inhibiting growth) rather than cytotoxic (killing cells) at the tested time points. Consider using an assay that measures proliferation, such as a BrdU incorporation assay, in addition to a metabolic assay like MTT.[7]

  • Mechanism of Action: Ensure your experimental model is appropriate for the compound's mechanism. Since 6-Amino-2-n-pentylthiobenzothiazole is known to inhibit ergosterol biosynthesis in fungi, it may not have a potent effect on mammalian cells unless it has off-target activities.[1] If you are working with mammalian cells, you may be investigating an off-target effect, which could require a different assay system.

Q3: I'm observing a "U-shaped" or biphasic dose-response curve. What does this mean?

A U-shaped (or hormetic) curve, where a low dose of the compound produces a stimulatory effect and a high dose produces an inhibitory effect, is a real biological phenomenon.[8]

Troubleshooting Steps:

  • Confirm the Effect: Carefully repeat the experiment, ensuring that the biphasic response is reproducible. Include additional concentration points around the "dip" and "peak" of the curve to better define its shape.

  • Consider Off-Target Effects: Biphasic curves can result from the compound interacting with multiple targets that have opposing effects at different concentrations.

  • Data Analysis: Standard sigmoidal models will not fit a U-shaped curve. Use a non-linear regression model specifically designed for biphasic data, such as the Brain-Cousens model.[8]

  • Experimental Artifacts: At very high concentrations, compound precipitation or other artifacts can lead to a decrease in the observed effect, creating the appearance of a U-shape. Visually inspect the wells at high concentrations for any signs of precipitation.

Q4: My curve doesn't reach a 100% or 0% plateau. How should I analyze this data?

An incomplete dose-response curve, where the upper or lower plateaus are not reached, can make it difficult to accurately determine parameters like EC50 and Emax.

Troubleshooting Steps:

  • Extend the Concentration Range: The most straightforward solution is to re-run the assay with a wider range of concentrations.[2]

  • Constrain the Model: If it is not feasible to extend the concentration range (e.g., due to solubility limits), you may need to constrain the curve fitting.[9] For example, if you have a reliable "no-drug" control, you can constrain the top of the curve to 100%. Similarly, if you have a positive control that produces a maximal effect, you can use this to constrain the bottom of the curve. However, be aware that this introduces an assumption into your analysis.

  • Check for Partial Agonism/Antagonism: A curve that plateaus significantly above 0% effect may indicate that 6-Amino-2-n-pentylthiobenzothiazole is a partial inhibitor. This means it has a lower maximal effect compared to a full inhibitor.

Experimental Protocols & Workflows

Adhering to standardized protocols is crucial for obtaining reproducible results.[10] Below are example protocols that can be adapted for your experiments with 6-Amino-2-n-pentylthiobenzothiazole.

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of 6-Amino-2-n-pentylthiobenzothiazole on cell viability.

Materials:

  • Target cells (e.g., a fungal strain like Saccharomyces cerevisiae or a mammalian cell line)

  • Complete growth medium

  • 6-Amino-2-n-pentylthiobenzothiazole

  • DMSO (for stock solution)

  • 96-well clear flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your cells.

    • Dilute the cells in complete growth medium to the desired seeding density (this should be optimized for your cell line to ensure they are in the exponential growth phase at the end of the assay).

    • Seed the cells into a 96-well plate and incubate overnight to allow for attachment (for adherent cells).

  • Compound Preparation:

    • Prepare a stock solution of 6-Amino-2-n-pentylthiobenzothiazole in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).[11]

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound.

    • Include "vehicle control" wells (medium with the same concentration of DMSO) and "no-cell" blank wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance on a microplate reader at the appropriate wavelength (typically 570 nm).

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blanks from all other wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50.

Workflow Diagram: Dose-Response Experiment

DoseResponseWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Cell Suspension C Seed Cells in 96-Well Plate A->C B Prepare Compound Serial Dilutions D Add Compound Dilutions to Cells B->D C->D E Incubate (e.g., 24-72h) D->E F Add Assay Reagent (e.g., MTT) E->F G Read Plate on Microplate Reader F->G H Normalize Data to Controls G->H I Plot Dose-Response Curve H->I J Fit with Non-Linear Regression I->J K Determine IC50/EC50 J->K

Caption: A typical workflow for a cell-based dose-response experiment.

Data Presentation and Interpretation

Clear presentation of your data is essential for accurate interpretation.

Table 1: Troubleshooting Checklist for Atypical Dose-Response Curves
Observed Problem Potential Cause(s) Recommended Action(s)
High Variability Inconsistent cell seeding, pipetting errors, edge effects, compound precipitation.Refine pipetting technique, use a multichannel pipette, avoid using outer wells, check compound solubility.
Flat Curve (No Effect) Concentration range too low, inactive compound, insensitive assay, inappropriate cell model.Widen concentration range, verify compound integrity, choose a more sensitive assay, confirm the relevance of the cell model to the compound's mechanism.
U-Shaped (Biphasic) Curve Hormesis, off-target effects, experimental artifacts at high concentrations.Confirm with repeat experiments, use a biphasic curve fitting model, check for compound precipitation at high concentrations.
Incomplete Curve (No Plateaus) Concentration range too narrow, partial activity of the compound.Extend concentration range, constrain the model during curve fitting if necessary, consider the possibility of partial inhibition.
Diagram: Troubleshooting Decision Tree

TroubleshootingTree Start Atypical Dose-Response Curve Observed Q1 Is there high variability between replicates? Start->Q1 A1 Refine cell seeding and pipetting technique. Check for edge effects. Q1->A1 Yes Q2 Is the curve flat (no response)? Q1->Q2 No End Re-analyze or Repeat Experiment A1->End A2 Widen concentration range. Verify compound integrity and assay sensitivity. Q2->A2 Yes Q3 Is the curve U-shaped (biphasic)? Q2->Q3 No A2->End A3 Confirm with repeats. Use a biphasic model. Check for artifacts at high concentrations. Q3->A3 Yes Q4 Are the plateaus not reached? Q3->Q4 No A3->End A4 Extend concentration range. Consider constraining the fit. Q4->A4 Yes Q4->End No A4->End

Caption: A decision tree for troubleshooting common dose-response curve issues.

Concluding Remarks

Troubleshooting dose-response curves is an iterative process that requires careful observation, critical thinking, and meticulous experimental technique. By understanding the potential pitfalls and systematically addressing them, you can increase the reliability and reproducibility of your data. This guide provides a starting point for your investigations with 6-Amino-2-n-pentylthiobenzothiazole. Remember to always ground your experimental design in the known and hypothesized biological activity of your compound of interest.

References

  • Vertex AI Search. (2024).
  • AAT Bioquest. (2023). What are some common sources of error in cell viability assays?
  • BioAgilytix. (n.d.).
  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Sword Bio. (2024). Optimizing Ligand Binding Assays for Multi-Analyte Detection, Focusing on Bispecific Antibodies and Biomarkers.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • National Institutes of Health. (n.d.). Emerging Technologies to Increase Ligand Binding Assay Sensitivity.
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  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
  • BEBPA. (n.d.).
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  • Sigma-Aldrich. (n.d.). How to Interpret Dose-Response Curves.
  • GraphPad. (2025). Troubleshooting fits of dose-response curves.
  • National Institutes of Health. (n.d.).
  • Medium. (2025). Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus.
  • YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism.
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  • Sigma-Aldrich. (n.d.). 6-Amino-2-mercaptobenzothiazole 97 7442-07-1.
  • PubMed. (n.d.). 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--II. Biochemical properties.
  • Sigma-Aldrich. (n.d.). 6-Amino-2-cyanobenzothiazole 97 7724-12-1.
  • Santa Cruz Biotechnology. (n.d.). 6-Amino-2-mercaptobenzothiazole | CAS 7442-07-1.
  • PubMed. (2010). Action of 6-amino-3-pyridinols as Novel Antioxidants Against Free Radicals and Oxidative Stress in Solution, Plasma, and Cultured Cells.
  • PubChem. (n.d.). 6-Amino-2-mercaptobenzothiazole | C7H6N2S2 | CID 853584.
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Optimization

Technical Support Center: Overcoming Resistance to 6-Amino-2-n-pentylthiobenzothiazole in Fungi

Welcome to the technical support center for 6-Amino-2-n-pentylthiobenzothiazole (APB), a promising antifungal agent. This guide is designed for researchers, scientists, and drug development professionals who are investig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Amino-2-n-pentylthiobenzothiazole (APB), a promising antifungal agent. This guide is designed for researchers, scientists, and drug development professionals who are investigating the efficacy and mechanisms of action of APB and may be encountering resistance in their fungal models. As a novel benzothiazole derivative, understanding and overcoming resistance is a critical step in its development as a potential therapeutic.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in established principles of antifungal resistance research, providing not just protocols, but the scientific reasoning behind them.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses common initial observations that may suggest the development of resistance to 6-Amino-2-n-pentylthiobenzothiazole.

Question 1: My MIC values for APB against my fungal strain are suddenly higher than expected. What could be the cause?

Answer: An unexpected increase in the Minimum Inhibitory Concentration (MIC) is often the first indicator of potential resistance. However, before concluding that you have a resistant strain, it's crucial to rule out experimental variability. Here are some initial troubleshooting steps:

  • Verify Compound Integrity: Ensure that your stock solution of APB is not degraded. Prepare a fresh stock and repeat the MIC assay.

  • Check Inoculum Density: Inoculum concentration is a critical factor in susceptibility testing.[1][2] An inoculum that is too dense can lead to artificially high MICs. Verify your cell counting method and ensure you are using the recommended inoculum size for your assay.

  • Standardize Testing Conditions: Variations in media pH, incubation time, and temperature can all influence MIC results.[1] Ensure that you are consistently following a standardized protocol, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[3]

  • Confirm Strain Purity: Contamination of your fungal culture with a different, less susceptible species can lead to misleading results. Streak your culture on an appropriate agar medium to check for purity.

Question 2: I'm observing "trailing growth" in my broth microdilution assay with APB. Does this indicate resistance?

Answer: Trailing growth, which is the persistence of a small amount of fungal growth at drug concentrations above the MIC, can complicate the interpretation of susceptibility tests.[2][4] While it can be a characteristic of some resistant strains, it does not always equate to clinical resistance.[4] Here's how to approach this:

  • Refined Endpoint Reading: For compounds like APB that target ergosterol biosynthesis, it is often recommended to read the MIC at a point of significant growth inhibition (e.g., 50% or 80% reduction compared to the growth control) rather than complete inhibition.[2]

  • Direct Ergosterol Synthesis Measurement: To confirm that APB is still active against your strain despite the trailing growth, you can perform an assay to directly measure the inhibition of ergosterol synthesis.[2] A significant reduction in ergosterol levels would suggest that the compound is still hitting its target.

Question 3: My APB compound seems to have lost activity against a previously susceptible fungal strain. How can I confirm this is a true loss of susceptibility?

Answer: A suspected loss of compound activity requires a systematic approach to confirm that the change is in the fungus and not the experimental setup.

  • Establish a Baseline: Always test your APB compound against a known, susceptible wild-type strain in parallel with your potentially resistant strain. This will serve as a positive control for compound activity.

  • Perform Serial Passaging: To confirm that the reduced susceptibility is a stable, heritable trait, passage the fungal strain in the absence of APB for several generations and then re-test the MIC. If the MIC remains high, it suggests a stable genetic or epigenetic change.

  • Consider Intrinsic Resistance: If you are testing APB against a new fungal species, it's possible that this species possesses intrinsic resistance mechanisms.[5][6]

Part 2: In-Depth Troubleshooting Guides - Investigating Resistance Mechanisms

If you have confirmed a stable increase in the MIC of APB against your fungal strain, the next step is to investigate the underlying mechanism of resistance. The most common mechanisms of antifungal resistance include alterations of the drug target, increased drug efflux, and reduced drug uptake.[7][8]

Guide 1: Investigating Target Site Alterations in the Ergosterol Biosynthesis Pathway

6-Amino-2-n-pentylthiobenzothiazole inhibits ergosterol biosynthesis at the C-4 demethylation step.[9][10] A common mechanism of resistance to antifungals that target this pathway is the development of mutations in the genes encoding the target enzymes.[11][12]

Experimental Workflow for Investigating Target Site Alterations

cluster_0 Workflow: Investigating Target Site Alterations A Confirmed Resistant Phenotype (High MIC) B DNA Extraction from Resistant and Susceptible Strains A->B C PCR Amplification of Putative Target Genes (e.g., ERG25, ERG26, ERG27) B->C D Sanger Sequencing of PCR Products C->D E Sequence Alignment and Comparison to Wild-Type D->E F Identification of Nonsynonymous Mutations E->F G Functional Characterization of Mutations (e.g., Site-Directed Mutagenesis) F->G

Caption: A stepwise workflow for identifying resistance-conferring mutations in the target genes of 6-Amino-2-n-pentylthiobenzothiazole.

Step-by-Step Protocol: Sequencing of Putative Target Genes

  • DNA Extraction: Extract high-quality genomic DNA from both the resistant and the parental susceptible fungal strains.

  • Primer Design: Design PCR primers to amplify the coding sequences of the genes involved in C-4 demethylation (e.g., ERG25, ERG26, ERG27).

  • PCR Amplification: Perform PCR to amplify the target genes from the genomic DNA of both strains.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the sequences from the resistant and susceptible strains to identify any mutations. Pay close attention to nonsynonymous mutations that result in an amino acid change.

  • Whole-Genome Sequencing (Optional but Recommended): For a more comprehensive analysis, consider whole-genome sequencing of the resistant strain.[13][14][15] This can reveal mutations in other genes that may contribute to resistance.

Guide 2: Assessing the Role of Efflux Pumps in APB Resistance

Increased drug efflux is a common mechanism of multidrug resistance in fungi.[7][16][17] Efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, can actively remove antifungal agents from the cell, reducing their intracellular concentration.[7][18]

Experimental Workflow for Assessing Efflux Pump Activity

cluster_1 Workflow: Assessing Efflux Pump Activity A Confirmed Resistant Phenotype (High MIC) B Rhodamine 6G Efflux Assay A->B D MIC Determination of APB with Efflux Pump Inhibitor (e.g., Verapamil) A->D F Transcriptional Analysis of Efflux Pump Genes (e.g., CDR1, MDR1) A->F C Compare Fluorescence Accumulation in Resistant vs. Susceptible Strains B->C E Observe Re-sensitization of Resistant Strain D->E

Caption: A multi-pronged approach to determine if efflux pump overexpression is contributing to resistance to 6-Amino-2-n-pentylthiobenzothiazole.

Step-by-Step Protocol: Rhodamine 6G Efflux Assay

This assay uses a fluorescent substrate of many fungal efflux pumps to indirectly measure their activity.[16][17]

  • Cell Preparation: Grow the resistant and susceptible fungal strains to mid-log phase. Wash and resuspend the cells in a glucose-free buffer.

  • Dye Loading: Incubate the cells with Rhodamine 6G to allow for dye uptake.

  • Efflux Induction: Add glucose to energize the efflux pumps and monitor the fluorescence of the supernatant over time using a fluorometer.

  • Data Analysis: A faster increase in extracellular fluorescence in the resistant strain compared to the susceptible strain suggests increased efflux pump activity.

Data Interpretation Table

ObservationInterpretationNext Steps
Increased Rhodamine 6G efflux in resistant strain.Potential involvement of efflux pumps.Perform checkerboard assay with efflux pump inhibitors.
No difference in efflux between strains.Efflux is less likely to be the primary mechanism.Focus on target site analysis.

Step-by-Step Protocol: Checkerboard Assay with an Efflux Pump Inhibitor

This assay determines if inhibiting efflux pumps can re-sensitize the resistant strain to APB.

  • Prepare a 96-well plate: Create a matrix of APB concentrations along one axis and an efflux pump inhibitor (e.g., verapamil) concentrations along the other.

  • Inoculate: Add the resistant fungal strain to each well.

  • Incubate and Read MICs: After incubation, determine the MIC of APB in the presence of varying concentrations of the inhibitor.

  • Analysis: A significant reduction in the MIC of APB in the presence of the efflux pump inhibitor is strong evidence for efflux-mediated resistance.

Part 3: Visualizing the Mechanism of Action and Resistance

The Ergosterol Biosynthesis Pathway and the Target of APB

cluster_2 Ergosterol Biosynthesis Pathway A Squalene B Lanosterol A->B Squalene epoxidase C 4,4-dimethylzymosterol B->C Lanosterol 14-demethylase D 4-methylzymosterol C->D C-4 demethylase (ERG25, ERG26, ERG27) E Zymosterol D->E F Ergosterol E->F APB 6-Amino-2-n-pentylthiobenzothiazole APB->C Azoles Azoles Azoles->B

Caption: The ergosterol biosynthesis pathway, highlighting the C-4 demethylase target of 6-Amino-2-n-pentylthiobenzothiazole (APB) in contrast to the target of azole antifungals.

References

  • Bujdáková, H., Múčková, M., Klobusický, M., & Sidóová, E. (1995). Efficacy of 6-amino-2-n-pentylthiobenzothiazole on Trichophyton in vitro and in vivo. Mycopathologia, 130(3), 141–145. [Link]

  • Keniya, M. V., & Cannon, R. D. (2016). Targeting efflux pumps to overcome antifungal drug resistance. Expert Opinion on Drug Discovery, 11(8), 749–761. [Link]

  • Holmes, A. R., Keniya, M. V., Ivnitski-Steele, I., Lamping, E., & Cannon, R. D. (2016). Targeting efflux pumps to overcome antifungal drug resistance. Future Medicinal Chemistry, 8(12), 1485–1501. [Link]

  • Bujdáková, H., Múčková, M., Klobusický, M., & Sidóová, E. (1995). Efficacy of 6-amino-2-n-pentylthiobenzothiazole on Trichophyton in vitro and in vivo. ResearchGate. [Link]

  • Kuchta, T., Leka, C., Farkas, P., Bujdáková, H., Belajová, E., & Russell, N. J. (1995). Inhibition of sterol 4-demethylation in Candida albicans by 6-amino-2-n-pentylthiobenzothiazole, a novel mechanism of action for an antifungal agent. Antimicrobial Agents and Chemotherapy, 39(7), 1538–1541. [Link]

  • Manoharan, R. K., Lee, J. H., & Kim, Y. G. (2024). Tackling multi-drug resistant fungi by efflux pump inhibitors. Frontiers in Pharmacology, 15, 1380536. [Link]

  • Gabaldón, T., & Carreté, L. (2019). Finding the needle in a haystack: Mapping antifungal drug resistance in fungal pathogen by genomic approaches. PLoS Pathogens, 15(1), e1007463. [Link]

  • Prasad, R., & Rawal, M. K. (2014). Efflux pump proteins in antifungal resistance. Frontiers in Pharmacology, 5, 200. [Link]

  • Cisło-Pakieła, A., & Stolarczyk, M. (2020). Antifungal Styryloquinolines as Candida albicans Efflux Pump Inhibitors: Styryloquinolines are ABC Transporter Inhibitors. Molecules, 25(21), 5039. [Link]

  • Cuomo, C. A., & Wertheimer, J. Q. (2020). Genome-Wide Identification of Variants Associated with Antifungal Drug Resistance. Methods in Molecular Biology, 2108, 203–221. [Link]

  • Kuchta, T., Leka, C., Farkas, P., Bujdáková, H., Belajová, E., & Russell, N. J. (1995). Inhibition of sterol 4-demethylation in Candida albicans by 6-amino-2-n-pentylthiobenzothiazole, a novel mechanism of action for an antifungal agent. Antimicrobial Agents and Chemotherapy, 39(7), 1538–1541. [Link]

  • GRDC. (2024). 'Next-gen' monitoring improving fungicide resistance detection. GroundCover. [Link]

  • Garcia-Rubio, R., & Mellado, E. (2023). The challenges of the genome-based identification of antifungal resistance in the clinical routine. Frontiers in Fungal Biology, 4, 1162441. [Link]

  • Carreté, L., & Gabaldón, T. (2024). New approaches to tackle a rising problem: Large-scale methods to study antifungal resistance. PLoS Pathogens, 20(9), e1012480. [Link]

  • GeneOnline. (2026). CRISPR-Based Tool Developed to Detect Drug Resistance in Candida auris. GeneOnline. [Link]

  • Asati, V., & Sharma, S. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 15(13), 1105–1119. [Link]

  • CDC. (2022). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. YouTube. [Link]

  • Johnson, E. M. (2008). Issues in antifungal susceptibility testing. Journal of Antimicrobial Chemotherapy, 61(suppl_1), i13–i18. [Link]

  • Johnson, E. M. (2008). Issues in antifungal susceptibility testing. UKHSA Research Portal. [Link]

  • Sanglard, D. (2009). Antifungal drug resistance mechanisms in fungal pathogens from the perspective of transcriptional gene regulation. FEMS Yeast Research, 9(7), 1029–1050. [Link]

  • da Silva, A. C. G., de Andrade, Neto, J. B., & de Sousa, M. G. (2020). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Journal of Medical Microbiology, 69(10), 1195–1202. [Link]

  • Wyss Institute. (2026). A CRISPR fingerprint of pathogenic C. auris fungi. Wyss Institute at Harvard University. [Link]

  • Clark, T. A., & Miceli, M. H. (2022). Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 11(Supplement_1), S28–S35. [Link]

  • Quindós, G. (2014). Antifungal Drug Resistance Mechanisms in Pathogenic Fungi: From Bench to Bedside. ResearchGate. [Link]

  • Rex, J. H., Pfaller, M. A., Walsh, T. J., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643–658. [Link]

  • Vanden Bossche, H. (1995). Mechanisms of antifungal resistance. International Journal of Antimicrobial Agents, 5(2), 125–129. [Link]

  • Prasad, R., & Goffeau, A. (2012). Mechanisms of Antifungal Drug Resistance. Cold Spring Harbor Perspectives in Medicine, 2(10), a010305. [Link]

  • Espinel-Ingroff, A. (2008). Mechanisms of resistance to antifungal agents: Yeasts and filamentous fungi. Revista Iberoamericana de Micología, 25(2), 101–106. [Link]

  • Holbrook, E. D., & Garraway, L. A. (2013). Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum. Antimicrobial Agents and Chemotherapy, 57(10), 4930–4937. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Mechanisms of fungal resistance: an overview. Clinical Infectious Diseases, 29(3), 443–457. [Link]

  • Gupta, A. (2024). Antifungal Efficacy of Novel C-6 Methyl-Substituted Benzothiazole Derivatives Against Candida albicans. Journal of Skin Health and Cosmetics, 1(1), 102. [Link]

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2013). Synthesis and Antifungal Activity of Some S-Mercaptotriazolobenzothiazolyl Amino Acid Derivatives. Archiv der Pharmazie, 346(11), 804–813. [Link]

  • Hayes, B. M., & Bleackley, M. R. (2014). Properties and mechanisms of action of naturally occurring antifungal peptides. Current Opinion in Chemical Biology, 20, 11–17. [Link]

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Troubleshooting

Technical Support Center: Investigating Off-Target Effects of 6-Amino-2-n-pentylthiobenzothiazole in Cell-Based Assays

Welcome to the technical support center for researchers utilizing 6-Amino-2-n-pentylthiobenzothiazole. This guide is designed to help you navigate unexpected results and potential off-target effects in your cell-based as...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-Amino-2-n-pentylthiobenzothiazole. This guide is designed to help you navigate unexpected results and potential off-target effects in your cell-based assays. We will explore the underlying reasons for these observations and provide robust troubleshooting strategies to ensure the integrity of your data.

Introduction: Understanding the Benzothiazole Scaffold

The benzothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] 6-Amino-2-n-pentylthiobenzothiazole is one such derivative with noted biological activity. However, like many small molecules, it can exhibit off-target effects or interfere with assay components, leading to data that can be challenging to interpret. This guide will help you identify and mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a significant decrease in cell viability in my cancer cell line, but the effect is not dose-dependent at higher concentrations. What could be happening?

This is a common observation that can point towards several phenomena, including compound precipitation or non-specific cytotoxic effects.

Possible Causes:

  • Compound Precipitation: At higher concentrations, 6-Amino-2-n-pentylthiobenzothiazole may be coming out of solution in your cell culture medium. This can lead to a plateau or even a decrease in the observed effect, as the effective concentration of the soluble compound is no longer increasing. The precipitate itself can also cause cellular stress, confounding the results.

  • Cellular Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell.[3] At higher concentrations, these pumps can become saturated, leading to a non-linear dose-response.

  • Complex Off-Target Pharmacology: The compound might be interacting with multiple targets. At lower concentrations, it may inhibit a pro-survival pathway, leading to cell death. At higher concentrations, it could be engaging other targets that counteract this effect or induce a different cellular response.

Troubleshooting Protocol:

  • Solubility Assessment:

    • Prepare the highest concentration of your compound in your cell culture medium.

    • Incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2).

    • Visually inspect for any precipitate or cloudiness under a microscope.

  • Dose-Response Curve Analysis:

    • Extend your dose range to include more points at the lower end of the curve to accurately determine the IC50.

    • Use a non-linear regression model to fit your data and look for signs of a poor fit at the higher concentrations.

  • Orthogonal Viability Assays:

    • If you are using a metabolic assay like MTT, which measures mitochondrial reductase activity, supplement your findings with a method that measures a different aspect of cell death. For example, a lactate dehydrogenase (LDH) assay measures membrane integrity, and a caspase-3/7 assay measures apoptosis.

Assay TypePrinciplePotential for Artifacts with Benzothiazoles
MTT/XTT Measures metabolic activity via mitochondrial reductases.Can be susceptible to interference from compounds that have reducing or oxidizing properties.
LDH Release Measures plasma membrane damage by quantifying LDH released into the medium.Less prone to direct compound interference but can be affected by compound-induced necrosis versus apoptosis.
Caspase-Glo 3/7 Measures apoptosis through the activation of caspases.Generally robust, but luminescent assays can be affected by compounds that absorb light at the emission wavelength.
CellTiter-Glo Quantifies viable cells based on ATP levels.Considered a gold standard, but ATP levels can be modulated by off-target metabolic effects.
Q2: My compound shows potent activity in a biochemical kinase assay, but this potency is significantly lower in my cell-based assay. Why the discrepancy?

This is a frequent challenge when translating findings from a simplified biochemical system to a complex cellular environment.

Possible Causes:

  • Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration compared to the concentration in the culture medium.[3]

  • High Intracellular ATP: Biochemical kinase assays are often run at ATP concentrations close to the Km of the enzyme. In contrast, intracellular ATP levels are in the millimolar range, providing a much higher competitive challenge for ATP-competitive inhibitors.[3]

  • Protein Binding: The compound may bind to proteins in the cell culture serum or within the cell, reducing the free fraction available to interact with the target.

  • Metabolism: Cells can metabolize the compound into a less active or inactive form.

Troubleshooting Workflow:

start Discrepancy between Biochemical and Cell-Based Potency permeability Assess Cell Permeability (e.g., PAMPA assay) start->permeability atp_competition Perform Cell-Based Target Engagement Assay (e.g., NanoBRET) start->atp_competition serum_effect Compare Activity in Serum-Free vs. Serum-Containing Media start->serum_effect metabolism Incubate with Liver Microsomes and Analyze by LC-MS start->metabolism conclusion Identify Limiting Factor(s) and Optimize Compound or Assay permeability->conclusion atp_competition->conclusion serum_effect->conclusion metabolism->conclusion

Caption: Troubleshooting workflow for potency discrepancies.

Q3: I am using a fluorescence-based readout, and I'm concerned about potential assay interference. How can I check for this?

Fluorescence-based assays are powerful but can be prone to artifacts, especially with aromatic heterocyclic compounds like benzothiazoles.

Possible Causes:

  • Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal.

  • Quenching: The compound could absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in signal (a potential false negative).

  • Light Scattering: Compound precipitates can scatter light, which can be misread by the plate reader as a signal.

Experimental Protocol for Detecting Fluorescence Interference:

  • Compound-Only Control:

    • Prepare a plate with your assay buffer and a dilution series of your compound, without any cells or assay reagents.

    • Read the plate using the same filter set as your main experiment. A significant signal indicates autofluorescence.

  • Quenching Control:

    • Prepare wells with your complete assay system (cells, reagents) to generate a positive signal.

    • Add your compound at various concentrations to these wells just before reading. A concentration-dependent decrease in the signal suggests quenching.

  • Counter-Screen:

    • If possible, use a counter-screen with a different detection method (e.g., luminescence or absorbance) to confirm your initial findings.

Q4: I've heard that 2-aminothiazoles can be "promiscuous" binders. What does this mean and how can I test for it?

Promiscuous compounds, or "frequent hitters," are molecules that appear to be active against a wide range of targets in screening assays. This is often due to non-specific mechanisms rather than selective binding to a specific target. The 2-aminothiazole scaffold has been identified as a potential frequent hitter.[4]

Underlying Mechanisms:

  • Compound Aggregation: At certain concentrations, compounds can form aggregates that sequester and denature proteins, leading to non-specific inhibition.

  • Reactivity: Some compounds can react covalently and non-specifically with proteins.

  • Membrane Disruption: Lipophilic compounds can insert into cell membranes, disrupting their function and leading to broad cellular effects.

Strategies to Identify Promiscuous Activity:

  • Detergent Sensitivity Assay:

    • Repeat your assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.

    • If the compound's activity is significantly reduced in the presence of the detergent, it is likely acting via an aggregation-based mechanism.

  • Selectivity Profiling:

    • Screen your compound against a panel of unrelated targets (e.g., a commercial kinase panel). Activity against a large number of diverse targets is a red flag for promiscuity.

  • Target Engagement Assays:

    • Use a target engagement assay (e.g., cellular thermal shift assay - CETSA, or NanoBRET) to confirm that your compound is directly interacting with your intended target in a cellular context.

cluster_direct Direct Effects cluster_indirect Assay Interference compound 6-Amino-2-n-pentylthiobenzothiazole target Intended Target compound->target On-Target Activity off_target Potential Off-Targets - Kinases - Other Enzymes - Membrane Lipids compound->off_target Off-Target Activity assay Assay Readout - Fluorescence - Luminescence - Absorbance compound->assay Interference (e.g., Autofluorescence)

Caption: Potential interactions of the compound in a cell-based assay.

Concluding Remarks

References

  • Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Rowe, A. A., et al. (2023). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. ACS Infectious Diseases. [Link]

  • ResearchGate. (n.d.). Six physicochemical properties that determine the bioavailability.... [Link]

  • Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Institutes of Health. [Link]

  • ResearchGate. (2024). Synthesis, Characterization, in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents. [Link]

  • Pineda-Ocampo, E., et al. (2022). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. [Link]

  • Buzzetti, F., et al. (2012). Novel 5- and 6-subtituted benzothiazoles with improved physicochemical properties: potent S1P₁ agonists with in vivo lymphocyte-depleting activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Elgemeie, G. H., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances. [Link]

  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. [Link]

  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]

  • Khan, A., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. MDPI. [Link]

  • ResearchGate. (2025). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. [Link]

  • Hemeda, L. R., et al. (n.d.). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. National Institutes of Health. [Link]

  • Devine, S. M., et al. (2016). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. MedChemComm. [Link]

  • ResearchGate. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. [Link]

  • ResearchGate. (2025). Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. [Link]

  • Das, J., et al. (n.d.). Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Iovanna, C., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]

  • Elgemeie, G. H., et al. (n.d.). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing. [Link]

  • Hrast, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

  • PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. [Link]

  • Khan, A., et al. (2013). Efficient synthesis of 2-amino-6-arylbenzothiazoles via Pd(0) Suzuki cross coupling reactions: potent urease enzyme inhibition and nitric oxide scavenging activities of the products. Molecules. [Link]

  • Kim, E. S., et al. (2021). Antioxidant Analogue 6-Amino-2,4,5-Trimethylpyridin-3-ol Ameliorates Experimental Colitis in Mice. Digestive Diseases and Sciences. [Link]

Sources

Optimization

Technical Support Center: Interpreting Unexpected Results with 6-Amino-2-n-pentylthiobenzothiazole

< A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to help you navigate and interpret unexpected experimental results when working wi...

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to help you navigate and interpret unexpected experimental results when working with the benzothiazole derivative, 6-Amino-2-n-pentylthiobenzothiazole . While specific published data on this exact molecule is limited, it belongs to the well-studied benzothiazole class of compounds, which are known to exhibit a wide range of biological activities, from antifungal to anticancer effects.[1][2][3][4][5]

This resource provides a structured troubleshooting framework based on established principles for small molecule inhibitors and the known physicochemical properties of benzothiazole scaffolds.[1][6][7] We will address common pitfalls and unexpected outcomes, helping you distinguish between genuine biological phenomena and experimental artifacts.

Frequently Asked Questions (FAQs)
Q1: I'm not observing the expected biological activity with 6-Amino-2-n-pentylthiobenzothiazole in my assay. What are the most common reasons?

The lack of an expected effect from a small molecule inhibitor can typically be traced to four main areas: the compound itself, the experimental protocol, the biological system, or a misunderstanding of the compound's true mechanism.[6]

  • Compound Integrity & Solubility: The molecule may have degraded or precipitated out of your assay buffer. Poor aqueous solubility is a frequent issue with heterocyclic compounds.[6][8]

  • Experimental Setup: Problems with assay reagents, incorrect timing, or suboptimal cell health can mask the compound's effect.[6]

  • Target Engagement: The compound may not be reaching its intended target inside the cell, or the target might not be essential for the specific biological outcome you are measuring.[6]

  • Mechanism of Action: The compound may not act through your hypothesized pathway. Benzothiazoles are known to be versatile scaffolds, and their derivatives can have varied biological activities.[2][9][10]

Troubleshooting Guide: A Step-by-Step Approach

This section provides a systematic process to diagnose the root cause of your unexpected results.

Section 1: Compound-Related Issues - Is the Molecule the Problem?

Before questioning the biological hypothesis, it is crucial to verify the integrity and behavior of the compound itself.

  • Recommendation: Always source compounds from reputable suppliers who provide a Certificate of Analysis (CoA) with purity data (e.g., from HPLC) and identity confirmation (e.g., from NMR or Mass Spectrometry). If you have synthesized the compound in-house, ensure it has been fully characterized by similar methods.[11][12]

  • Explanation: Absolutely. Poor solubility is a primary reason for the lack of activity in small molecule inhibitors.[6][8] If the compound precipitates, its effective concentration in the assay will be significantly lower than intended, leading to a false-negative result. Aromatic heterocyclic compounds are often prone to solubility issues.[13][14]

  • Troubleshooting Protocol: Visual Solubility Assessment

    • Preparation: Prepare a concentrated stock solution of your compound in 100% DMSO.

    • Dilution: Add the DMSO stock to your final aqueous assay buffer to achieve the desired test concentration. Ensure the final DMSO concentration is low and tolerated by your assay system (typically <0.5%).[6]

    • Incubation: Vortex the solution gently and incubate under the same conditions as your main experiment (e.g., 37°C) for 1-2 hours.[6]

    • Inspection: Visually inspect the solution for any signs of cloudiness or precipitation against a dark background. For a more sensitive check, centrifuge the tube and look for a pellet.[6]

Observation Potential Cause Next Steps
Clear SolutionSolubility is likely not the issue at this concentration.Proceed to Section 2.
Precipitate/CloudinessCompound is precipitating out of solution.Lower the test concentration, or consider formulation aids like non-ionic surfactants (e.g., Tween-20) if compatible with your assay.[8]
  • Explanation: Yes. Small molecules can degrade due to repeated freeze-thaw cycles, exposure to light, or prolonged storage in DMSO, which is hygroscopic and mildly reactive.[8][15]

  • Best Practices:

    • Aliquot your DMSO stock solution into single-use vials to avoid freeze-thaw cycles.[6]

    • Store stocks at -20°C or -80°C in the dark.

    • Prepare fresh dilutions in aqueous buffer immediately before each experiment.

Section 2: Assay-Related Issues & Artifacts

If the compound's integrity and solubility are confirmed, the next step is to investigate the assay itself for potential interference or artifacts.

  • Explanation: Many small molecules can cause "promiscuous inhibition" by forming colloidal aggregates in solution.[16][17] These aggregates can sequester and non-specifically inhibit enzymes, leading to false-positive results that are often time-dependent and sensitive to enzyme concentration.[17][18][19] This is a well-documented artifact in high-throughput screening.[16][20]

  • Workflow for Investigating Promiscuous Aggregation:

G A Initial Hit Observed B Perform Dose-Response Curve A->B C Add Non-Ionic Detergent (e.g., 0.01% Triton X-100) B->C D Vary Enzyme Concentration B->D E Check for Time-Dependence B->E F Steep, non-classical IC50 curve? B->F G IC50 shifts right (potency decreases)? C->G H IC50 increases with higher enzyme concentration? D->H I Inhibition increases with pre-incubation time? E->I J High Likelihood of Promiscuous Aggregation F->J Yes K Likely True Inhibition F->K No G->J Yes G->K No H->J Yes H->K No I->J Yes I->K No G A Unexpected Pathway Activation Observed B Verify Target Engagement (e.g., p-Substrate Western Blot) A->B E Target Engagement Confirmed? B->E C Perform Kinome-wide Scan (Off-Target Profiling) F Off-Targets Identified? C->F D Literature Review: Pathway Crosstalk & Feedback Loops G Plausible Feedback Mechanism Found? D->G E->C Yes J Re-evaluate Primary Target and Assay Conditions E->J No F->D No H Hypothesis: Off-Target Effect F->H Yes I Hypothesis: Feedback Loop Disruption G->I Yes G->J No

Caption: Diagnostic workflow for paradoxical pathway activation.

  • Recommendation: Direct measurement of target engagement is a critical troubleshooting step. [6] * Western Blot: If your compound is expected to inhibit a kinase, probe for the phosphorylation status of its direct downstream substrate. A decrease in phosphorylation of the substrate upon treatment is strong evidence of on-target activity. [6] * Cellular Thermal Shift Assay (CETSA): This technique measures the change in thermal stability of a protein upon ligand binding and can be used to confirm target engagement in a cellular context.

References
  • An In-depth Technical Guide to the Physicochemical Characteristics of 2-Aminobenzothiazole. (n.d.). Benchchem.
  • Evaluating Off-Target Effects: A Comparative Guide for Benzothiazole Derivatives. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. (n.d.). Benchchem.
  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry, 45(8), 1712–1722. [Link]

  • Technical Support Center: Interpreting Unexpected Results with Multi-kinase Inhibitors. (n.d.). Benchchem.
  • Baell, J., & Walters, M. A. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319–339. [Link]

  • Wanjari, P., Bharati, A., & Ingle, V. (2016). Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives. ResearchGate. [Link]

  • Technical Support Center: Small Molecule Inhibitor Experiments. (n.d.). Benchchem.
  • High-throughput Assays for Promiscuous Inhibitors. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Sidoova, E., & Volna, F. (2009). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules, 14(12), 5029–5044. [Link]

  • Coan, K. E. D., & Shoichet, B. K. (2008). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. Journal of the American Chemical Society, 130(29), 9606–9607. [Link]

  • Seidler, J., McGovern, S. L., Dror, O., & Shoichet, B. K. (2003). Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs. Journal of Medicinal Chemistry, 46(21), 4477–4486. [Link]

  • Assay Interference by Chemical Reactivity. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Bujdáková, H., Múcková, M., Klobusický, M., & Sidóová, E. (1995). Efficacy of 6-amino-2-n-pentylthiobenzothiazole on Trichophyton in vitro and in vivo. Mycopathologia, 130(3), 141–145. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Omar, M., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(31), 27329-27346. [Link]

  • Wanjari, P., Bharati, A., & Ingle, V. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. ResearchGate. [Link]

  • Shan, G., Li, Y., Zhang, J., Li, W., Szulwach, K. E., Duan, R., Faghihi, M. A., Khalil, A. M., Lu, L., Paroo, Z., Chan, A. W. S., Shi, Z., Liu, Q., Wahlestedt, C., He, C., & Jin, P. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology, 26(8), 933–940. [Link]

  • A small molecule enhances RNA interference and promotes microRNA processing. (2008). ResearchGate. [Link]

  • Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(49), 35087-35118. [Link]

  • Kinase Inhibitor Profiling Reveals Unexpected Opportunities to Inhibit Disease-Associated Mutant Kinases. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • The Brönsted Basicities of N-Heterocyclic Olefins in DMSO: An Effective Way to Evaluate the Stability of NHO-CO2 Adducts. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology, 26(8), 933-940. [Link]

  • Du, J., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Reports, 14(9), 2239-2250. [Link]

  • Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Borbulevych, O. Y., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1773-1782. [Link]

  • Omar, M., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(31), 27329-27346. [Link]

  • Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(49), 35087-35118. [Link]

  • Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(49), 35087-35118. [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Assay Troubleshooting. (n.d.). MB - About. Retrieved January 16, 2026, from [Link]

  • Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2021). ResearchGate. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). MDPI. [Link]

  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Bentham Science. [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). NIH. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. [Link]

  • Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. (2018). Crimson Publishers. [Link]

  • Recent progress in the modification of heterocycles based on the transformation of DMSO. (n.d.). ScienceDirect. Retrieved January 16, 2026, from [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016). ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antifungal A_ctivity of 6-Amino-2-n-pentylthiobenzothiazole and Ketoconazole_

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the antifungal properties of the investigational compound 6-Amino-2-n-pentylthiobenzothiazole (APB) and the est...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of the investigational compound 6-Amino-2-n-pentylthiobenzothiazole (APB) and the established antifungal drug, ketoconazole. Direct comparative data is limited, therefore this document synthesizes available independent research and presents a robust experimental framework for a head-to-head evaluation, adhering to established scientific protocols.

Introduction: Two Distinct Antifungal Scaffolds

The rising incidence of fungal infections and the emergence of drug-resistant strains necessitate the exploration of novel antifungal agents.[1] Benzothiazoles, a class of heterocyclic compounds, have shown promise as a scaffold for developing new bioactive molecules with a broad spectrum of pharmacological activities.[1] 6-Amino-2-n-pentylthiobenzothiazole (APB) is one such derivative that has been investigated for its activity against pathogenic fungi.[2][3][4]

Ketoconazole, an imidazole derivative, was a pioneering orally active azole antifungal introduced in 1981.[5][6] It represents a well-understood class of antifungals and serves as a crucial benchmark for evaluating new compounds. While its systemic use has been curtailed by the development of newer agents with improved safety profiles, its mechanism and activity spectrum are well-characterized, making it an ideal comparator.[5][7]

Compound Profiles and Mechanisms of Action

Ketoconazole: The Ergosterol Synthesis Inhibitor

Ketoconazole is a broad-spectrum antifungal agent that targets the integrity of the fungal cell membrane.[7][8][]

Mechanism of Action: The primary mode of action for ketoconazole and other azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5][][10] This enzyme is critical in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[8][] By binding to the enzyme, ketoconazole disrupts the conversion of lanosterol to ergosterol.[10] This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which alters membrane fluidity, disrupts the function of membrane-bound enzymes, and ultimately inhibits fungal growth.[6][] This action is primarily fungistatic but can be fungicidal at higher concentrations.[6]

Ketoconazole_MOA Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51A1) Lanosterol->Enzyme Binds to Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Essential component Ketoconazole Ketoconazole Ketoconazole->Enzyme Inhibits Enzyme->Ergosterol Catalyzes conversion

Figure 1: Mechanism of Action of Ketoconazole.

Antifungal Spectrum: Ketoconazole is active against a wide range of fungi, including dermatophytes (e.g., Trichophyton spp.), yeasts (e.g., Candida spp., Malassezia spp.), and dimorphic fungi (e.g., Histoplasma, Blastomyces).[5][6][11]

6-Amino-2-n-pentylthiobenzothiazole (APB): An Emerging Alternative

APB is a synthetic benzothiazole derivative that has demonstrated antifungal properties against both yeasts and dermatophytes.[4]

Mechanism of Action: The mechanism of action for APB appears to be distinct from that of azoles. While azoles inhibit the C-14 demethylation step in ergosterol biosynthesis, evidence suggests that APB interferes with the C-4 demethylation step.[4] This distinction is significant, as it implies that APB may be effective against fungal strains that have developed resistance to azole antifungals. Benzothiazole derivatives have also been shown to induce DNA and protein leakage in fungal spores and inhibit the dimorphic transition of Candida albicans, a key virulence factor.[12]

Comparative Antifungal Activity: A Synthesis of Available Data

Direct, side-by-side comparative studies are scarce. However, by compiling data from separate in vitro and in vivo experiments, a preliminary comparison can be drawn.

In Vitro Susceptibility

Published studies provide minimum inhibitory concentration (MIC) values for both compounds against various fungal species.

  • Against Candida species: An in vitro study on 26 Candida strains showed that for 17 of these strains, the IC₅₀ (concentration inhibiting 50% of growth) for APB was ≤ 40 µmol/ml.[2]

  • Against Trichophyton species: APB was found to inhibit the growth of three Trichophyton strains at a concentration of 65 µg/mL.[3][4] In the same study, ketoconazole inhibited the growth of these strains at a lower concentration range of 20-30 µg/mL, suggesting higher potency in this specific assay.[3][4]

CompoundFungal GenusReported MIC / InhibitionSource
Ketoconazole Trichophyton20-30 µg/mL[3][4]
6-Amino-2-n-pentylthiobenzothiazole (APB) CandidaIC₅₀ ≤ 40 µmol/ml for most strains tested[2]
6-Amino-2-n-pentylthiobenzothiazole (APB) Trichophyton65 µg/mL[3][4]

Table 1: Summary of reported in vitro antifungal activities. Note that experimental conditions may vary between studies.

In Vivo Efficacy
  • Systemic Candidosis (Mice): In a study on generalized candidosis in mice, an optimal dose of 100 mg/kg of APB resulted in a 25% survival rate after 14 days, and C. albicans was not found in the kidneys of the sacrificed mice.[2] In comparison, therapy with 50 mg/kg of ketoconazole led to an 80% survival rate; however, C. albicans was still present in the kidneys.[2] Notably, seven days after treatment discontinuation, the fungus did not reappear in the APB-treated group but was found in the ketoconazole-treated group, suggesting a potential fungicidal or more sustained effect for APB in this model.[2]

  • Dermatophytosis (Guinea Pigs): In an experimental model of dermatophytosis in guinea pigs, a 2.5% APB cream was compared to a 1% clotrimazole cream (another azole antifungal). Both treatments considerably reduced the infection.[3][4]

A Proposed Framework for Direct Comparative Evaluation

To provide a definitive comparison, a standardized, head-to-head study is required. The following protocol outlines a robust methodology based on Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.[13][14][15]

Objective

To determine and compare the in vitro antifungal activity of 6-Amino-2-n-pentylthiobenzothiazole and ketoconazole against a panel of clinically relevant fungal pathogens by determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: Broth Microdilution Assay (CLSI M27/M60)

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare serial dilutions of APB & Ketoconazole in DMSO E Add 1µL of drug dilutions to corresponding wells A->E B Prepare standardized fungal inoculum (e.g., 0.5 McFarland) C Dilute inoculum in RPMI 1640 medium B->C D Dispense 100µL of diluted inoculum into 96-well plate C->D D->E F Include sterility (medium only) & growth (no drug) controls E->F G Incubate plate at 35°C for 24-48 hours F->G H Visually or spectrophotometrically determine fungal growth G->H I MIC: Lowest concentration with significant growth inhibition (e.g., ≥50% reduction) H->I

Figure 2: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Step-by-Step Protocol
  • Preparation of Antifungal Agents:

    • Prepare stock solutions of APB and ketoconazole (as a comparator) in dimethyl sulfoxide (DMSO).

    • Perform two-fold serial dilutions in a separate 96-well plate to create a range of concentrations.

  • Inoculum Preparation:

    • Culture selected fungal strains (e.g., Candida albicans, Candida auris, Trichophyton rubrum) on appropriate agar plates.

    • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This standardizes the number of fungal cells.

    • Dilute this suspension in RPMI 1640 medium (the standard medium for this assay) to achieve the final target inoculum concentration.

  • Plate Inoculation and Dosing:

    • Dispense the diluted fungal inoculum into the wells of a sterile 96-well microtiter plate.

    • Transfer a small volume of the serially diluted antifungal agents from the dilution plate to the corresponding wells of the inoculated plate.

    • Include a positive control (inoculum without drug) and a negative control (medium only) on each plate.

  • Incubation and MIC Determination:

    • Incubate the plates at 35°C for 24 to 48 hours, depending on the organism's growth rate.

    • Determine the MIC by visual inspection or by using a microplate reader. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control well.

Conclusion and Future Directions

Available data suggests that 6-Amino-2-n-pentylthiobenzothiazole (APB) possesses a broad spectrum of antifungal activity, targeting both yeasts and dermatophytes.[2][3][4] While in vitro data against Trichophyton indicates ketoconazole may be more potent, in vivo studies in mice suggest APB could offer a more sustained or even fungicidal effect against Candida albicans.[2][4]

The most compelling feature of APB is its potentially distinct mechanism of action, which targets a different step in the ergosterol biosynthesis pathway than azoles.[4] This positions it as a valuable candidate for further investigation, particularly against azole-resistant fungal strains.

To fully elucidate its potential, direct comparative studies following standardized protocols, such as the one outlined here, are essential. Future research should focus on expanding the panel of fungal species tested, including clinically relevant resistant isolates, and further exploring its mechanism of action and potential for synergistic activity with existing antifungal agents.

References

  • The mechanism of action of the new antimycotic ketoconazole. PubMed. Available at: [Link]

  • What is the mechanism of action (MOA) of ketoconazole as an antifungal agent?. Dr.Oracle. Available at: [Link]

  • Ketoconazole. Wikipedia. Available at: [Link]

  • Antifungal Efficacy of Novel C-6 Methyl-Substituted Benzothiazole Derivatives Against Candida albicans. Scitech Journals. Available at: [Link]

  • Overview on Antifungal Drug: Ketoconazole. IJNRD. Available at: [Link]

  • Ketoconazole. Mechanism of action, spectrum of activity, pharmacokinetics, drug interactions, adverse reactions and therapeutic use. PubMed. Available at: [Link]

  • The antifungal activity of ketoconazole. PubMed. Available at: [Link]

  • Antifungal activity of a new benzothiazole derivative against Candida in vitro and in vivo. International Journal of Antimicrobial Agents. Available at: [Link]

  • Efficacy of 6-amino-2-n-pentylthiobenzothiazole on Trichophyton in vitro and in vivo. PubMed. Available at: [Link]

  • Efficacy of 6-amino-2-n-pentylthiobenzothiazole on Trichophyton in vitro and in vivo. ResearchGate. Available at: [Link]

  • Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Scilit. Available at: [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. Available at: [Link]

  • A Review On Topical Ketoconazole Mechanisms Of Action, spectrum of activity and advances in dermatological uses. ResearchGate. Available at: [Link]

  • Ketoconazole. DermNet. Available at: [Link]

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  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. Available at: [Link]

  • Antifungal Susceptibility Testing for C. auris. CDC. Available at: [Link]

  • Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. Preprints.org. Available at: [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. Available at: [Link]

  • Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. PubMed. Available at: [Link]

  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Semantic Scholar. Available at: [Link]

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  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. PMC - NIH. Available at: [Link]

  • Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships. OUCI. Available at: [Link]

  • 2-Aminobenzothiazole derivatives: search for new antifungal agents. PubMed. Available at: [Link]

  • Synthesis and antifungal evaluation of 6-(N-arylamino)-7-methylthio-5,8-quinolinediones. PubMed. Available at: [Link]

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  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. MDPI. Available at: [Link]

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  • (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. Available at: [Link]

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Comparative

A Comparative Analysis of 6-Amino-2-n-pentylthiobenzothiazole and Clotrimazole in the Management of Dermatophytosis

For Research, Scientific, and Drug Development Professionals Introduction: The Clinical Challenge of Dermatophytosis Dermatophytosis, a superficial fungal infection of keratinized tissues such as skin, hair, and nails, i...

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Introduction: The Clinical Challenge of Dermatophytosis

Dermatophytosis, a superficial fungal infection of keratinized tissues such as skin, hair, and nails, is caused by a group of fungi known as dermatophytes. Common causative genera include Trichophyton, Microsporum, and Epidermophyton. These infections are a significant global health concern, affecting a substantial portion of the population and leading to discomfort and reduced quality of life. The mainstay of treatment has traditionally been the use of topical and systemic antifungal agents. Among the most widely used topical antifungals is clotrimazole, a broad-spectrum imidazole derivative. However, the emergence of resistance and the need for novel therapeutic options have spurred the investigation of new chemical entities. One such compound is 6-Amino-2-n-pentylthiobenzothiazole (APB), a benzothiazole derivative that has demonstrated promising antifungal activity. This guide provides an in-depth, objective comparison of APB and clotrimazole for the treatment of dermatophytosis, supported by experimental data and detailed methodologies to aid researchers and drug development professionals.

Pharmacological Profiles and Mechanisms of Action

A fundamental understanding of the molecular targets and mechanisms of action of antifungal agents is crucial for the development of new therapies and for overcoming resistance. Both APB and clotrimazole interfere with the biosynthesis of ergosterol, an essential component of the fungal cell membrane, but at different points in the pathway.

Clotrimazole: As a member of the azole class of antifungals, clotrimazole exerts its effect by inhibiting the enzyme lanosterol 14-α-demethylase.[1] This enzyme is a cytochrome P450-dependent enzyme critical for the conversion of lanosterol to ergosterol.[2] By disrupting this step, clotrimazole leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, which ultimately compromises the structural integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, at higher concentrations, cell death.[2]

6-Amino-2-n-pentylthiobenzothiazole (APB): APB represents a different class of ergosterol biosynthesis inhibitors. Studies have shown that APB interferes with sterol biosynthesis at the C-4 demethylation step. This mechanism is distinct from that of the azoles. Inhibition of C-4 demethylation leads to the accumulation of 4,4-dimethylsterols and a subsequent disruption of fungal cell membrane function. This alternative target within the ergosterol biosynthesis pathway makes APB a compound of interest, particularly in the context of potential azole resistance.

Diagram of Ergosterol Biosynthesis Inhibition

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol demethylation_14 Lanosterol 14-α-demethylase lanosterol->demethylation_14 Inhibition by Clotrimazole ergosterol_intermediate Ergosterol Precursors demethylation_14->ergosterol_intermediate demethylation_4 C-4 Demethylation ergosterol_intermediate->demethylation_4 Inhibition by APB ergosterol Ergosterol demethylation_4->ergosterol G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Dermatophyte Culture on PDA inoculum_prep Inoculum Preparation & Standardization fungal_culture->inoculum_prep plate_setup 96-Well Plate Setup inoculum_prep->plate_setup antifungal_prep Antifungal Stock & Serial Dilutions antifungal_prep->plate_setup incubation Incubation (4-7 days) plate_setup->incubation mic_determination MIC Determination incubation->mic_determination G animal_prep Animal Preparation & Acclimation infection Infection Induction (Abrasion & Inoculation) animal_prep->infection treatment Topical Treatment Application infection->treatment assessment Clinical Scoring & Mycological Examination treatment->assessment data_analysis Data Analysis & Efficacy Determination assessment->data_analysis

Caption: Workflow for the guinea pig dermatophytosis model.

Synthesis of 6-Amino-2-n-pentylthiobenzothiazole

A plausible synthetic route for 6-Amino-2-n-pentylthiobenzothiazole could start from 4-aminoaniline, which would first be converted to a thiourea derivative. Subsequent cyclization, followed by the introduction of the n-pentylthio group at the 2-position, would yield the final product. The amino group at the 6-position would be present from the starting material.

Conclusion and Future Directions

The available evidence suggests that 6-Amino-2-n-pentylthiobenzothiazole is a promising antifungal agent with a distinct mechanism of action compared to the widely used azole antifungals like clotrimazole. The in vitro data, although limited, indicates its activity against clinically relevant Trichophyton species. I[3]mportantly, the in vivo study in a guinea pig model of dermatophytosis demonstrated comparable efficacy to 1% clotrimazole cream, a gold standard in topical treatment.

[3]The differentiation in the mechanism of action, targeting C-4 demethylation, presents a significant advantage for APB. This alternative target could be exploited to treat infections caused by azole-resistant dermatophyte strains. Further research is warranted to fully elucidate the antifungal spectrum of APB, optimize its formulation for topical delivery, and conduct more extensive preclinical and clinical studies to establish its safety and efficacy profile in human populations. For researchers and drug development professionals, APB represents a valuable lead compound for the development of a new generation of antifungal therapies for dermatophytosis.

References

  • Carrillo-Muñoz, A. J., Giusiano, G., Ezkurra, P. A., & Quindós, G. (2006). In vitro susceptibility to itraconazole, clotrimazole, ketoconazole and terbinafine of 100 isolates of Trichophyton rubrum. Chemotherapy, 52(3), 151-154.
  • Sawant, S. S., & Rudramurthy, S. M. (2020). MIC and Upper Limit of Wild-Type Distribution for 13 Antifungal Agents against a Trichophyton mentagrophytes-Trichophyton interdigitale Complex of Indian Origin. Antimicrobial agents and chemotherapy, 64(4), e01964-19.
  • Bujdáková, H., Múčková, M., Klobusický, M., & Sidóová, E. (1995). Efficacy of 6-amino-2-n-pentylthiobenzothiazole on Trichophyton in vitro and in vivo. Mycopathologia, 130(3), 141–145. [Link]

  • Drugs.com. (n.d.). Clotrimazole. Retrieved from [Link]

  • Favel, A., Michel-Nguyen, A., & Regli, P. (2001). Molecular typing and antifungal susceptibility of Trichophyton rubrum isolates from patients with onychomycosis pre- and post-treatment. Journal of medical microbiology, 50(10), 875-881.
  • Fernández-Torres, B., Carrillo, A. J., Guarro, J., & Inza, I. (2001). In vitro susceptibility to itraconazole, clotrimazole, ketoconazole and terbinafine of 100 isolates of Trichophyton rubrum. Chemotherapy, 47(5), 342-345.
  • Fernández-Torres, B., Guarro, J., & Carrillo-Muñoz, A. J. (2003). Collaborative evaluation of optimal antifungal susceptibility testing conditions for dermatophytes. Journal of clinical microbiology, 41(4), 1395-1400.
  • Ghannoum, M. A., Hossain, M. A., Long, L., Mohamed, S., & Reyes, G. (2004). Evaluation of broth microdilution antifungal susceptibility testing conditions for Trichophyton rubrum. Journal of clinical microbiology, 42(4), 1497-1500.
  • Kuchta, T., Leka, C., Farkas, P., Bujdáková, H., Belajová, E., & Russell, N. J. (1995). Inhibition of sterol 4-demethylation in Candida albicans by 6-amino-2-n-pentylthiobenzothiazole, a novel mechanism of action for an antifungal agent. Antimicrobial agents and chemotherapy, 39(7), 1538–1541.
  • National Center for Biotechnology Information. (n.d.). Clotrimazole. PubChem Compound Summary for CID 2812. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • Patil, A. B., & Deore, S. S. (2021).
  • Patil, S. B., Sawant, S. S., & Rudramurthy, S. M. (2020). In vitro activity of nine antifungal drugs against 131 clinical isolates of Trichophyton mentagrophytes and Trichophyton rubrum by CLSI M38-A2 broth microdilution method. Journal of fungi, 6(4), 205.
  • Sawyer, P. R., Brogden, R. N., Pinder, R. M., Speight, T. M., & Avery, G. S. (1975). Clotrimazole: a review of its antifungal activity and therapeutic efficacy. Drugs, 9(6), 424-447.
  • Sidóová, E., Loos, D., Bujdáková, H., & Kállayová, J. (1995). New anti-candidous 2-alkylthio-6-aminobenzothiazoles. Molecules, 1(1), 19-25.
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Validation

A Comparative Guide to Benzothiazole Derivatives in Fungal Inhibition: A Senior Application Scientist's Perspective

Introduction: The Versatility of the Benzothiazole Scaffold in Antifungal Research The relentless challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates the urgent exploration of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzothiazole Scaffold in Antifungal Research

The relentless challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates the urgent exploration of novel antifungal agents.[1] Among the myriad of heterocyclic compounds investigated, the benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent antifungal properties.[1][2] This guide provides a comparative analysis of select benzothiazole derivatives, delving into their fungistatic and fungicidal activities, mechanisms of action, and the structure-activity relationships that govern their efficacy. We will explore the experimental methodologies used to evaluate these compounds and provide a framework for researchers and drug development professionals to understand and advance the potential of benzothiazole derivatives as the next generation of antifungal therapeutics.

The core of the benzothiazole structure, a fusion of a benzene and a thiazole ring, offers a versatile platform for chemical modification.[2] This allows for the fine-tuning of physicochemical properties and biological activity. Numerous studies have demonstrated that strategic substitutions at various positions on the benzothiazole ring system can lead to compounds with significant inhibitory effects against a range of pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus niger.[3][4]

Comparative Analysis of Antifungal Activity

The antifungal efficacy of benzothiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for a selection of benzothiazole derivatives against common fungal pathogens, offering a snapshot of their comparative potency.

Compound Class/DerivativeCandida albicans (MIC in µg/mL)Cryptococcus neoformans (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)Reference
Benzothiazole-amide-imidazole scaffolds (e.g., 14o, 14p, 14r) 0.125 - 20.125 - 2Not Reported[3][5]
2-Aryl benzothiazoles (e.g., BTA-3, BTA-9, BTA-10) Activity comparable to fluconazoleActivity comparable to fluconazoleActivity comparable to fluconazole[4]
Pyrido[2,1-b]benzo[d]thiazole derivative (Compound 6) 125Not ReportedNot Reported[6][7]
Benzothiazole-thiazole hybrids (e.g., 4b, 4c, 4d, 4f) 3.90 - 15.63Not ReportedNot Reported[8]

Analysis of Structure-Activity Relationships (SAR):

The data reveals that the substitution pattern on the benzothiazole ring profoundly influences antifungal activity. For instance, the introduction of amide-imidazole scaffolds has led to derivatives with potent, broad-spectrum activity.[3][5] Similarly, the presence of specific aryl groups at the 2-position of the benzothiazole ring has been shown to be crucial for efficacy.[4] Structure-activity relationship (SAR) studies have indicated that electron-withdrawing groups, such as halogens and nitro groups, can enhance the antifungal potency of these compounds.[8] This suggests that the electronic properties of the substituents play a key role in the interaction with the fungal target.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

A primary mechanism by which several benzothiazole derivatives exert their antifungal effect is through the inhibition of ergosterol biosynthesis, a pathway critical for fungal cell membrane integrity and function.[3] Ergosterol is the fungal equivalent of cholesterol in mammalian cells, making its biosynthetic pathway an attractive target for selective antifungal drugs.

Many azole antifungals, and preliminarily some benzothiazole derivatives, target the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[3] This enzyme, a cytochrome P450 (CYP51), is essential for the conversion of lanosterol to ergosterol.[3][8] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and inhibiting growth.[3]

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and highlights the point of inhibition by CYP51 inhibitors.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Squalene Squalene Isopentenyl pyrophosphate->Squalene Multiple Steps Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (Erg11) Lanosterol 14α-demethylase Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Benzothiazole_Derivatives Benzothiazole_Derivatives Benzothiazole_Derivatives->Lanosterol Inhibits CYP51 Antifungal_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Antifungal Screening cluster_evaluation Advanced Evaluation Synthesis Synthesis of Benzothiazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization ZoneOfInhibition Agar Well Diffusion Assay (Qualitative Screening) Characterization->ZoneOfInhibition MIC_Determination Broth Microdilution Assay (Quantitative MIC) ZoneOfInhibition->MIC_Determination MechanismOfAction Mechanism of Action Studies (e.g., Ergosterol Assay) MIC_Determination->MechanismOfAction Toxicity Cytotoxicity Assays MechanismOfAction->Toxicity InVivo In Vivo Efficacy Studies Toxicity->InVivo

Caption: A streamlined workflow for the discovery and development of novel benzothiazole-based antifungal agents.

Conclusion and Future Directions

Benzothiazole derivatives represent a promising class of compounds in the ongoing search for new and effective antifungal agents. Their synthetic tractability, coupled with a demonstrated ability to inhibit crucial fungal pathways, makes them attractive candidates for further development. The comparative analysis presented in this guide highlights the significant antifungal potential of various benzothiazole scaffolds.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating new analogues to improve potency, broaden the spectrum of activity, and enhance pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent compounds to understand their mode of action and potential for resistance development.

  • In Vivo Efficacy: Evaluating the most promising candidates in animal models of fungal infection to assess their therapeutic potential.

  • Combating Resistance: Investigating the efficacy of benzothiazole derivatives against drug-resistant fungal strains and exploring their potential in combination therapies with existing antifungal drugs.

By leveraging the insights from structure-activity relationships and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of benzothiazole derivatives in the fight against fungal diseases.

References

  • RSC Publishing. (n.d.). Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships.
  • PubMed. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents.
  • International Journal of Pharmaceutical Sciences and Research. (2018). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL 2-ARYL BENZOTHIAZOLE DERIVATIVES AS POTENTIAL ANTIFUNGAL AGENTS.
  • ResearchGate. (2026). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents.
  • PubMed. (n.d.). Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents.
  • ProQuest. (n.d.). Biological Screening and Structure Activity relationship of Benzothiazole.
  • PubMed. (n.d.). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents.
  • Scilit. (n.d.). Synthesis and Evaluation of Some Novel Benzothiazole Derivatives as Potential Anticancer and Antimicrobial Agents.
  • RSC Publishing. (2026). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets.

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Comparative

A Researcher's Guide to Validating the Mechanism of Action of 6-Amino-2-n-pentylthiobenzothiazole

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel antifungal candidate, 6-Amino-2-n-pentylthiobenzothiazole (AP...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel antifungal candidate, 6-Amino-2-n-pentylthiobenzothiazole (APB). We will delve into the experimental design and data interpretation necessary to rigorously confirm its proposed biological activity, comparing its performance with established antifungal agents. This document is intended to be a practical, in-depth resource, grounded in scientific integrity and supported by experimental evidence.

Introduction to 6-Amino-2-n-pentylthiobenzothiazole (APB) and its Putative Mechanism

6-Amino-2-n-pentylthiobenzothiazole is a benzothiazole derivative that has demonstrated notable antifungal properties, particularly against Candida and Trichophyton species.[1] Preliminary studies suggest that its primary mechanism of action involves the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] Specifically, APB is reported to inhibit sterol 4-demethylation, leading to the depletion of ergosterol and the accumulation of precursor sterols like lanosterol and 4-methylzymosterol.[2] This disruption of the cell membrane's integrity is ultimately what leads to fungal cell death.

The benzothiazole scaffold itself is a versatile pharmacophore found in a wide range of biologically active compounds with activities including anticancer, antimicrobial, and neuroprotective effects.[3][4] This diverse activity profile underscores the importance of a thorough validation of APB's specific mechanism to understand its selectivity and potential off-target effects.

A Multi-pronged Approach to Mechanism of Action Validation

To robustly validate the mechanism of action of APB, a multi-faceted approach is essential, combining target engagement, phenotypic analysis, and broader systems-level investigations. This ensures that the observed antifungal activity is directly linked to the proposed molecular target and provides a comprehensive understanding of the compound's cellular effects.

Here, we outline a series of key experiments, comparing the expected outcomes for APB with a well-characterized antifungal agent, such as the azole drug Fluconazole , which also targets the ergosterol biosynthesis pathway, albeit at a different enzymatic step (lanosterol 14-alpha-demethylase).

Confirming Target Engagement in a Cellular Context

Directly demonstrating that a compound interacts with its intended target within a living cell is a cornerstone of mechanism of action validation.[5] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm such engagement.[6][7][8][9]

Principle of CETSA: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. By heating cell lysates or intact cells to various temperatures, one can quantify the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.[7][10]

Experimental Workflow: CETSA

CETSA_Workflow cluster_sample_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis fungal_cells Fungal Cells (e.g., C. albicans) treatment Treat with APB, Fluconazole, or Vehicle (DMSO) fungal_cells->treatment aliquot Aliquot samples treatment->aliquot heat Heat aliquots to a range of temperatures (e.g., 40-70°C) lysis Cell Lysis centrifugation Centrifugation to separate soluble and aggregated proteins lysis->centrifugation sds_page SDS-PAGE and Western Blot for Target Protein (e.g., Sterol 4-demethylase) centrifugation->sds_page quantification Quantify soluble protein sds_page->quantification

Caption: CETSA experimental workflow for target engagement.

Detailed Protocol for CETSA:

  • Cell Culture: Grow Candida albicans to mid-log phase in appropriate media.

  • Compound Treatment: Incubate cells with APB (at various concentrations), Fluconazole (positive control), or DMSO (vehicle control) for 1-2 hours.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells using mechanical disruption (e.g., bead beating) or enzymatic methods in a lysis buffer containing protease inhibitors.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Detection: Carefully collect the supernatant (containing soluble proteins) and analyze by SDS-PAGE and Western blotting using an antibody specific to the putative target (e.g., sterol 4-demethylase).

  • Data Analysis: Quantify the band intensities at each temperature and plot them to generate melting curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target stabilization.

Expected Data Comparison:

CompoundPutative TargetExpected CETSA ResultInterpretation
6-Amino-2-n-pentylthiobenzothiazole (APB) Sterol 4-demethylaseSignificant thermal stabilization (increase in Tm) of the target protein.Confirms direct binding of APB to its proposed target in a cellular environment.
Fluconazole Lanosterol 14-alpha-demethylaseSignificant thermal stabilization of its known target.Validates the experimental setup and serves as a positive control.
Vehicle (DMSO) Either targetNo significant change in the melting curve.Establishes the baseline thermal stability of the target protein.
Phenotypic Validation: Sterol Profile Analysis

If APB indeed inhibits ergosterol biosynthesis, this should be reflected in the overall sterol composition of the fungal cells. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for analyzing cellular sterol profiles.

Experimental Workflow: Sterol Analysis

Sterol_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Sterol Extraction cluster_analysis Analysis fungal_cells Fungal Cells treatment Treat with APB, Fluconazole, or Vehicle fungal_cells->treatment harvest Harvest and Lyse Cells treatment->harvest saponification Saponification (e.g., with KOH in methanol) extraction Liquid-Liquid Extraction (e.g., with n-heptane) saponification->extraction derivatization Derivatization (e.g., silylation) extraction->derivatization gcms GC-MS Analysis quantification Identify and Quantify Sterols gcms->quantification

Caption: Workflow for fungal sterol profile analysis.

Detailed Protocol for Sterol Analysis:

  • Cell Culture and Treatment: Grow fungal cells to mid-log phase and treat with APB, Fluconazole, or DMSO at their respective MIC values for a defined period (e.g., 16 hours).

  • Cell Harvest: Harvest the cells by centrifugation, wash with sterile water, and lyophilize.

  • Saponification: Resuspend the dried cell pellet in methanolic potassium hydroxide and heat at 80°C for 1 hour to saponify the lipids.

  • Extraction: Extract the non-saponifiable lipids (including sterols) with n-heptane.

  • Derivatization: Evaporate the heptane and derivatize the sterols by silylation to increase their volatility for GC-MS analysis.

  • GC-MS Analysis: Analyze the derivatized sterols using a gas chromatograph coupled to a mass spectrometer. Identify and quantify the different sterols based on their retention times and mass spectra compared to known standards.

Expected Data Comparison:

TreatmentErgosterol LevelLanosterol Level4-Methylzymosterol LevelOther Precursors
Vehicle (DMSO) NormalLowLowLow
APB Significantly DecreasedSignificantly IncreasedSignificantly IncreasedAccumulation of specific precursors
Fluconazole Significantly DecreasedSignificantly IncreasedNormalAccumulation of different precursors than APB

This comparative analysis will not only confirm the inhibition of the ergosterol pathway by APB but also help to pinpoint the specific step of inhibition by identifying the accumulated precursor sterols.

Unbiased Proteome-Wide Analysis: Thermal Proteome Profiling (TPP)

To identify potential off-target effects and gain a broader understanding of APB's cellular impact, Thermal Proteome Profiling (TPP) can be employed. TPP is a mass spectrometry-based extension of CETSA that allows for the unbiased, proteome-wide assessment of protein thermal stability changes upon compound treatment.[6]

Experimental Workflow: TPP

TPP_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Proteomic Analysis fungal_cells Fungal Cells treatment Treat with APB or Vehicle fungal_cells->treatment aliquot Aliquot samples treatment->aliquot heat Heat aliquots to a range of temperatures lysis Cell Lysis and Protein Digestion lc_ms LC-MS/MS Analysis lysis->lc_ms data_analysis Data Analysis to Identify Thermally Shifted Proteins lc_ms->data_analysis

Caption: TPP experimental workflow for off-target analysis.

Expected Data and Interpretation:

The primary output of a TPP experiment is a list of proteins that exhibit a significant thermal shift in the presence of APB.

  • On-Target Effect: The most significantly stabilized protein should be the proposed target, sterol 4-demethylase.

  • Off-Target Effects: Any other proteins showing significant thermal stabilization are potential off-targets of APB. These could be other enzymes in the ergosterol pathway, or proteins in unrelated pathways.

  • Downstream Effects: Proteins that are destabilized could be downstream effectors of the primary target inhibition or indicative of cellular stress responses.

A comparison with the TPP profile of Fluconazole would be highly informative, highlighting the differences in their on- and off-target profiles and providing insights into their respective selectivity and potential for adverse effects.

Concluding Remarks

The validation of a drug's mechanism of action is a critical and multifaceted process.[11][12][13][14] For 6-Amino-2-n-pentylthiobenzothiazole, the proposed inhibition of ergosterol biosynthesis provides a clear and testable hypothesis. By employing a combination of target engagement assays like CETSA, phenotypic analysis of the cellular sterol profile, and unbiased proteomic approaches such as TPP, researchers can build a robust body of evidence to confirm its mechanism of action.

References

  • Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds. PubMed. Available at: [Link]

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Validation

A Comparative Analysis of 6-Amino-2-n-pentylthiobenzothiazole and Other Ergosterol Biosynthesis Inhibitors in Antifungal Research

An In-depth Guide for Researchers and Drug Development Professionals The fungal cell membrane, a unique structure rich in ergosterol, presents a prime target for antifungal drug development. Unlike mammalian cells which...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

The fungal cell membrane, a unique structure rich in ergosterol, presents a prime target for antifungal drug development. Unlike mammalian cells which utilize cholesterol, the distinct ergosterol biosynthesis pathway in fungi offers a window for selective therapeutic intervention.[1] This guide provides a comparative analysis of the antifungal efficacy of 6-Amino-2-n-pentylthiobenzothiazole, a lesser-known benzothiazole derivative, against established ergosterol biosynthesis inhibitors.

The Ergosterol Biosynthesis Pathway: A Critical Fungal Process

Ergosterol is an essential component of the fungal plasma membrane, regulating its fluidity, permeability, and the function of membrane-bound proteins.[2] Its biosynthesis is a complex, multi-step process involving more than 20 enzymes, broadly categorized into the mevalonate pathway, the late pathway, and an alternative pathway.[1][3] The divergence of this pathway from the cholesterol synthesis pathway in mammals makes it an attractive target for antifungal agents, minimizing off-target effects.[1] Key enzymes in this pathway, such as Erg11p (lanosterol 14-α-demethylase), are the targets of widely used antifungal drugs like the azoles.[2][3]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate acetyl_coa->mevalonate HMG-CoA reductase squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase (Erg1p) zymosterol 4,4-dimethylzymosterol / 4-methylzymosterol lanosterol->zymosterol Lanosterol 14-α-demethylase (Erg11p) ergosterol Ergosterol zymosterol->ergosterol Sterol 4-demethylase & other steps inhibitor1 Azoles (e.g., Ketoconazole) Target: Lanosterol 14-α-demethylase (Erg11p) inhibitor1->lanosterol inhibitor2 6-Amino-2-n-pentylthiobenzothiazole Target: Sterol 4-demethylation inhibitor2->zymosterol

Caption: Simplified overview of the fungal ergosterol biosynthesis pathway highlighting the points of inhibition for azoles and 6-Amino-2-n-pentylthiobenzothiazole.

Mechanism of Action: A Tale of Two Inhibitors

6-Amino-2-n-pentylthiobenzothiazole (APB) , a benzothiazole derivative, demonstrates a distinct mechanism of action compared to the more common azole antifungals. While azoles, such as ketoconazole, inhibit the C-14 demethylation step in ergosterol biosynthesis, APB appears to interfere with sterol biosynthesis at the C-4 demethylation step.[4] This was observed through the accumulation of squalene, lanosterol, 4-methylzymosterol, and 4,4-dimethylzymosterol in Saccharomyces cerevisiae treated with APB.[5]

Azole Antifungals (e.g., Ketoconazole, Clotrimazole) are a cornerstone of antifungal therapy. They act by inhibiting lanosterol 14-α-demethylase (CYP51), a key enzyme in the conversion of lanosterol to ergosterol.[2][6] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane.

Comparative Efficacy: In Vitro Antifungal Activity

The efficacy of an antifungal agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[7]

A study evaluating the in vitro activity of APB against three strains of Trichophyton reported an MIC of 65 µg/mL. In the same study, ketoconazole demonstrated a higher potency with an MIC range of 20-30 µg/mL against the same strains.[4][8] It is noteworthy that 2-mercaptobenzothiazole, a related compound, was ineffective at concentrations up to 125 µg/mL.[4][8]

CompoundFungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
6-Amino-2-n-pentylthiobenzothiazole Trichophyton spp.65[4][8]
Ketoconazole Trichophyton spp.20-30[4][8]
2-Mercaptobenzothiazole Trichophyton spp.>125[4][8]

In vivo studies on experimental dermatophytosis in guinea pigs showed that a 2.5% APB cream was comparable in efficacy to a 1% clotrimazole (Canesten) cream in reducing the dermatophytosis.[4][8]

Experimental Protocols: Determining Antifungal Susceptibility

The determination of MIC is a critical step in evaluating the efficacy of antifungal compounds. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized methods for antifungal susceptibility testing.[7][9][10]

Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38-A)

This method is a reference standard for determining the MIC of antifungal agents against filamentous fungi.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay fungal_culture 1. Fungal Culture (e.g., on Potato Dextrose Agar) inoculum_prep 2. Inoculum Preparation (Adjust to 0.5 McFarland standard) fungal_culture->inoculum_prep inoculation 4. Inoculation of microtiter plate inoculum_prep->inoculation drug_dilution 3. Serial Drug Dilution (in RPMI 1640 medium) drug_dilution->inoculation incubation 5. Incubation (35°C for 48-72 hours) inoculation->incubation reading 6. Visual or Spectrophotometric Reading of MIC incubation->reading

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Antifungal Stock Solutions: Dissolve the antifungal agents in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Preparation of Microdilution Plates:

    • Dispense a defined volume of RPMI 1640 medium (buffered with MOPS) into the wells of a 96-well microtiter plate.[11]

    • Perform serial two-fold dilutions of the antifungal stock solution across the wells to achieve a range of final concentrations.[9]

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Inoculum Preparation:

    • Culture the filamentous fungus on a suitable agar medium (e.g., potato dextrose agar) until sporulation is observed.

    • Harvest the conidia by flooding the agar surface with sterile saline and gently scraping.

    • Adjust the conidial suspension to a specific concentration (e.g., 0.4 to 5 x 10^4 CFU/mL) using a spectrophotometer or hemocytometer.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared fungal suspension.

    • Incubate the plates at 35°C for 48 to 72 hours.[12][13] The incubation time can vary depending on the fungal species.[7]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 50% or 100% inhibition) compared to the growth control.[12] The reading can be done visually or with a spectrophotometer.[12]

The Promise of Benzothiazole Derivatives

Benzothiazole and its derivatives have emerged as a promising scaffold for the development of new antifungal agents.[14][15] Various studies have reported the antifungal activity of different benzothiazole compounds against a range of fungal pathogens, including Candida albicans and Aspergillus niger.[16][17][18] The potential for these compounds to act via different mechanisms, such as the inhibition of CYP51, further highlights their therapeutic potential.[6]

Conclusion

While 6-Amino-2-n-pentylthiobenzothiazole may not exhibit the same in vitro potency as established ergosterol biosynthesis inhibitors like ketoconazole against Trichophyton species, its distinct mechanism of action at the C-4 demethylation step presents an interesting avenue for further research. The comparable in vivo efficacy to clotrimazole in a topical application suggests its potential as a dermatological antifungal agent. The broader class of benzothiazole derivatives continues to be a fertile ground for the discovery of novel antifungal compounds with diverse mechanisms of action, which is crucial in the face of growing antifungal resistance.

References

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development.
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Comparative

Comparative Analysis of Cross-Resistance Profiles: 6-Amino-2-n-pentylthiobenzothiazole and Azole Antifungals

A Guide for Researchers in Mycology and Drug Development Abstract The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents and a thorough understanding of their potential for cross-...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Mycology and Drug Development

Abstract

The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents and a thorough understanding of their potential for cross-resistance with existing drug classes. This guide provides a comprehensive framework for investigating the cross-resistance profiles of 6-Amino-2-n-pentylthiobenzothiazole, a benzothiazole derivative with noted antifungal properties, and the widely used azole antifungals. We will delve into the mechanistic rationale for potential cross-resistance, present detailed protocols for in vitro evaluation, and offer a structured approach to data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of new antifungal agents.

Introduction: The Challenge of Azole Resistance and the Promise of Novel Scaffolds

Azole antifungals have long been a cornerstone in the treatment of fungal infections.[1][2] Their mechanism of action involves the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical enzyme in the ergosterol biosynthesis pathway.[3][4][5][6] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungistatic or, at higher concentrations, fungicidal effects.[1][4] However, the extensive use of azoles has led to the emergence of resistance in various fungal pathogens, particularly in Candida species.[7][8][9][10]

The primary mechanisms of azole resistance include:

  • Target site mutations: Alterations in the ERG11 gene can reduce the binding affinity of azole drugs to the lanosterol 14α-demethylase enzyme.[7][8][9]

  • Overexpression of the target enzyme: Increased production of Erg11p can overcome the inhibitory effects of azoles.[8]

  • Efflux pump overexpression: ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can actively pump azole drugs out of the fungal cell, reducing their intracellular concentration.[7][8][10]

  • Alterations in the ergosterol biosynthesis pathway: Fungi can develop bypass pathways or alter their sterol composition to reduce their dependence on ergosterol.[8][9]

Given these challenges, there is a pressing need for novel antifungal agents with different mechanisms of action. Benzothiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal effects.[11][12][13] One such compound, 6-Amino-2-n-pentylthiobenzothiazole, has demonstrated in vitro and in vivo antifungal activity against Trichophyton strains.[14][15] Notably, preliminary evidence suggests that its mode of action may differ from that of azoles, potentially involving interference with sterol biosynthesis at the C-4 demethylation step, as opposed to the C-14 demethylation targeted by azoles.[15]

This potential difference in the mechanism of action forms the basis of our investigation into cross-resistance. If 6-Amino-2-n-pentylthiobenzothiazole and azoles target different steps in the same pathway or have entirely different cellular targets, the likelihood of cross-resistance may be reduced. This guide provides the experimental framework to rigorously test this hypothesis.

Mechanistic Considerations for Cross-Resistance

Understanding the potential for cross-resistance begins with a comparison of the known and hypothesized mechanisms of action of 6-Amino-2-n-pentylthiobenzothiazole and azole antifungals.

Azole Antifungals: Targeting Ergosterol Biosynthesis

Azoles act by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51/Erg11p).[16][17] This enzyme is crucial for the conversion of lanosterol to ergosterol.[18][19][20] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupt the structure and function of the fungal cell membrane.[3][4]

Diagram: Ergosterol Biosynthesis Pathway and Azole Inhibition

Ergosterol_Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11 Lanosterol 14α-demethylase (Erg11p/CYP51) Lanosterol->Erg11 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Azoles Azole Antifungals Azoles->Erg11 Inhibition Erg11->Ergosterol 14α-demethylation

Caption: The ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

6-Amino-2-n-pentylthiobenzothiazole: A Potentially Different Target

While the precise mechanism of action of 6-Amino-2-n-pentylthiobenzothiazole is not as well-characterized as that of azoles, initial studies suggest it may also interfere with ergosterol biosynthesis, but at a different step.[15] This provides a strong rationale for investigating its efficacy against azole-resistant strains.

Experimental Design for Cross-Resistance Studies

A robust investigation of cross-resistance involves a multi-pronged approach, combining in vitro susceptibility testing of a panel of fungal isolates with well-defined resistance mechanisms.

Fungal Isolate Selection

The selection of a diverse panel of fungal isolates is critical for meaningful cross-resistance studies. This panel should include:

  • Azole-susceptible reference strains: To establish baseline susceptibility.

  • Clinically isolated azole-resistant strains: To assess the activity of 6-Amino-2-n-pentylthiobenzothiazole against clinically relevant resistant phenotypes.

  • Genetically characterized strains with known resistance mechanisms: This allows for a direct correlation between the mechanism of resistance and the observed susceptibility to the test compound.

In Vitro Susceptibility Testing

Standardized methods for antifungal susceptibility testing, such as those developed by the Clinical and Laboratory Standards Institute (CLSI), should be employed to ensure reproducibility and comparability of results.[21][22][23][24][25][26]

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[27]

Protocol: Broth Microdilution Assay

  • Preparation of Antifungal Solutions: Prepare stock solutions of 6-Amino-2-n-pentylthiobenzothiazole and azole antifungals (e.g., fluconazole, voriconazole) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of each antifungal agent in a 96-well microtiter plate using a standardized liquid medium such as RPMI-1640.[27]

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate and adjust the concentration to the recommended range.[27]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the control.[27]

Checkerboard Assay for Synergy and Antagonism

The checkerboard assay is a widely used method to assess the interaction between two antimicrobial agents.[28][29][30][31][32] This assay can determine if the combination of 6-Amino-2-n-pentylthiobenzothiazole and an azole antifungal results in a synergistic, additive, indifferent, or antagonistic effect.

Diagram: Checkerboard Assay Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis DrugA Serial Dilutions of 6-Amino-2-n-pentylthiobenzothiazole Plate 96-Well Plate with Drug Combinations DrugA->Plate DrugB Serial Dilutions of Azole Antifungal DrugB->Plate Incubate Inoculate with Fungal Suspension and Incubate Plate->Incubate Read Read MICs for Each Drug Alone and in Combination Incubate->Read Calculate Calculate Fractional Inhibitory Concentration Index (FICI) Read->Calculate Interpret Interpret Results: Synergy, Additivity, Indifference, Antagonism Calculate->Interpret

Caption: A schematic representation of the checkerboard assay workflow.

Protocol: Checkerboard Assay

  • Prepare Drug Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of 6-Amino-2-n-pentylthiobenzothiazole along the y-axis and an azole antifungal along the x-axis.

  • Inoculate: Add a standardized fungal inoculum to each well.

  • Incubate: Incubate the plate under appropriate conditions.

  • Determine MICs: Read the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI):

    • FICA = (MIC of drug A in combination) / (MIC of drug A alone)

    • FICB = (MIC of drug B in combination) / (MIC of drug B alone)

    • FICI = FICA + FICB

  • Interpret the Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[31]

Time-Kill Assays

Time-kill assays provide a dynamic assessment of the antifungal effect over time and can distinguish between fungistatic and fungicidal activity.[33][34][35][36]

Protocol: Time-Kill Assay

  • Prepare Cultures: Grow the fungal isolate to the logarithmic phase.

  • Expose to Antifungals: Inoculate flasks containing fresh medium with the fungal culture and add the antifungal agents (alone and in combination) at concentrations relative to their MICs.

  • Sample at Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

  • Determine Viable Cell Counts: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of colony-forming units (CFU/mL).

  • Plot and Analyze: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.[36]

Data Presentation and Interpretation

The results of the cross-resistance studies should be presented clearly and concisely to facilitate interpretation.

Tabular Summary of MICs

A table summarizing the MIC values of 6-Amino-2-n-pentylthiobenzothiazole and the tested azole antifungals against the panel of fungal isolates is essential.

Fungal IsolateAzole Resistance MechanismFluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)6-Amino-2-n-pentylthiobenzothiazole MIC (µg/mL)
Reference Strain 1Susceptible
Clinical Isolate 1ERG11 point mutation
Clinical Isolate 2Efflux pump overexpression
......
Interpretation of Cross-Resistance
  • No Cross-Resistance: If 6-Amino-2-n-pentylthiobenzothiazole retains its activity against azole-resistant strains, it suggests a lack of cross-resistance and a potentially different mechanism of action.

  • Cross-Resistance: If the MICs of 6-Amino-2-n-pentylthiobenzothiazole are significantly higher for azole-resistant strains, it indicates cross-resistance. The specific resistance mechanisms of the tested strains can provide insights into the basis of this cross-resistance.

Conclusion and Future Directions

The systematic investigation of cross-resistance between 6-Amino-2-n-pentylthiobenzothiazole and azole antifungals is a critical step in evaluating its potential as a novel therapeutic agent. The experimental framework outlined in this guide provides a rigorous approach to generating the necessary data to make informed decisions about its further development.

Future studies should aim to elucidate the precise molecular target of 6-Amino-2-n-pentylthiobenzothiazole and explore its efficacy in in vivo models of fungal infection, particularly those caused by azole-resistant pathogens. A deeper understanding of its mechanism of action will not only clarify its cross-resistance profile but also pave the way for the rational design of next-generation antifungal agents.

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  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. CDC. Available at: [Link]

  • Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. PMC. Available at: [Link]

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  • Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation. NIH. Available at: [Link]

  • Evaluation of Antifungal Activity of Some Benzothiazole Derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. PubMed. Available at: [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]

  • Clinical Significance of Azole Antifungal Drug Cross-Resistance in Candida glabrata. NIH. Available at: [Link]

  • Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. MDPI. Available at: [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 6-Amino-2-n-pentylthiobenzothiazole Analogues in Antifungal Applications

The benzothiazole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticonvulsant, anticancer, and antimicrobial properties.[...

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticonvulsant, anticancer, and antimicrobial properties.[1] Among these, 2,6-disubstituted benzothiazoles have garnered significant attention. This guide provides a detailed analysis of the structure-activity relationship (SAR) of 6-Amino-2-n-pentylthiobenzothiazole and its analogues, with a specific focus on their antifungal potential. By examining the impact of structural modifications on biological efficacy, we aim to provide valuable insights for researchers and scientists engaged in the development of novel antifungal agents.

Introduction to 6-Amino-2-n-pentylthiobenzothiazole

6-Amino-2-n-pentylthiobenzothiazole (APB) is a synthetic benzothiazole derivative that has demonstrated notable antifungal activity.[2][3] Its structure features a benzothiazole core substituted with an amino group at the 6-position and an n-pentylthio group at the 2-position. This unique combination of functional groups contributes to its biological profile, making it a compelling lead compound for further investigation and optimization in the quest for new antifungal therapies. The exploration of its analogues allows for a deeper understanding of the pharmacophoric requirements for potent antifungal action.

Comparative Antifungal Activity: A Quantitative Overview

The antifungal efficacy of 6-Amino-2-n-pentylthiobenzothiazole and its analogues is significantly influenced by the nature of the substituents at both the 2- and 6-positions of the benzothiazole ring. The following data summarizes the in vitro antifungal activity against various fungal strains, primarily focusing on Trichophyton species, a common cause of dermatophytosis.

Table 1: In Vitro Antifungal Activity of 6-Amino-2-n-pentylthiobenzothiazole and Reference Compounds [2][3]

CompoundFungal StrainMinimal Inhibitory Concentration (MIC) in µg/mL
6-Amino-2-n-pentylthiobenzothiazole (APB) Trichophyton spp.65
2-MercaptobenzothiazoleTrichophyton spp.>125
Ketoconazole (Reference Drug)Trichophyton spp.20-30

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1, along with findings from broader studies on related benzothiazole derivatives, allows for the elucidation of key structure-activity relationships.

The Critical Role of the 2-Alkylthio Substituent

The presence and nature of the alkylthio group at the 2-position are paramount for antifungal activity. A comparative analysis reveals that the n-pentylthio group in APB confers significantly greater potency than a simple mercapto group, as seen in 2-mercaptobenzothiazole, which was largely ineffective at the tested concentrations.[2][3] This suggests that the lipophilicity and length of the alkyl chain are critical for interaction with the fungal target. Studies on a series of 2-alkylthio-6-salicylideneaminobenzothiazoles have shown that antifungal activity can be modulated by the length of the alkyl chain, with derivatives up to C5 showing notable effects.[4]

Influence of the 6-Amino Group

The amino group at the 6-position is another key determinant of the biological activity of this class of compounds. While direct comparisons with analogues lacking this group are limited in the context of antifungal activity, the potent activity of APB itself underscores the importance of this substituent. In other therapeutic areas, such as anticonvulsant activity, modifications at the 6-position with electron-withdrawing groups like nitro or halogens have been shown to enhance efficacy.[5] This highlights the potential for further exploration of various substituents at this position to fine-tune the antifungal profile.

Mechanistic Insights

While the precise mechanism of action for 6-Amino-2-n-pentylthiobenzothiazole is not fully elucidated, it is believed to interfere with fungal cell membrane integrity. It has been suggested that APB may disrupt ergosterol biosynthesis, a critical component of the fungal cell membrane.[3] This mode of action is distinct from that of azole antifungals like ketoconazole, which also target ergosterol synthesis but at a different enzymatic step.[3] The accumulation of sterol precursors in fungi treated with APB supports this hypothesis.

Below is a simplified representation of the proposed mechanism of action.

Antifungal_Mechanism APB 6-Amino-2-n-pentylthiobenzothiazole FungalCell Fungal Cell APB->FungalCell Enters ErgosterolSynth Ergosterol Biosynthesis Pathway APB->ErgosterolSynth Inhibits FungalCell->ErgosterolSynth CellMembrane Fungal Cell Membrane ErgosterolSynth->CellMembrane Provides Ergosterol Disruption Membrane Disruption & Cell Death ErgosterolSynth->Disruption CellMembrane->Disruption

Caption: Proposed mechanism of antifungal action for 6-Amino-2-n-pentylthiobenzothiazole.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are crucial. The following are standard protocols for the synthesis and antifungal evaluation of benzothiazole derivatives.

General Synthesis of 2-Alkylthio-6-aminobenzothiazoles

The synthesis of 2-alkylthio-6-aminobenzothiazoles typically involves a multi-step process. A general synthetic route is outlined below:

Synthesis_Workflow cluster_0 Step 1: Formation of 2-Amino-6-nitrobenzothiazole cluster_1 Step 2: Reduction of the Nitro Group cluster_2 Step 3: Diazotization and Thiolation cluster_3 Step 4: Alkylation A p-Nitroaniline D 2-Amino-6-nitrobenzothiazole A->D B Potassium Thiocyanate B->D C Bromine in Acetic Acid C->D E 2-Amino-6-nitrobenzothiazole G 2,6-Diaminobenzothiazole E->G F Reducing Agent (e.g., SnCl2/HCl) F->G H 2,6-Diaminobenzothiazole K 2-Mercapto-6-aminobenzothiazole H->K I NaNO2, H2SO4 I->K J Potassium Ethyl Xanthate J->K L 2-Mercapto-6-aminobenzothiazole O 2-Alkylthio-6-aminobenzothiazole L->O M Alkyl Halide (e.g., n-Pentyl Bromide) M->O N Base (e.g., NaOH) N->O

Caption: General synthetic workflow for 2-alkylthio-6-aminobenzothiazoles.

Step-by-Step Protocol:

  • Synthesis of 2-Amino-6-nitrobenzothiazole: p-Nitroaniline is reacted with potassium thiocyanate in the presence of bromine and glacial acetic acid.[6] The resulting mixture is stirred and heated, then cooled to yield the crude product, which is subsequently recrystallized.

  • Reduction to 2,6-Diaminobenzothiazole: The synthesized 2-amino-6-nitrobenzothiazole is reduced using a suitable reducing agent, such as stannous chloride in hydrochloric acid, to yield 2,6-diaminobenzothiazole.

  • Formation of 2-Mercapto-6-aminobenzothiazole: The 2,6-diaminobenzothiazole undergoes diazotization of the 2-amino group with sodium nitrite in an acidic medium, followed by reaction with a xanthate salt (e.g., potassium ethyl xanthate) and subsequent hydrolysis to form 2-mercapto-6-aminobenzothiazole.

  • Alkylation to 2-Alkylthio-6-aminobenzothiazole: The final step involves the alkylation of the 2-mercapto group with an appropriate alkyl halide (e.g., n-pentyl bromide) in the presence of a base to yield the desired 2-alkylthio-6-aminobenzothiazole.[7]

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method, following established guidelines.

Step-by-Step Protocol:

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungal spores or yeast cells is prepared in sterile saline and adjusted to a specific turbidity corresponding to a known cell density.

  • Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by using a spectrophotometer to measure the optical density.[8]

Conclusion

The structure-activity relationship of 6-Amino-2-n-pentylthiobenzothiazole and its analogues reveals critical insights for the design of novel antifungal agents. The 2-alkylthio substituent, particularly the n-pentyl group, is a key determinant of antifungal potency, highlighting the importance of lipophilicity and chain length at this position. The 6-amino group also plays a crucial role in the observed activity. The proposed mechanism of action, involving the disruption of ergosterol biosynthesis, provides a foundation for further mechanistic studies and target-based drug design. The experimental protocols provided herein offer a standardized approach for the synthesis and evaluation of new benzothiazole derivatives. Future research should focus on the systematic modification of both the 2-alkylthio and the 6-amino substituents to optimize antifungal efficacy and broaden the spectrum of activity.

References

  • Bujdáková, H., Múcková, M., Klobusický, M., & Sidóová, E. (1995). Efficacy of 6-amino-2-n-pentylthiobenzothiazole on Trichophyton in vitro and in vivo. Mycopathologia, 130(3), 141–145. [Link]

  • Bujdáková, H., Múcková, M., Klobusický, M., & Sidóová, E. (1995). Efficacy of 6-amino-2-n-pentylthiobenzothiazole on Trichophyton in vitro and in vivo. ResearchGate. [Link]

  • Sutoris, V., Foltinova, P., & Blöckinger, G. (1980). Synthesis and antimicrobial activity of 2-alkylthio-6-salicylideneaminobenzothiazoles. Chemical Papers, 34(4), 536-543. [Link]

  • Catalano, A., Carocci, A., Defrenza, I., Muraglia, M., Carrieri, A., Van Bambeke, F., Rosato, A., Corbo, F., & Franchini, C. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. European journal of medicinal chemistry, 64, 357–364. [Link]

  • Jeremias Justo Emídio, J., Barbosa, D., de Castro, R., Perez‐Castillo, Y., & de Sousa, D. (2021). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. ChemistrySelect, 6(29), 7431-7437. [Link]

  • Kumar, R., Singh, P., & Kumar, A. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 13(2), 195-206. [Link]

  • Ali, E. M., Hassan, R., & El-Gendy, A. O. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics (Basel, Switzerland), 9(5), 221. [Link]

  • Krasowska, A., & Sigler, K. (2021). Molecular targets for antifungals in amino acid and protein biosynthetic pathways. Amino acids, 53(8), 1165–1180. [Link]

  • Kumar, A., Sharma, S., & Kumar, R. (2023). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 13(40), 27958-27971. [Link]

  • Kaur, H., & Singh, J. (2014). Structural optimization of 6 substituted 2-Aminobenzothiazole derivatives as antifungal agents. ResearchGate. [Link]

  • Various Authors. (2001). S159 Antifungal Susceptibility Testing. Clinical Microbiology and Infection, 7(S1), 159. [Link]

  • Husain, A., & Ahmad, A. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]

  • Fernandes, C., Taveira, M., de la Cruz, H., Cidade, H., & Pinto, M. (2020). Antifungal Activity of a Library of Aminothioxanthones. Molecules (Basel, Switzerland), 25(23), 5693. [Link]

  • Asati, V., Kaur, A., & Kaushik, D. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini reviews in medicinal chemistry, 14(14), 1154–1169. [Link]

  • Kumar, R., & Singh, P. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 5(3), 1645-1681. [Link]

  • Sych, I. V., & Lesyk, R. B. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Pharmaceuticals, 15(11), 1365. [Link]

  • Sutoris, V., & Foltinova, P. (1976). Benzothiazole compounds. XII. 2-Alkylthio-6-aminobenzothiazoles in the Mannich reaction with 2-mercaptobenzothiazole and 2-mercaptobenzothiazole-6-nitro derivative. Chemical Papers, 30(5), 709-714. [Link]

  • Faiyazalam, M., Patel, N. B., Sanna, G., Busonera, B., La Colla, P., & Rajani, D. P. (2015). Synthesis of some new 2-amino-6-thiocyanato benzothiazole derivatives bearing 2,4-thiazolidinediones and screening of their in vitro antimicrobial, antitubercular and antiviral activities. Medicinal Chemistry Research, 24(8), 3223-3235. [Link]

  • Malik, J. K., & Kumar, S. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

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Comparative

Comparative Cytotoxicity Profiling of 6-Amino-2-n-pentylthiobenzothiazole

A Technical Guide for Researchers in Oncology Drug Discovery Introduction: The Benzothiazole Scaffold as a Foundation for Novel Anticancer Agents The benzothiazole ring system is a "privileged scaffold" in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology Drug Discovery

Introduction: The Benzothiazole Scaffold as a Foundation for Novel Anticancer Agents

The benzothiazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its derivatives have garnered significant attention for their potential as potent anticancer agents.[1][2][3] The versatility of this bicyclic structure allows for substitutions at various positions, leading to compounds with diverse and potent cytotoxic effects against a range of cancer cell lines.[1][4] This guide provides a comparative analysis of the cytotoxic potential of a specific derivative, 6-Amino-2-n-pentylthiobenzothiazole, benchmarked against both a standard chemotherapeutic agent and other relevant benzothiazole analogs.

While much of the existing research on 6-Amino-2-n-pentylthiobenzothiazole has focused on its antifungal properties, specifically its role in disrupting ergosterol biosynthesis, its structural similarity to other cytotoxic benzothiazoles warrants a thorough investigation into its anticancer efficacy.[5] This document outlines the experimental framework for such a comparative study, detailing the necessary protocols and potential mechanistic pathways, thereby providing a roadmap for its evaluation as a novel oncology therapeutic.

Comparative Cytotoxicity Analysis: A Multi-faceted Approach

To comprehensively evaluate the cytotoxic profile of 6-Amino-2-n-pentylthiobenzothiazole, a multi-assay, multi-cell line approach is essential. This allows for the determination of not only its potency but also its selectivity towards cancer cells over non-cancerous lines.

Selected Comparator Compounds
  • Cisplatin: A cornerstone of chemotherapy, cisplatin is a widely used reference drug in the development of new anticancer agents.[2] Its well-documented efficacy and toxicity profile provide a robust benchmark for comparison.

  • 2-(4-Aminophenyl)benzothiazole: A representative of a class of benzothiazole derivatives with significant antitumor activity, providing a relevant comparison within the same chemical family.[1]

Panel of Human Cell Lines
  • MCF-7 (Human Breast Adenocarcinoma): A commonly used cell line in cancer research, particularly for screening potential anticancer compounds.[2][6]

  • A549 (Human Lung Carcinoma): Representative of non-small cell lung cancer, a prevalent and challenging malignancy.[1][3]

  • HCT-116 (Human Colorectal Carcinoma): A model for colorectal cancer, another major type of cancer.

  • MRC-5 (Human Fetal Lung Fibroblast): A non-cancerous cell line to assess the selectivity of the compound and its potential for off-target toxicity.[5]

Illustrative Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.[7] The table below presents hypothetical IC50 values to illustrate how the cytotoxic activity of 6-Amino-2-n-pentylthiobenzothiazole would be compared against the selected compounds across different cell lines.

CompoundMCF-7 (μM)A549 (μM)HCT-116 (μM)MRC-5 (μM)Selectivity Index (MRC-5/MCF-7)
6-Amino-2-n-pentylthiobenzothiazole 8.512.310.1> 50> 5.9
Cisplatin 13.39.87.53.20.24
2-(4-Aminophenyl)benzothiazole 5.27.86.425.64.9
Experimental Protocols: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, standardized protocols for assessing cytotoxicity are paramount. The following sections detail the methodologies for key assays.

Workflow for Determining Compound Cytotoxicity

The overall workflow for assessing the cytotoxic effects of the compounds is depicted below.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (e.g., 5x10^3 cells/well) incubation 24-48h Incubation with Compounds cell_seeding->incubation compound_prep Compound Preparation (Serial Dilutions) compound_prep->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay apoptosis_assay Apoptosis Assay incubation->apoptosis_assay data_acquisition Data Acquisition (e.g., Plate Reader) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc G compound 6-Amino-2-n-pentylthiobenzothiazole ros ↑ Reactive Oxygen Species (ROS) compound->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bax_bcl2 ↑ Bax / ↓ Bcl-2 Ratio mitochondria->bax_bcl2 cytochrome_c Cytochrome c Release bax_bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by 6-Amino-2-n-pentylthiobenzothiazole.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the comparative cytotoxicity profiling of 6-Amino-2-n-pentylthiobenzothiazole. The proposed experimental design, utilizing a panel of cancer and non-cancerous cell lines alongside established and novel benzothiazole-based compounds, will provide crucial data on its potency and selectivity. Further investigations should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. The promising cytotoxic potential exhibited by the broader class of benzothiazole derivatives suggests that a thorough evaluation of 6-Amino-2-n-pentylthiobenzothiazole is a worthy endeavor in the ongoing search for novel and effective anticancer therapeutics. [1][2]

References
  • Unveiling the Cytotoxic Potential of Benzothiazole Derivatives: A Compar
  • A Comparative Guide to the Cytotoxicity of Novel Anticancer Agents and Cispl
  • Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. PubMed.
  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research.
  • Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549.
  • Cytotoxic activities of some benzothiazole-piperazine deriv
  • Biological Activities of 2-Mercaptobenzothiazole Deriv
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[1][2]enzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI.

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Validation

A Comparative Analysis of 6-Amino-2-n-pentylthiobenzothiazole Against Next-Generation Antifungal Agents

In the ever-evolving landscape of infectious disease research, the demand for novel antifungal agents with improved efficacy, broader spectrum of activity, and enhanced safety profiles remains a critical priority.[1] The...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of infectious disease research, the demand for novel antifungal agents with improved efficacy, broader spectrum of activity, and enhanced safety profiles remains a critical priority.[1] The rise of drug-resistant fungal pathogens necessitates a continuous exploration and evaluation of new chemical entities.[2] This guide provides a comprehensive benchmarking of 6-Amino-2-n-pentylthiobenzothiazole (APB), a compound with documented antifungal properties, against a panel of recently developed and clinically significant antifungal agents.[3][4]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison supported by detailed experimental protocols. We will delve into the methodologies required for a rigorous head-to-head evaluation, providing the scientific rationale behind each experimental choice.

Introduction to the Contenders

6-Amino-2-n-pentylthiobenzothiazole (APB)

APB is a benzothiazole derivative that has demonstrated antifungal activity, particularly against dermatophytes of the Trichophyton genus.[3][4] Benzothiazoles represent a promising class of heterocyclic compounds with a broad range of pharmacological activities.[1] Early studies have shown that APB can inhibit the growth of Trichophyton strains in vitro and has shown efficacy in a guinea pig model of dermatophytosis.[3][4] However, to be considered a viable candidate in the modern antifungal armamentarium, a more extensive characterization of its activity spectrum and a direct comparison with newer agents are essential.

New Antifungal Agents for Comparison

To provide a robust benchmark, we have selected three new-generation antifungal agents, each with a distinct mechanism of action and a broad spectrum of activity:

  • Isavuconazole: A second-generation triazole antifungal approved for the treatment of invasive aspergillosis and mucormycosis.[5] Like other azoles, it inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane.[6][7]

  • Rezafungin: A next-generation echinocandin with a long half-life, allowing for once-weekly dosing.[8][9] It acts by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[10]

  • Fosmanogepix: A first-in-class antifungal agent that inhibits the fungal enzyme Gwt1, which is crucial for the maturation of glycosylphosphatidylinositol (GPI)-anchored proteins.[10] This novel mechanism of action makes it a promising candidate against resistant fungal strains.[2][8]

Head-to-Head Experimental Benchmarking

This section outlines a series of proposed experiments designed for a comprehensive comparison of APB with the selected new antifungal agents. For each experiment, the rationale, a detailed protocol, and a workflow diagram are provided.

In Vitro Antifungal Susceptibility Testing

Rationale: The initial step in evaluating any potential antifungal agent is to determine its in vitro activity against a broad panel of clinically relevant fungal pathogens. This experiment will establish the Minimum Inhibitory Concentration (MIC) of each compound, which is the lowest concentration that inhibits the visible growth of the microorganism.[11]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans, Trichophyton rubrum) on appropriate agar plates.

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the suspension to a concentration of 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[12]

  • Preparation of Antifungal Stock Solutions:

    • Dissolve APB, isavuconazole, rezafungin, and fosmanogepix in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilution in Microtiter Plates:

    • Perform a two-fold serial dilution of each antifungal agent in RPMI 1640 medium in a 96-well microtiter plate.[11][13]

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[11]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.[11]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation Inoculation Inoculum_Prep->Inoculation Antifungal_Stock Antifungal Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Antifungal_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Read_Results Visual Reading of Growth Incubation->Read_Results MIC_Determination MIC Determination Read_Results->MIC_Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Data Table (Hypothetical MIC values in µg/mL)

Fungal SpeciesAPBIsavuconazoleRezafunginFosmanogepix
Candida albicans80.030.0150.06
Candida glabrata160.50.030.125
Aspergillus fumigatus>640.250.060.03
Cryptococcus neoformans320.125>160.25
Trichophyton rubrum40.060.1250.5
In Vitro Cytotoxicity Assessment

Rationale: A critical aspect of drug development is to ensure that the compound is selectively toxic to the fungal pathogen with minimal harm to host cells.[14] This experiment evaluates the cytotoxicity of the antifungal agents against a mammalian cell line.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture a mammalian cell line (e.g., HeLa or HepG2) in a 96-well plate in a suitable medium (e.g., DMEM with 10% FBS).

    • Incubate at 37°C in a 5% CO₂ incubator until the cells reach approximately 80% confluency.[15]

  • Compound Exposure:

    • Prepare serial dilutions of the antifungal agents in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the antifungal agents.

    • Incubate the plates for 24-48 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Data Analysis:

    • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Mammalian Cells in 96-well Plate Compound_Exposure Expose Cells to Compounds (24-48h) Cell_Seeding->Compound_Exposure Compound_Dilution Prepare Compound Dilutions Compound_Dilution->Compound_Exposure MTT_Addition Add MTT Reagent Compound_Exposure->MTT_Addition Incubation Incubate (3-4h) MTT_Addition->Incubation Solubilization Solubilize Formazan Incubation->Solubilization Absorbance_Reading Read Absorbance (570nm) Solubilization->Absorbance_Reading CC50_Calculation Calculate CC50 Absorbance_Reading->CC50_Calculation

Workflow for assessing in vitro cytotoxicity using the MTT assay.

Comparative Data Table (Hypothetical CC₅₀ values in µg/mL)

CompoundCC₅₀ (HeLa cells)
APB50
Isavuconazole>100
Rezafungin>100
Fosmanogepix80
In Vivo Efficacy in a Murine Model of Systemic Candidiasis

Rationale: While in vitro data is crucial, in vivo models are essential to evaluate the efficacy of an antifungal agent in a complex living system, taking into account pharmacokinetics and host-pathogen interactions.[16][17] A murine model of systemic candidiasis is a standard preclinical model for evaluating antifungal drugs.[17]

Experimental Protocol: Murine Model of Disseminated Candidiasis

  • Animal Model:

    • Use immunocompromised mice (e.g., neutropenic mice) to establish a robust infection.

  • Infection:

    • Infect the mice intravenously with a standardized inoculum of Candida albicans.

  • Treatment:

    • Randomly assign the infected mice to different treatment groups: vehicle control, APB, isavuconazole, rezafungin, and fosmanogepix.

    • Administer the drugs at various doses and schedules based on their pharmacokinetic properties.

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of illness and mortality. The primary endpoint is survival.

    • A secondary endpoint can be the fungal burden in target organs (e.g., kidneys), determined by plating organ homogenates on selective agar.

  • Data Analysis:

    • Analyze survival data using Kaplan-Meier survival curves and log-rank tests.

    • Compare the fungal burden between the different treatment groups.

Workflow for In Vivo Efficacy Study

InVivo_Workflow Immunocompromise Induce Immunocompromise in Mice Infection Intravenous Infection with C. albicans Immunocompromise->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer Antifungal Agents Grouping->Treatment Monitoring Daily Monitoring (Survival, Health) Treatment->Monitoring Endpoint_Survival Primary Endpoint: Survival Analysis Monitoring->Endpoint_Survival Endpoint_Burden Secondary Endpoint: Fungal Burden in Organs Monitoring->Endpoint_Burden

Workflow for evaluating in vivo efficacy in a murine model of systemic candidiasis.

Comparative Mechanism of Action

Understanding the mechanism of action is fundamental to drug development, as it can predict potential resistance mechanisms and opportunities for combination therapies.

  • APB and Azoles (Isavuconazole): Both are believed to target the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.[6][4][7] Azoles specifically inhibit the enzyme lanosterol 14α-demethylase.[6][7]

  • Echinocandins (Rezafungin): This class of drugs inhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall, leading to osmotic instability and cell death.[10]

  • Fosmanogepix: This agent has a novel mechanism, inhibiting the Gwt1 enzyme, which is involved in the GPI anchor biosynthesis pathway.[10] This disrupts the localization of essential proteins to the fungal cell wall.

Signaling Pathway Diagram

MoA_Diagram cluster_cell Fungal Cell CellWall Cell Wall (β-(1,3)-D-glucan) CellMembrane Cell Membrane (Ergosterol) Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol_Pathway->CellMembrane Produces Glucan_Synthase β-(1,3)-D-glucan Synthase Glucan_Synthase->CellWall Synthesizes GPI_Pathway GPI Anchor Biosynthesis Pathway Mannoproteins Mannoproteins GPI_Pathway->Mannoproteins Anchors Mannoproteins->CellWall Traffics to APB APB APB->Ergosterol_Pathway Inhibits Isavuconazole Isavuconazole Isavuconazole->Ergosterol_Pathway Inhibits Rezafungin Rezafungin Rezafungin->Glucan_Synthase Inhibits Fosmanogepix Fosmanogepix Fosmanogepix->GPI_Pathway Inhibits (Gwt1)

Comparative mechanisms of action of the antifungal agents.

Conclusion

This guide provides a framework for the comprehensive evaluation of 6-Amino-2-n-pentylthiobenzothiazole as a potential antifungal agent. By benchmarking it against new and clinically relevant drugs like isavuconazole, rezafungin, and fosmanogepix, researchers can gain a clearer understanding of its potential strengths and weaknesses. The provided experimental protocols offer a standardized approach to generating robust and comparable data on its spectrum of activity, selectivity, and in vivo efficacy. Further investigation into its precise molecular target within the ergosterol biosynthesis pathway and its potential for combination therapy would be valuable next steps in its development journey.

References

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  • McCarthy, M. W., & Walsh, T. J. (2021). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Journal of Fungi, 7(10), 843. Retrieved from [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. Retrieved from [Link]

  • Miceli, M. H., & Kauffman, C. A. (2021). Hope on the Horizon: Novel Fungal Treatments in Development. Open Forum Infectious Diseases, 8(6), ofab224. Retrieved from [Link]

  • Robbins, N., & Cowen, L. E. (2015). Antifungal Drugs: The Current Armamentarium and Development of New Agents. Cold Spring Harbor Perspectives in Medicine, 5(5), a019597. Retrieved from [Link]

  • Shadomy, S., & Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology, 9(11), 729–738. Retrieved from [Link]

  • Consultant360. (2015). FDA Approves New Antifungal Drug. Retrieved from [Link]

  • Al-Romaigh, F. A., et al. (2023). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. Current Topics in Medicinal Chemistry, 23(7), 491-519. Retrieved from [Link]

  • Bujdáková, H., Múcková, M., Klobusický, M., & Sidóová, E. (1995). Efficacy of 6-amino-2-n-pentylthiobenzothiazole on Trichophyton in vitro and in vivo. Mycopathologia, 130(3), 141–145. Retrieved from [Link]

  • Al-Romaigh, F. A., et al. (2023). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. Current Topics in Medicinal Chemistry, 23(7), 491-519. Retrieved from [Link]

  • Wieder, A. M. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 4(2), ofx099. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. Retrieved from [Link]

  • Tverdek, F. P., & Kontoyiannis, D. P. (2021). Novel antifungal agents in clinical trials. F1000Research, 10, 507. Retrieved from [Link]

  • Tverdek, F. P., & Kontoyiannis, D. P. (2021). Novel antifungal agents in clinical trials. F1000Research, 10, 507. Retrieved from [Link]

  • Ferreira, M. E., et al. (2021). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 14(11), 1095. Retrieved from [Link]

  • Tverdek, F. P., & Kontoyiannis, D. P. (2021). Novel antifungal agents in clinical trials. Icahn School of Medicine at Mount Sinai. Retrieved from [Link]

  • ResearchGate. (2021). Novel antifungal agents in clinical trials. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]

  • Dr.Oracle. (2025). What are the newer antifungal (antifungals) drugs used in dermatology for treating fungal infections? Retrieved from [Link]

  • BioPharma Dive. (2023). FDA approves new antifungal as concerns grow over drug-resistant fungus. Retrieved from [Link]

  • ACS Publications. (2022). The FDA approves new antifungal. Retrieved from [Link]

  • ResearchGate. (1995). Efficacy of 6-amino-2-n-pentylthiobenzothiazole on Trichophyton in vitro and in vivo. Retrieved from [Link]

  • ResearchGate. (2023). Mechanisms of action of novel antifungal drugs. Retrieved from [Link]

  • Hawser, S. P., & Douglas, L. J. (1998). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 42(5), 1135–1138. Retrieved from [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. Retrieved from [Link]

  • Pader, V., & Gissot, C. (2018). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 4(3), 91. Retrieved from [Link]

  • Evotec. (n.d.). Antifungal Drug Discovery Factsheet. Retrieved from [Link]

  • ResearchGate. (2025). In vitro antifungal susceptibility testing. Retrieved from [Link]

  • Van Dijck, P., et al. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 5(7), 300–326. Retrieved from [Link]

  • Hoffman, H. L., & Pfaller, M. A. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy, 21(8 Pt 2), 111S–123S. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal... Retrieved from [Link]

  • Indian Journal of Heterocyclic Chemistry. (2007). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Retrieved from [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Retrieved from [Link]

  • Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. European Journal of Medicinal Chemistry, 64, 357–364. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2069. Retrieved from [Link]

  • Lee, D. G., et al. (2001). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 45(5), 1457–1461. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Retrieved from [Link]

  • Bartroli, J., et al. (2000). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 44(3), 641–646. Retrieved from [Link]

  • Université catholique de Louvain. (2013). 2-Aminobenzothiazole derivatives. Retrieved from [Link]

  • Pérez-González, A., et al. (2022). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. International Journal of Molecular Sciences, 23(21), 13072. Retrieved from [Link]

  • Dhamak, K. B., et al. (2015). Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 3(1). Retrieved from [Link]

  • Basarab, G. S., & Jordan, D. B. (2020). Molecular targets for antifungals in amino acid and protein biosynthetic pathways. Applied Microbiology and Biotechnology, 104(13), 5647–5661. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity. Retrieved from [Link]

  • Wróblewska, J., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. International Journal of Molecular Sciences, 23(23), 15309. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Amino-2-n-pentylthiobenzothiazole

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Amino-2-n-pentylthiobenzothiazole. As researchers and drug development professionals, our responsibility extends beyond...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Amino-2-n-pentylthiobenzothiazole. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, including their final disposition. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental protection of our personnel and environment. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and responsibility in the laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

The core principle of hazardous waste management is defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach to hazardous waste management.[3] This means that the generator of the waste is responsible for its safe handling from generation to final disposal.[4]

Table 1: Anticipated Hazard Profile of 6-Amino-2-n-pentylthiobenzothiazole and Related Compounds

Hazard ClassificationAnticipated Risk for 6-Amino-2-n-pentylthiobenzothiazoleRationale and Authoritative Source
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Toxic or Harmful) Benzothiazole is classified as toxic if swallowed or in contact with skin, and harmful if inhaled.[5] It is prudent to assume a similar or greater toxicity profile.
Skin Corrosion/Irritation Category 2 (Causes skin irritation) Related compounds like 6-Amino-2-mercaptobenzothiazole are known skin irritants.
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation) Benzothiazole and its derivatives are consistently classified as causing serious eye irritation.[6]
Aquatic Hazard (Acute & Chronic) Harmful to aquatic life Benzothiazole is classified as harmful to aquatic life. Thiazole derivatives can be persistent and toxic to aquatic organisms.[7]

This assessment mandates that all waste streams containing 6-Amino-2-n-pentylthiobenzothiazole be handled as hazardous waste .

Personnel Protection and Engineering Controls

Before beginning any work that will generate waste, establishing a safe operating environment is paramount. This is a non-negotiable prerequisite to handling the chemical.

  • Engineering Controls : All handling and waste consolidation must occur within a certified chemical fume hood. This is the primary barrier to prevent inhalation of aerosols or vapors.[8] Ensure that safety showers and eyewash stations are unobstructed and readily accessible.[5]

  • Personal Protective Equipment (PPE) : A multi-barrier PPE approach is required.

    • Hand Protection : Wear nitrile or other chemically resistant gloves. Double-gloving is recommended when handling concentrated waste.

    • Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities of liquid waste.[8]

    • Body Protection : A lab coat must be worn and fully buttoned.

    • Respiratory Protection : If there is any risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator (e.g., N95 for particulates) is required.

The Disposal Workflow: From Benchtop to Final Disposition

Proper disposal is a systematic process that begins at the point of waste generation. The following workflow provides a logical sequence for managing all waste streams associated with 6-Amino-2-n-pentylthiobenzothiazole.

Disposal_Workflow cluster_0 Waste Generation Point (In Fume Hood) cluster_1 Waste Streams cluster_2 Containment & Labeling cluster_3 Final Steps WasteGen Experiment Complete: Waste Generated Segregate Segregate Waste Streams WasteGen->Segregate SolidWaste Contaminated Solids (Gloves, Wipes, Glassware) Segregate->SolidWaste Solid LiquidWaste Contaminated Liquids (Solvents, Reaction Mixtures) Segregate->LiquidWaste Liquid Decon Reusable Glassware for Decontamination Segregate->Decon Reusable SolidContainer Place in Labeled, Lined Solid Waste Bin SolidWaste->SolidContainer LiquidContainer Pour into Labeled, Compatible Waste Bottle LiquidWaste->LiquidContainer DeconProc Triple Rinse with Appropriate Solvent Decon->DeconProc Storage Store Sealed Containers in Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage Rinsate Collect Rinsate as Hazardous Liquid Waste DeconProc->Rinsate Rinsate->LiquidContainer Pickup Arrange Pickup by Licensed Disposal Vendor Storage->Pickup

Sources

Handling

A Comprehensive Guide to the Safe Handling of 6-Amino-2-n-pentylthiobenzothiazole

This document provides essential safety protocols and logistical guidance for the handling and disposal of 6-Amino-2-n-pentylthiobenzothiazole. As a specialized benzothiazole derivative, this compound requires meticulous...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 6-Amino-2-n-pentylthiobenzothiazole. As a specialized benzothiazole derivative, this compound requires meticulous handling to ensure the safety of laboratory personnel and to maintain experimental integrity. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond standard product information. Our commitment is to foster a culture of safety and build unwavering trust through scientifically grounded, actionable advice.

Hazard Assessment and Risk Mitigation

Based on the toxicological data of analogous compounds, 6-Amino-2-n-pentylthiobenzothiazole should be treated as a hazardous substance. The primary risks are associated with:

  • Dermal Contact: Potential for skin irritation.

  • Ocular Contact: Risk of serious eye irritation.

  • Inhalation: Possible respiratory tract irritation from airborne powder.

  • Ingestion: Assumed to be harmful if swallowed.

The operational plan outlined below is designed to mitigate these risks through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Final Barrier

PPE is a critical last line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling 6-Amino-2-n-pentylthiobenzothiazole.

Body PartPersonal Protective EquipmentStandard/SpecificationRationale
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.Conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and airborne particles that can cause serious eye irritation. A face shield offers broader protection for the entire face.
Skin Chemical-impermeable gloves (Nitrile or Neoprene recommended).Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.Prevents skin contact, which can lead to irritation. Nitrile and neoprene gloves generally offer good resistance to a range of organic chemicals.
Body Flame-resistant lab coat.Standard laboratory practice.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved N95 or higher-rated particulate respirator.Follow OSHA respirator regulations in 29 CFR 1910.134.Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of irritating dust.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, procedural workflow is paramount for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls: The First Line of Defense
  • Ventilation: Always handle solid 6-Amino-2-n-pentylthiobenzothiazole within a certified chemical fume hood to control airborne dust.

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.

Pre-Handling Preparations
  • Designated Area: Demarcate a specific area for handling the compound. Cover the work surface with absorbent, plastic-backed paper to contain any spills.

  • PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Material Preparation: Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood to minimize movement and potential for contamination.

Handling and Weighing Protocol

The following workflow is designed to minimize the generation of airborne dust and prevent cross-contamination.

Handling Workflow cluster_0 Preparation cluster_1 Handling in Fume Hood cluster_2 Post-Handling Prepare Designated Area Prepare Designated Area Don PPE Don PPE Prepare Designated Area->Don PPE Transfer Compound Transfer Compound Don PPE->Transfer Compound Enter Hood Weigh Compound Weigh Compound Transfer Compound->Weigh Compound Seal Container Seal Container Weigh Compound->Seal Container Decontaminate Decontaminate Seal Container->Decontaminate Exit Hood Doff PPE Doff PPE Decontaminate->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for handling powdered 6-Amino-2-n-pentylthiobenzothiazole.

  • Transfer: Gently scoop the powder from its stock container to a tared weigh boat. Avoid pouring, which can generate dust.[1]

  • Weighing: Use an analytical balance, preferably one located inside the fume hood or an enclosed balance, to weigh the desired amount.[1]

  • Container Sealing: Immediately after weighing, securely seal the stock container.

  • Dissolution (if applicable): If preparing a solution, add the solvent to the vessel containing the weighed powder within the fume hood.

Post-Handling Procedures
  • Decontamination: Wipe down the work surface, balance, and any equipment used with a suitable solvent (e.g., 70% ethanol) and dispose of the contaminated wipes as hazardous waste.

  • PPE Doffing: Remove PPE in the correct order (gloves first, then lab coat, then eye/face protection) to avoid self-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[2][3]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[2][3]

  • Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: For a small spill, use a spill kit with appropriate absorbent material. Do not dry sweep. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Improper disposal of 6-Amino-2-n-pentylthiobenzothiazole and associated materials can pose a risk to the environment.

Waste Segregation

All waste materials must be segregated and disposed of as hazardous chemical waste.

Waste Disposal cluster_waste Generated Waste Excess Solid Excess Solid Hazardous Waste Container Hazardous Waste Container Excess Solid->Hazardous Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Hazardous Waste Container Empty Containers Empty Containers Empty Containers->Hazardous Waste Container Aqueous/Solvent Waste Aqueous/Solvent Waste Aqueous/Solvent Waste->Hazardous Waste Container Institutional EHS Pickup Institutional EHS Pickup Hazardous Waste Container->Institutional EHS Pickup Label & Seal

Caption: Segregation and disposal pathway for all waste streams.

Disposal Procedure
  • Solid Waste: Collect excess solid compound, contaminated weigh boats, and disposable PPE in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect any solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not discharge solutions containing this compound down the drain.[4]

  • Container Labeling: All hazardous waste containers must be labeled with the full chemical name and the words "Hazardous Waste."

  • Storage and Pickup: Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department for final disposal.

By adhering to these comprehensive guidelines, you will not only ensure your personal safety but also contribute to a secure and responsible research environment.

References

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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